molecular formula C12H9F2NO3 B1612100 Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 228728-81-2

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1612100
CAS No.: 228728-81-2
M. Wt: 253.2 g/mol
InChI Key: BIFIWEDEMMZFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO3 and its molecular weight is 253.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIWEDEMMZFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594422
Record name Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-81-2
Record name Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of advanced fluoroquinolone antibiotics. The narrative is structured to provide not only the procedural steps but also the underlying scientific principles and field-proven insights essential for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a major class of synthetic antibacterial agents. The introduction of fluorine atoms into the quinoline ring, particularly at the C6, C7, and C8 positions, has been a pivotal strategy in enhancing the potency, pharmacokinetic profile, and spectrum of activity of these drugs.[1] this compound serves as a crucial building block for the synthesis of novel fluoroquinolones, where modifications at the N1 and C7 positions can be systematically explored to optimize therapeutic properties.

The synthesis of this key intermediate predominantly relies on the principles of the Gould-Jacobs reaction, a robust and widely adopted method for constructing the 4-hydroxyquinoline system.[1][2] This approach involves a two-step sequence: a condensation reaction followed by a high-temperature thermal cyclization.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-stage process. The logical flow of this synthesis is designed for scalability and high purity of the final product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization & Product Formation A 2,3-Difluoroaniline C Condensation Reaction (Heat, ~110-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Diethyl 2-((2,3-difluoroanilino)methylene)malonate C->D Formation of Enamine Intermediate E Thermal Cyclization (High-Boiling Solvent, ~250°C) D->E F This compound E->F Intramolecular Ring Closure G Purification (Precipitation & Recrystallization) F->G H Final Product G->H G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 2,3-Difluoroaniline intermediate Diethyl 2-((2,3-difluoroanilino)methylene)malonate aniline->intermediate Condensation (-EtOH) deemm Diethyl Ethoxymethylenemalonate deemm->intermediate product This compound intermediate->product Thermal Cyclization (~250°C, -EtOH)

References

Physical and chemical properties of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Section 1: Introduction and Strategic Overview

This compound stands as a pivotal molecular scaffold in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics.[1][2] Its strategic importance lies in the specific arrangement of its functional groups: the difluoro substitution on the benzene ring, the 4-oxo-3-carboxylate system characteristic of quinolones, and the reactive N-H and C-7 positions.[3][4] This guide provides a comprehensive analysis of its physical and chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals. Understanding these core attributes is essential for leveraging this intermediate to its full potential in the synthesis of next-generation therapeutic agents.

Section 2: Core Molecular Profile

The fundamental identity of a chemical entity is defined by its structure and core identifiers. These data form the basis for all subsequent chemical and physical characterization.

Chemical Structure:

Caption: Figure 1. Chemical Structure of the title compound.

Table 1: Compound Identifiers and Properties

Identifier Value Source
IUPAC Name ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate [5]
Molecular Formula C₁₂H₉F₂NO₃ [5]
Molecular Weight 253.20 g/mol [5]
Exact Mass 253.05504947 Da [5]

| CAS Number | 105554-43-4 (Referenced for a related N-ethylated structure, specific CAS for the title compound is not broadly listed) | N/A |

Section 3: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation protocols.

Table 2: Summary of Physical Properties

Property Observation Rationale & Scientific Insight
Appearance White to light yellow crystalline solid. The extended planar, conjugated system of the quinolone core allows for absorption of light in the near-UV/visible spectrum, often imparting a pale yellow color. The solid state is a result of strong intermolecular forces, including hydrogen bonding and π-stacking.
Melting Point Not widely reported; similar des-fluoro compounds melt >200 °C.[6][7] High melting points are characteristic of 4-quinolones due to the planar structure facilitating efficient crystal lattice packing and intermolecular N-H···O=C hydrogen bonding between the quinolone rings.

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[8][9] | The molecule possesses both polar (ester, ketone, N-H) and nonpolar (aromatic rings) regions. Its poor aqueous solubility is due to the dominant hydrophobic character and strong crystal lattice energy. Solubility in solvents like DMF is achieved by disrupting these intermolecular forces. |

The 4-quinolone scaffold exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. For this class of compounds, the keto (4-oxo) tautomer is predominantly favored in both solid and solution states, a stability conferred by the formation of a conjugated amide system.[3]

Section 4: Spectroscopic & Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of synthetic intermediates. Spectroscopic data provides a molecular fingerprint, while chromatographic techniques assess purity.

Spectroscopic Profile
  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the difluorinated ring (complex multiplets due to H-F coupling), a singlet for the proton at C-2, and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would reveal signals for the ethyl ester carbons, the carbonyl carbons (ketone and ester), and distinct aromatic carbons, with characteristic splitting patterns for those bearing fluorine atoms (large ¹J-CF and smaller ²J-CF and ³J-CF coupling constants).[10]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad peak around 3200-3000 cm⁻¹ (N-H stretch), sharp peaks around 1720-1740 cm⁻¹ (C=O stretch of the ester) and 1660-1680 cm⁻¹ (C=O stretch of the quinolone ketone), and strong C-F stretching bands in the 1300-1100 cm⁻¹ region.[11]

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its exact mass of 253.055 Da.[5]

Analytical Workflow: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the purity of the final product.

Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel 60 F₂₅₄ aluminum-backed TLC plate.[12][13] The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds as dark spots.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed chromatography tank containing a pre-saturated atmosphere of a mobile phase, typically a mixture of a nonpolar and a polar solvent (e.g., 7:3 Hexane:Ethyl Acetate). The choice of solvent system is critical; the polarity is adjusted to achieve a retention factor (Rf) value between 0.3 and 0.7 for optimal separation.

  • Visualization: After the solvent front has migrated up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. A single spot indicates high purity.

Figure 2. TLC Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Silica Plate r1 Spot Sample on Plate p1->r1 p2 Dissolve Sample p2->r1 r2 Develop in Solvent Tank r1->r2 a1 Dry Plate r2->a1 a2 Visualize under UV Light a1->a2 a3 Calculate Rf Value a2->a3

Caption: Figure 2. Standard workflow for purity analysis via TLC.

Section 5: Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from its well-defined reactive sites, which allow for controlled, sequential modifications.

Core Synthesis: The Gould-Jacobs Reaction

The construction of the quinolone ring system is commonly achieved via the Gould-Jacobs reaction. This powerful method involves two key stages: condensation and thermal cyclization.[14]

Protocol for Synthesis:

  • Condensation: React 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures (e.g., 110-130 °C).[8] This step forms an enamine intermediate. The causality here is the nucleophilic attack of the aniline nitrogen onto the electron-deficient central carbon of EMME, followed by the elimination of ethanol.

  • Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., diphenyl ether) or with a dehydrating acid catalyst like polyphosphoric acid (PPA) at high temperatures (e.g., 250 °C).[8] This intramolecular Friedel-Crafts-type reaction closes the second ring to form the 4-hydroxyquinoline system, which tautomerizes to the more stable 4-oxo form.

  • Workup and Purification: The reaction mixture is cooled and poured into a non-solvent like hexane to precipitate the crude product. The solid is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide.

Figure 3. Gould-Jacobs Synthesis A 2,3-Difluoroaniline C Condensation (Heat, 110-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Enamine Intermediate C->D E Thermal Cyclization (e.g., Diphenyl Ether, 250°C) D->E F Product Precipitation & Recrystallization E->F G Pure Ethyl 7,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate F->G

Caption: Figure 3. Key stages of the Gould-Jacobs synthesis pathway.

Key Downstream Reactions

This molecule is rarely the final target but rather a platform for further elaboration.

  • N-1 Alkylation: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with agents like ethyl iodide or cyclopropyl bromide to install the N-substituent common in many antibiotics.[1][9]

  • C-3 Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH) followed by acidic workup.[7] The resulting carboxylic acid is a critical pharmacophore for DNA gyrase inhibition in fluoroquinolone antibiotics.

  • C-7 Nucleophilic Aromatic Substitution (SNA): The fluorine at C-7 is activated towards nucleophilic substitution by the electron-withdrawing effect of the 4-oxo group. This allows for the introduction of various amines, such as piperazine derivatives, which are essential for modulating the antibacterial spectrum and pharmacokinetic properties of the final drug.[15][16]

Section 6: Application in Drug Development

The primary and most significant application of this compound is as a key intermediate (a "quinolone core") for the synthesis of fluoroquinolone antibiotics. The 7,8-difluoro substitution pattern is found in several potent antibacterial agents. The journey from this intermediate to a final active pharmaceutical ingredient (API) involves a predictable sequence of modifications.

Figure 4. Pathway to Fluoroquinolone API Core Ethyl 7,8-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate (Starting Intermediate) Step1 Step 1: N-Alkylation (e.g., with Cyclopropyl Bromide) Core->Step1 Intermediate2 N-Cyclopropyl Intermediate Step1->Intermediate2 Step2 Step 2: C-7 Substitution (e.g., with Piperazine) Intermediate2->Step2 Intermediate3 N-Cyclopropyl, C-7 Piperazinyl Intermediate Step2->Intermediate3 Step3 Step 3: Ester Hydrolysis Intermediate3->Step3 API Final Fluoroquinolone API (e.g., Ciprofloxacin analogue) Step3->API

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 185011-75-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a fluoroquinolone derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this document leverages high-quality predicted spectroscopic data to offer insights into its structural characterization. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this compound and its analogues.

Molecular Structure and Overview

This compound is a member of the fluoroquinolone class of compounds, characterized by a bicyclic core structure. The presence of two fluorine atoms on the benzene ring, a carboxylic acid ethyl ester group, and a ketone functional group dictates its unique spectroscopic features.

Chemical Structure:

G cluster_0 This compound C12H9F2NO3

Molecular Formula: C₁₂H₉F₂NO₃ Molecular Weight: 253.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.5 - 8.7s-
H-57.8 - 8.0t~8-10 (JH-F)
H-67.3 - 7.5dd~8-10 (JH-H), ~4-6 (JH-F)
N-H12.0 - 13.0br s-
-OCH₂CH₃4.2 - 4.4q~7
-OCH₂CH₃1.2 - 1.4t~7

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-6): The protons on the fluorinated benzene ring are expected to appear in the downfield region (7.3-8.0 ppm) due to the electron-withdrawing nature of the aromatic system and the attached fluorine atoms. The H-5 proton will likely appear as a triplet due to coupling with the adjacent H-6 and the fluorine at position 7. The H-6 proton is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at position 7.

  • Vinyl Proton (H-2): The proton at the 2-position of the quinolone ring is highly deshielded and is expected to appear as a singlet in the range of 8.5-8.7 ppm.

  • NH Proton: The proton on the nitrogen atom is acidic and its chemical shift is often broad and can vary with solvent and concentration. It is predicted to be a broad singlet in the far downfield region (12.0-13.0 ppm).

  • Ethyl Group Protons: The methylene (-OCH₂-) protons of the ethyl ester will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinolone derivatives due to their polarity and to observe the exchangeable NH proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

Caption: Simplified representation of proton environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Ketone)175 - 180
C=O (Ester)165 - 170
C-7, C-8 (C-F)145 - 155 (d, JC-F)
C-4a, C-8a135 - 145
C-2140 - 150
C-5, C-6110 - 125
C-3110 - 115
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be further downfield (175-180 ppm) compared to the ester carbonyl (165-170 ppm).

  • Aromatic Carbons: The carbons directly bonded to fluorine (C-7 and C-8) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F) and will be significantly downfield. The other aromatic carbons will appear in the typical aromatic region (110-145 ppm).

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region around 14-16 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrument Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchAmine
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Ethyl)
1720 - 1690C=O StretchEster
1680 - 1650C=O StretchKetone
1620 - 1580C=C StretchAromatic
1300 - 1100C-F StretchAryl Fluoride
1250 - 1000C-O StretchEster

Disclaimer: Predicted data is based on computational models and should be confirmed with experimental data when available.

Interpretation of the IR Spectrum:

  • N-H Stretch: A broad absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the quinolone ring.

  • C=O Stretches: Two strong absorption bands are anticipated for the two carbonyl groups. The ester carbonyl will likely appear at a higher wavenumber (1720-1690 cm⁻¹) than the ketone carbonyl (1680-1650 cm⁻¹), which is part of a conjugated system.

  • C-F Stretches: Strong absorption bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the aryl fluoride groups.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the anvil.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G M [M+H]⁺ m/z 254 F1 [M+H - C₂H₅OH]⁺ m/z 208 M->F1 - C₂H₅OH F2 [M+H - CO₂]⁺ m/z 210 M->F2 - CO₂ F3 Further Fragments F2->F3 - CO caption Proposed MS Fragmentation Pathway

Caption: Proposed ESI-MS Fragmentation.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range that includes the expected molecular ion, for example, m/z 50-500.

    • Collision Energy (for MS/MS): If fragmentation data is desired, a precursor ion is selected and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying energies.

Conclusion

The predicted spectroscopic data for this compound provides a detailed and valuable framework for its structural characterization. The key features include characteristic signals in the ¹H and ¹³C NMR spectra arising from the fluoroquinolone core and the ethyl ester group, distinct stretching frequencies in the IR spectrum for the carbonyl and C-F bonds, and predictable fragmentation patterns in the mass spectrum. This guide serves as a practical reference for researchers, enabling them to identify and analyze this important compound with a higher degree of confidence. It is strongly recommended to confirm these predicted data with experimental results whenever possible.

References

  • Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 869-881. [Link]

  • Ghosh, G., and S. C. Bhattacharya. (2005). Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles. The Journal of Physical Chemistry B, 109(18), 9145-9153. [Link]

  • Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

The Gould-Jacobs Reaction: A Technical Guide to Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fluoroquinolones and Their Synthesis

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them indispensable in the fight against a wide range of bacterial pathogens.[2] The core chemical scaffold of these drugs is the quinolone ring system, and the Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely employed method for its construction.[3][4] This guide provides an in-depth technical exploration of the Gould-Jacobs reaction mechanism as it applies to the synthesis of fluoroquinolones, offering insights for researchers, scientists, and drug development professionals.

The general structure of fluoroquinolones is a bicyclic system featuring several key positions for modification, which in turn influences the drug's pharmacokinetic and pharmacodynamic properties.[1] Notably, the presence of a fluorine atom at the C-6 position is a hallmark of the "fluoroquinolone" subclass, significantly enhancing antibacterial activity.[5] The synthesis of this core structure is therefore a pivotal step in the development of new and more effective antibacterial agents.

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The Gould-Jacobs reaction is a multi-step process for the synthesis of 4-hydroxyquinoline derivatives from anilines.[6][7] The overall transformation can be conceptually broken down into two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][8]

Part 1: Condensation to Form the Anilidomethylenemalonate Intermediate

The reaction commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[3][8] This is a classic Michael-type addition. The subsequent elimination of an alcohol molecule (ethanol in the case of DEEM) yields a stable anilidomethylenemalonate intermediate.[3][6] This initial condensation step is generally carried out at moderately elevated temperatures, often in the range of 100-130 °C.[3]

The choice of aniline is critical. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can influence the regioselectivity of the subsequent cyclization step.[6][7] For the synthesis of fluoroquinolones, a key starting material is often a substituted aniline, such as 3-chloro-4-fluoroaniline, which provides the necessary fluorine and a leaving group for later modifications.[9]

Part 2: Thermal Cyclization to the Quinolone Core

This is the defining and most demanding step of the Gould-Jacobs reaction. The anilidomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically exceeding 250 °C.[3][8] This process is a 6-electron electrocyclization, a type of pericyclic reaction.[6][7] The high energy of activation for this step necessitates the use of high-boiling point solvents like diphenyl ether or Dowtherm A, or the application of microwave irradiation to achieve the required temperatures efficiently.[3][10]

The cyclization occurs via an electrophilic attack of one of the ester carbonyl carbons onto the ortho-position of the aniline ring.[11] This is an intramolecular electrophilic aromatic substitution. Subsequent elimination of another molecule of ethanol leads to the formation of the quinoline ring system, specifically an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[6] It is important to note that this product exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.[6][8]

The regioselectivity of this cyclization can be a critical consideration, especially when using asymmetrically substituted anilines, as the reaction can potentially proceed at two different ortho positions.[10] The electronic and steric nature of the substituents on the aniline ring plays a significant role in directing the cyclization.[10]

Diagram of the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization 6π Electrocyclization (High Temperature, >250°C) QuinoloneEster Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Cyclization->QuinoloneEster Intramolecular Electrophilic Aromatic Substitution (-EtOH) QuinoloneAcid 4-Hydroxyquinoline- 3-carboxylic Acid QuinoloneEster->QuinoloneAcid Saponification (e.g., NaOH) FinalQuinolone 4-Hydroxyquinoline QuinoloneAcid->FinalQuinolone Decarboxylation (Heat)

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols and Considerations

The successful execution of the Gould-Jacobs reaction requires careful control of reaction conditions. Both classical thermal and modern microwave-assisted protocols are widely used.

Protocol 1: Classical High-Temperature Synthesis

This traditional method relies on high-boiling point solvents to achieve the necessary temperatures for cyclization.

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • Combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.[3]

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.[3]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[3]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[3]

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.[3]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[3]

  • Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.[3]

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[12]

Step 1 & 2: Combined Condensation and Cyclization

  • In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (e.g., 3.0 eq).[12]

  • Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-15 minutes).[12]

  • Cool the vial to room temperature, which should induce precipitation of the product.[12]

  • Filter the solid product and wash with a suitable solvent like ice-cold acetonitrile.[12]

Quantitative Data: Impact of Temperature and Time

The efficiency of the thermal cyclization step is highly dependent on both temperature and reaction time. The following table summarizes representative data on the impact of these parameters on product yield.

EntryTemperature (°C)Reaction Time (min)Isolated Yield (%)
12507.51
23007.537
3250159
43001528
5300547

Data adapted from a microwave-assisted Gould-Jacobs reaction study.[12]

Analysis: This data clearly demonstrates that higher temperatures are crucial for the intramolecular cyclization.[12] However, prolonged reaction times at very high temperatures can lead to product degradation.[3] Optimization of both temperature and time is therefore essential to maximize the yield of the desired quinolone product.[12]

Post-Cyclization Modifications: The Path to Fluoroquinolones

The product of the Gould-Jacobs reaction, a 4-oxo-quinoline-3-carboxylate, serves as a versatile intermediate for the synthesis of fluoroquinolone antibiotics.[9] The subsequent steps typically involve:

  • Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide.[3][6] This carboxylic acid moiety is a key pharmacophore for antibacterial activity.[1]

  • N-Alkylation: An alkyl group, often a cyclopropyl or ethyl group, is introduced at the N-1 position.[13]

  • Nucleophilic Aromatic Substitution: The crucial step for introducing the side chain at the C-7 position is a nucleophilic aromatic substitution reaction. The leaving group at C-7 (often a chlorine atom derived from the starting aniline) is displaced by a nitrogen-based heterocycle, such as a piperazine derivative.[9][14] This side chain significantly influences the antibacterial spectrum and potency of the final drug.

Workflow for Fluoroquinolone Synthesis from the Gould-Jacobs Product

Fluoroquinolone_Synthesis_Workflow GJ_Product Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate (from Gould-Jacobs Reaction) Saponification Saponification (Hydrolysis) GJ_Product->Saponification Carboxylic_Acid 4-Oxo-1,4-dihydroquinoline- 3-carboxylic Acid Saponification->Carboxylic_Acid N_Alkylation N-Alkylation Carboxylic_Acid->N_Alkylation N_Alkyl_Quinolone N-Alkyl-4-oxo-1,4-dihydroquinoline- 3-carboxylic Acid N_Alkylation->N_Alkyl_Quinolone Nucleophilic_Sub Nucleophilic Aromatic Substitution (at C-7) N_Alkyl_Quinolone->Nucleophilic_Sub Fluoroquinolone Final Fluoroquinolone Drug Nucleophilic_Sub->Fluoroquinolone

Caption: Post-Gould-Jacobs workflow for fluoroquinolone synthesis.

Conclusion: A Foundational Reaction with Modern Relevance

The Gould-Jacobs reaction, despite its long history, remains a highly relevant and powerful tool in the synthesis of quinolones and, by extension, the life-saving class of fluoroquinolone antibiotics. Its mechanism, a testament to the principles of nucleophilic addition, electrocyclization, and electrophilic aromatic substitution, provides a robust pathway to the core quinolone scaffold. Modern adaptations, particularly the use of microwave technology, have further enhanced its efficiency and utility. For researchers and professionals in drug development, a thorough understanding of the Gould-Jacobs reaction is not just a matter of historical chemical knowledge, but a practical necessity for the continued innovation of antibacterial therapies.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Popova, Y., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2789. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 815-821. [Link]

  • Larock, R. C., & Dong, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7684–7689. [Link]

  • Chemist Nate. (2022, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3603. [Link]

  • Química Orgánica. (2010). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Química Orgánica. (2010). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Khan, T., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(8), 1070. [Link]

  • Organic Chemistry Portal. (2018). Chemoselective Synthesis of N-Arylenaminones and 3-Aroylquinolines by Synergistic Control of Temperature and Amount of Catalyst. [Link]

  • University of Liverpool. Chapter 7: Quinolines and Isoquinolines. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • Spînu, A. D., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(1), 1. [Link]

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6825-6833. [Link]

  • University of Liverpool. Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • NROChemistry. (2022, August 18). Synthesis of Drugs: Lascufloxacin [Video]. YouTube. [Link]

  • The Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]

  • The Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • BCC Online GPAT Coaching. (2018, July 25). 42 || electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

  • Química Orgánica. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... [Link]

  • ResearchGate. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. [Link]

  • Royal Society of Chemistry. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]

  • Guo, J., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Catalysis, 4(1), 60–67. [Link]

  • Guo, J., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Catalysis, 4(1), 60–67. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • ResearchGate. (2018). A Practical Synthesis of N-Tosylimines of Arylaldehydes. [Link]

Sources

A Technical Guide to the Starting Materials for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolone Core and Its Significance

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical chemical intermediate. Its core structure, the 4-quinolone ring system, is the foundational scaffold for numerous fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been indispensable in treating a wide range of bacterial infections. These drugs function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1] The precise placement of fluorine atoms at the C-7 and C-8 positions, along with the carboxylic acid precursor at C-3, makes this specific molecule a highly sought-after building block for the synthesis of potent next-generation antibiotics.

The efficacy, yield, and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality and selection of the initial starting materials. This guide provides an in-depth analysis of the primary and alternative starting materials and the synthetic strategies employed to construct this vital quinolone core, with a focus on the well-established Gould-Jacobs reaction.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound logically reveals the most viable starting materials. The primary disconnection strategy involves breaking the bonds formed during the key cyclization step. This approach, central to the Gould-Jacobs reaction, identifies two fundamental building blocks: a substituted aniline and a malonic ester derivative.

  • C-N and C-C Bond Disconnection: The quinolone ring is disconnected across the N1-C2 and C4-C4a bonds. This reveals an N-arylenamine intermediate.

  • Enamine Disconnection: The enamine intermediate is further disconnected to its synthetic equivalents: a trifluorinated aniline and a three-carbon electrophile, diethyl ethoxymethylenemalonate (DEEMM).

This analysis points directly to 2,3,4-Trifluoroaniline and Diethyl ethoxymethylenemalonate (DEEMM) as the principal starting materials for the most common synthetic route.

G Target Ethyl 7,8-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate Diethyl 2-((2,3,4-trifluorophenylamino)methylene)malonate Target->Intermediate [Ring Opening] SM1 2,3,4-Trifluoroaniline Intermediate->SM1 [Hydrolysis] SM2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) Intermediate->SM2 [Hydrolysis]

Caption: Retrosynthetic analysis of the target quinolone.

The Primary Synthetic Route: A Deep Dive into the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains the most reliable and widely used method for synthesizing 4-hydroxyquinoline derivatives.[2][3] It involves two key transformations: an initial condensation reaction followed by a high-temperature thermal cyclization.

Starting Material 1: 2,3,4-Trifluoroaniline
  • Role: This molecule serves as the foundational aromatic block, providing the benzene portion of the quinoline ring system. The specific substitution pattern of the fluorine atoms is crucial, as it directly translates to the 7,8-difluoro substitution in the final product.

  • Properties: It is a liquid with a boiling point of 92 °C at 48 mmHg and a density of approximately 1.393 g/mL.

  • Causality of Choice: The fluorine atoms at positions 7 and 8 of the quinolone core are known to enhance the antibacterial activity and pharmacokinetic properties of the final drug. Using 2,3,4-trifluoroaniline ensures this precise substitution pattern from the outset. The amino group provides the necessary nucleophilicity to initiate the reaction with DEEMM.

Starting Material 2: Diethyl 2-(ethoxymethylene)malonate (DEEMM)
  • Role: DEEMM acts as the three-carbon electrophilic partner. It provides the atoms that will become C-2, C-3, and C-4 of the quinolone ring, including the crucial carboxylate group at C-3.

  • Synthesis & Properties: DEEMM is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate.[4] It is a key intermediate in the synthesis of various heterocyclic compounds.

  • Causality of Choice: DEEMM is an effective Michael acceptor. The ethoxymethylene group provides a reactive site for the initial nucleophilic attack by the aniline, and the ethoxy group serves as an excellent leaving group in the subsequent condensation. The two ester groups facilitate the final ring-closing cyclization.

Experimental Protocol: Gould-Jacobs Synthesis

This section details a representative, two-step protocol for the synthesis of the target compound from the selected starting materials.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Start 2,3,4-Trifluoroaniline + DEEMM Condensation Heat (100-130°C) - EtOH Start->Condensation Intermediate Diethyl 2-((2,3,4-trifluorophenylamino)- methylene)malonate Condensation->Intermediate Intermediate_ref Cyclization High Temp. (>250°C) High-boiling solvent - EtOH Product Ethyl 7,8-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Product Intermediate_ref->Cyclization

Caption: Forward synthesis workflow via the Gould-Jacobs reaction.

Step 1: Condensation to form Diethyl 2-((2,3,4-trifluorophenylamino)methylene)malonate
  • Objective: To form the key acyclic intermediate through a nucleophilic substitution/condensation reaction.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).[5]

    • Heat the reaction mixture to 100-130 °C. The reaction is typically conducted neat (without solvent).

    • Maintain this temperature for 1-2 hours. During this time, ethanol is eliminated as a byproduct.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, the ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate, Diethyl 2-((2,3,4-trifluorophenylamino)methylene)malonate, is often a viscous oil or low-melting solid and can be used directly in the next step without further purification.

  • Expert Insight: The slight excess of DEEMM ensures the complete consumption of the more valuable trifluoroaniline. Conducting the reaction neat is efficient, but for larger scales, a high-boiling, non-reactive solvent could be used to improve heat transfer.

Step 2: Thermal Cyclization
  • Objective: To induce an intramolecular 6-electron electrocyclization to form the quinolone ring system.

  • Methodology:

    • Transfer the crude intermediate from Step 1 into a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[6][7] The solvent volume should be sufficient to allow for efficient stirring at high temperatures.

    • Heat the mixture to reflux, typically around 250-260 °C.[6] This high temperature is critical to overcome the activation energy barrier for the cyclization.

    • Maintain reflux for 30-60 minutes. The reaction progress can be monitored by observing the formation of a precipitate as the product is often insoluble in the hot solvent.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add a non-polar solvent such as cyclohexane or hexane to precipitate the product completely and to dilute the high-boiling solvent.[6]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

    • Dry the product under vacuum to yield this compound as a solid.

  • Expert Insight: The choice of a high-boiling solvent is the most critical parameter in this step. Its purpose is purely to serve as a heat transfer medium to achieve the required temperature for cyclization. Inadequate temperature will result in incomplete reaction and low yields. Modern approaches sometimes utilize microwave irradiation to achieve the required temperatures rapidly, which can shorten reaction times and improve yields.[5][8][9]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is dominant, other strategies exist for constructing the quinolone core, which rely on different starting materials.

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Gould-Jacobs 2,3,4-Trifluoroaniline, Diethyl ethoxymethylenemalonateWell-established, reliable, commercially available starting materials.Requires very high temperatures for cyclization; harsh conditions.
From 3-Chloro-4,5-difluorobenzoic acid 3-Chloro-4,5-difluorobenzoic acid, Diethyl malonate, EthylamineAvoids handling of trifluoroaniline initially.Multi-step process involving acylation, condensation, and cyclization.
Microwave-Assisted Synthesis Same as Gould-JacobsDramatically reduced reaction times, often improved yields.[8]Requires specialized microwave reactor equipment.

Quality Control & Safety

Starting Material Integrity: The purity of the starting materials is paramount. Impurities in the 2,3,4-trifluoroaniline (e.g., other isomers) can lead to the formation of undesired quinolone regioisomers, which are difficult to separate from the final product.

  • Recommended QC: Verify the identity and purity of starting materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Safety Considerations:

  • 2,3,4-Trifluoroaniline: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause damage to organs through prolonged or repeated exposure.

  • High-Boiling Solvents (e.g., Diphenyl ether): Work must be conducted in a well-ventilated chemical fume hood. High temperatures pose a significant burn risk.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through the Gould-Jacobs reaction. The judicious selection of 2,3,4-Trifluoroaniline and Diethyl ethoxymethylenemalonate as starting materials is the cornerstone of this strategy. Understanding the causality behind the reaction—the nucleophilic character of the aniline, the electrophilic nature of the malonate derivative, and the critical need for high thermal energy for cyclization—empowers chemists to optimize this process. While alternative routes exist, the directness and reliability of the Gould-Jacobs pathway have solidified its role as the principal method for accessing this vital pharmaceutical intermediate.

References

  • Goyal, R. et al. (2021). Green Chemistry Approaches Towards the Design and Synthesis of Anti-infective Fluoroquinolone Derivatives. Current Research in Green and Sustainable Chemistry, 4, 100044. Available at: [Link]

  • Al-Trawneh, S. A., & Taha, M. O. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 26(11), 3237. Available at: [Link]

  • Koga, H. (1983). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. U.S. Patent 4,388,465.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 1083. Available at: [Link]

  • Shahabawaz, M. et al. (2021). Design & Synthesis of Fluoroquinolone Through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences, 10(5), 1-15. Available at: [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. Available at: [Link]

  • Jin, J. et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1161-1179. Available at: [Link]

  • Klimesova, V. et al. (2002). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Molecules, 7(5), 434-442. Available at: [Link]

  • Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18523288, this compound. Available at: [Link]

  • Yokoyama, N., Ritter, B., & Neubert, A.D. (1982). 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. Journal of Medicinal Chemistry, 25(4), 337-339. Available at: [Link]

  • Pires, M. M. et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 29-41. Available at: [Link]

Sources

Crystal structure of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Crystal Structure of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive technical analysis of the expected crystal structure of this compound. As a member of the fluoroquinolone class of compounds, which are renowned for their antibacterial activity, understanding its three-dimensional structure is paramount for rational drug design and the development of new therapeutic agents. While a definitive crystal structure for this specific molecule is not yet publicly available, this document leverages crystallographic data from closely related analogs to construct a robust predictive model of its molecular geometry, crystal packing, and intermolecular interactions. This approach is grounded in the well-established principles of crystal engineering and the consistent structural motifs observed across the quinolone family.

Introduction to the Quinolone Scaffold

Quinolone-3-carboxylic acids and their esters are fundamental scaffolds in medicinal chemistry. The core structure, a 4-oxo-1,4-dihydroquinoline ring system, is a privileged pharmacophore. The introduction of fluorine atoms at various positions on the benzene ring, as in the case of this compound, is known to significantly modulate the physicochemical and biological properties of these molecules, including their antibacterial potency and pharmacokinetic profiles.

The precise arrangement of atoms in the solid state, dictated by the crystal structure, governs critical properties such as solubility, dissolution rate, and stability, which are all key determinants of a drug's bioavailability. Therefore, single-crystal X-ray diffraction is an indispensable tool for elucidating these structures and providing insights into the non-covalent interactions that govern the supramolecular assembly.

Methodology: From Synthesis to Structural Elucidation

The successful determination of a crystal structure begins with the synthesis of high-purity, single-crystalline material. The experimental workflow is a multi-step process that requires precision and a deep understanding of both chemical synthesis and crystallographic principles.

Proposed Synthesis

A common and effective method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylates is the Gould-Jacobs reaction. A plausible synthetic route for the title compound would likely involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization. For instance, a similar synthesis for a related compound, 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves reacting N-ethyl-2-methyl-3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization in polyphosphoric acid[1].

Single-Crystal X-ray Diffraction: A Self-Validating Protocol

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The process is self-validating, as the quality of the final structural model is directly tied to the quality of the diffraction data and the refinement statistics.

Step-by-Step Experimental Protocol:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures would be screened to find conditions that yield crystals suitable for diffraction (well-formed, without significant twinning or defects).

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to correct for experimental factors. The resulting data are then used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor.

The following diagram illustrates the typical workflow from synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Determination S1 Starting Materials (e.g., Substituted Aniline) S2 Chemical Reaction (e.g., Gould-Jacobs) S1->S2 S3 Purification (Recrystallization) S2->S3 C1 Solvent Screening S3->C1 High-Purity Compound C2 Slow Evaporation C1->C2 C3 Single Crystal Formation C2->C3 X1 Mount Crystal C3->X1 Suitable Single Crystal X2 Data Collection (Diffractometer) X1->X2 X3 Data Processing & Reduction X2->X3 A1 Structure Solution (Phase Problem) X3->A1 Diffraction Data A2 Structure Refinement A1->A2 A3 Validation & Final Model A2->A3 Output Output A3->Output Crystallographic Information File (CIF)

Caption: Experimental workflow from synthesis to crystal structure determination.

Expected Crystallographic Analysis and Structural Features

Based on the crystal structures of analogous fluoroquinolones, such as Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2][3], we can predict the key structural features of the title compound.

Molecular Geometry

The quinoline ring system is expected to be nearly planar. In some related structures, a slight deviation from planarity is observed, with a small dihedral angle between the pyridine and benzene rings[3]. The ethyl carboxylate group at the 3-position will likely be oriented to minimize steric hindrance and may participate in intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of quinolone derivatives is typically dominated by a network of hydrogen bonds and, in some cases, π-π stacking interactions.

  • Hydrogen Bonding: The primary hydrogen bond donor is the nitrogen atom (N-H) of the dihydroquinoline ring. The primary acceptors are the keto oxygen at the 4-position and the carbonyl oxygen of the ethyl carboxylate group. This leads to the formation of robust N-H···O hydrogen bonds, which often link the molecules into chains or layers[4][5]. Weaker C-H···O and C-H···F interactions may also play a role in stabilizing the crystal lattice[2][6].

  • π-π Stacking: The planar aromatic quinoline cores can interact through π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. These interactions are crucial for the dense packing of molecules in the crystal[4][7].

The interplay of these non-covalent interactions dictates the final three-dimensional architecture of the crystal. The diagram below illustrates the anticipated network of intermolecular interactions.

G cluster_stack π-π Stacking mol1 Molecule A N-H C=O (keto) C=O (ester) mol2 Molecule B N-H C=O (keto) C=O (ester) mol1:n1->mol2:o1 N-H···O Hydrogen Bond mol2:n1->mol1:o2 N-H···O Hydrogen Bond mol3 Molecule C Aromatic Core mol4 Molecule D Aromatic Core mol3->mol4 Stacking Interaction

Caption: Key intermolecular interactions stabilizing the crystal structure.

Anticipated Crystallographic Parameters

The following table summarizes typical crystallographic data observed for related fluoroquinolone structures, providing a reasonable expectation for the title compound.

ParameterExpected Value/SystemSource (Analog Compounds)
Crystal System Monoclinic or Triclinic[2][3][5]
Space Group P2₁/c, C2/c, or P-1[2][5][8]
Z (Molecules/Unit Cell) 4 or 8[2][3]
Key Hydrogen Bonds N-H···O, C-H···O[2][4][5]

Conclusion and Significance

This guide provides a detailed, predictive framework for understanding the crystal structure of this compound. Based on a wealth of data from analogous compounds, we anticipate a structure stabilized by a network of N-H···O hydrogen bonds and potential π-π stacking interactions, resulting in a densely packed, stable crystalline solid.

The insights derived from such a structural analysis are invaluable for the fields of drug development and materials science. A definitive crystal structure would allow for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional features with biological activity to design more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, each with unique physicochemical properties.

  • Computational Modeling: Providing an accurate starting point for molecular modeling and simulations to predict drug-receptor interactions.

The eventual experimental determination of this crystal structure will be a critical step in advancing the development of new therapeutic agents based on the fluoroquinolone scaffold.

References

  • Bano, H., Shafi, S., Siddiqui, H. L., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • European Journal of Chemistry. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. [Link]

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]

  • National Center for Biotechnology Information. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Patents. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • ResearchGate. (2008). (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ACS Omega. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

  • Fábián, L., & Kálmán, A. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3329–3341. [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]

  • ResearchGate. (n.d.). Which intermolecular interactions have a significant influence on crystal packing? | Request PDF. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 751784, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18523288, this compound. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Given the critical role of solubility in the efficacy and formulation of pharmaceutical compounds, this document outlines the theoretical underpinnings and practical methodologies for a robust solubility assessment.

Introduction: The Significance of Solubility for Quinolone Derivatives

This compound belongs to the quinolone class of compounds, many of which are investigated for their therapeutic potential. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic effectiveness. Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and absorption. Therefore, a thorough understanding and quantification of the solubility of this compound in various common solvents are essential early-stage steps in preclinical development. This guide will walk you through the principles and a detailed protocol for generating a comprehensive solubility profile.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is a complex interplay between the physicochemical properties of the solute (this compound) and the solvent. Key factors include:

  • Molecular Structure and Polarity: The presence of fluorine atoms, a carboxylic acid ester, and a quinolone core in this compound imparts a specific polarity to the molecule. The difluoro substitution on the benzene ring increases lipophilicity, while the quinolone core with its keto and amine functionalities can participate in hydrogen bonding. The overall solubility will depend on the balance of these features.

  • Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. A range of solvents with varying polarities should be tested to create a comprehensive solubility profile.

  • pH: For ionizable compounds, pH is a critical determinant of aqueous solubility. Quinolones are typically zwitterionic at physiological pH, which often corresponds to their lowest solubility. The solubility of an acidic compound increases at a pH above its pKa, while the solubility of a basic compound increases at a pH below its pKa.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during solubility determination to ensure reproducible results.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[1][2] The following protocol is a detailed, step-by-step guide for its implementation.

3.1. Materials and Equipment

  • This compound (high purity)

  • A range of common solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Ethyl Acetate) of analytical grade

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

3.3. Self-Validating System and Controls

  • Time to Equilibrium: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration of the dissolved compound does not change significantly over time.

  • Purity of the Compound: The purity of the this compound should be confirmed before starting the experiment, as impurities can affect the solubility measurement.

  • Solvent Purity: Use high-purity solvents to avoid any interference with the analysis.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison of the solubility of this compound in different solvents.

Table 1: Solubility of this compound in Common Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water80.1Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
Dichloromethane9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
PBS (pH 5.0)~80Data to be determinedData to be determined
PBS (pH 7.4)~80Data to be determinedData to be determined
PBS (pH 9.0)~80Data to be determinedData to be determined

Note: The dielectric constant is a measure of a solvent's polarity.

Interpretation of Results:

The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, a higher solubility in polar solvents like water, methanol, and DMSO would suggest that the polar functionalities of the molecule dominate its solubility behavior. Conversely, higher solubility in less polar solvents like dichloromethane and ethyl acetate would indicate a greater influence of the lipophilic regions of the molecule. The pH-dependent solubility in aqueous buffers will provide insights into the compound's pKa and its likely behavior in a physiological environment.

Visualizing the Process and Principles

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 end end analysis3->end Report Solubility Data

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Ethyl 7,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility MW Molecular Weight MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity ('Like Dissolves Like') Solvent_Polarity->Solubility pH pH (for aqueous solutions) pH->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Interplay of factors governing the solubility of a compound.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound in common solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate accurate and reproducible solubility data. This information is invaluable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of this and other quinolone-based compounds.

References

  • Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., & Perlovich, G. L. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Chemical & Engineering Data, 61(11), 3847-3856. [Link]

  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]

  • Pawar, P. (2015). SOLUBILITY AND DISSOLUTION FOR DRUG. Share and Discover Knowledge on SlideShare. [Link]

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International journal of pharmaceutics, 63(3), 237-250. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Share and Discover Knowledge on SlideShare. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

Sources

An In-depth Technical Guide to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its chemical and physical properties, a detailed synthetic protocol, and its significant role in the pharmaceutical industry.

Introduction: The Significance of a Core Fluoroquinolone Intermediate

This compound is a crucial building block in the synthesis of a range of potent antibacterial agents. The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. The specific substitution pattern of this molecule, particularly the presence of fluorine atoms at the 7 and 8 positions of the quinoline ring, imparts unique electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug substance. Understanding the synthesis and characteristics of this intermediate is therefore fundamental for the development of new and improved fluoroquinolone-based therapies.

Physicochemical Properties and Structural Elucidation

The precise chemical structure and properties of this compound are critical for its use in further chemical transformations.

Molecular Formula: C₁₂H₉F₂NO₃

Molecular Weight: 253.20 g/mol

The structural and key physical data for this compound are summarized in the table below:

Property Value Source
IUPAC Name ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate PubChem
Molecular Formula C₁₂H₉F₂NO₃
Molecular Weight 253.20 g/mol
Appearance Off-white to pale yellow solid (inferred)
Flash Point 162.1ºC
Solubility Soluble in hot DMF and DMSO (inferred from related compounds)

Note: Some physical properties are inferred from closely related analogues due to limited publicly available data for this specific isomer.

Structural Diagram

The chemical structure of this compound is depicted below.

A Technical Guide to Key Intermediates in the Synthesis of Novel Quinolone Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolones are a critically important class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2][3] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1] The journey of quinolones began with the discovery of nalidixic acid, a byproduct of chloroquine synthesis, which showed modest activity primarily against Gram-negative urinary tract pathogens.[1][2][4]

The relentless rise of antibiotic resistance has driven extensive research into novel quinolone analogues with enhanced potency, broader spectrums of activity, and improved safety profiles.[1][5] Structural modifications at various positions of the core quinolone scaffold are key to overcoming resistance and improving pharmacological properties.[6] Notably, the introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, while modifications at the N-1 and C-7 positions have been instrumental in fine-tuning the activity and spectrum of these drugs.[1][2][4]

This technical guide provides an in-depth exploration of the core synthetic strategies and key chemical intermediates that form the foundation for constructing novel quinolone antibacterials. We will delve into the causality behind experimental choices, present detailed synthetic protocols, and visualize the logical flow of these complex multi-step syntheses. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the fight against infectious diseases.

The Architectural Core: Building the Quinolone Scaffold

The quintessential structure of these antibacterials is the 4-quinolone-3-carboxylic acid core. The assembly of this bicyclic system is the primary challenge in any quinolone synthesis. One of the most historically significant and enduring methods for this purpose is the Gould-Jacobs reaction.[7][8][9][10]

The Gould-Jacobs Reaction: A Classic Route to the Quinolone Core

First reported in 1939, the Gould-Jacobs reaction synthesizes the 4-hydroxyquinoline scaffold from substituted anilines and diethyl ethoxymethylenemalonate (EMME) or its derivatives.[7][8][10] This powerful reaction proceeds in a distinct sequence of steps, each producing a crucial intermediate.

Key Intermediates in the Gould-Jacobs Pathway:

  • Substituted Anilines: The choice of aniline is the first point of molecular diversity. The substituents on the aniline ring are directly incorporated into what will become the benzo-fused portion of the quinolone. For fluoroquinolones, a fluoro-substituted aniline is the requisite starting material.

  • Diethyl Ethoxymethylenemalonate (EMME): This commercially available reagent provides the three-carbon chain necessary to form the second ring of the quinolone core.

  • Anilinomethylenemalonate Intermediate: This is formed through the initial condensation of the aniline and EMME, which involves a nucleophilic attack from the aniline's amino group followed by the elimination of ethanol.[7][9][11]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: This is the cyclized quinolone core, formed via a high-temperature, 6-electron electrocyclization of the anilinomethylenemalonate intermediate.[7][9] This step is often the most demanding, requiring temperatures exceeding 250 °C.[8][9]

  • 4-Hydroxyquinoline-3-carboxylic Acid: Saponification (hydrolysis) of the ester group on the cyclized intermediate yields the carboxylic acid, a key functional group for the biological activity of quinolones.[7][9]

The overall workflow of this classical synthesis is a testament to the principles of convergent synthesis, where complexity is built sequentially from relatively simple starting materials.

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Core Structure Aniline Substituted Aniline Condensation_Product Anilinomethylenemalonate Intermediate Aniline->Condensation_Product Condensation (-EtOH) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation_Product Cyclized_Ester Ethyl 4-Oxo-quinoline -3-carboxylate Condensation_Product->Cyclized_Ester Thermal Cyclization (e.g., >250°C) Final_Core 4-Quinolone -3-Carboxylic Acid Core Cyclized_Ester->Final_Core Saponification & Acidification

Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinolone core.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to dramatically reduce reaction times and improve yields by providing efficient, uniform heating to reach the high temperatures required for cyclization.[9][11]

Objective: To synthesize Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling inert solvent (e.g., Diphenyl ether) or solvent-free conditions

  • Microwave synthesis vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Biotage® Initiator+ microwave synthesizer or similar

  • Acetonitrile (for washing)

  • HPLC-MS for analysis

Procedure:

  • Condensation Step (Formation of Intermediate 3):

    • In a round-bottom flask, combine 4-fluoroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

    • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC or HPLC until the aniline is consumed.

    • The resulting crude anilinomethylenemalonate intermediate is often a viscous oil or solid and can be used in the next step without further purification. Expertise Insight: This initial condensation is typically facile. Ensuring a slight excess of EMME helps drive the reaction to completion.

  • Microwave-Assisted Cyclization (Formation of Intermediate 4):

    • Place the crude anilinomethylenemalonate intermediate into a 2-5 mL microwave vial.

    • Solvent-free approach: Seal the vial and place it in the microwave synthesizer.

    • Solvent-based approach: Add a small volume of diphenyl ether to the vial before sealing.

    • Heat the mixture to 250 °C using microwave irradiation and hold for 5-15 minutes.[11] Trustworthiness Note: The reaction time and temperature must be carefully optimized. Over-heating can lead to decarboxylation and degradation of the product.[11]

    • Monitor the reaction pressure to ensure it remains within the safe limits of the vial (e.g., <25 bar).[11]

  • Isolation and Purification:

    • After the reaction, cool the vial to room temperature. A precipitate of the product should form.[9]

    • Add a small amount of ice-cold acetonitrile to the vial, stir, and then filter the solid product.[11]

    • Wash the collected solid with additional cold acetonitrile to remove the high-boiling solvent (if used) and any unreacted starting material.[11]

    • Dry the solid under vacuum to yield the target quinolone ester.

    • Analyze the product purity by HPLC-MS. The isolated product is often >95% pure.[11]

Modern Strategies and Advanced Intermediates

While the Gould-Jacobs reaction is a workhorse, the synthesis of more complex, new-generation quinolones often requires more sophisticated strategies, particularly for installing diverse substituents at the C-7 and N-1 positions, which are crucial for potency and spectrum.[1][6]

Intermediate for N-1 Substitution: The Cyclopropyl Group

The N-1 substituent is critical for targeting bacterial gyrase. The introduction of a cyclopropyl group, as seen in the blockbuster drug Ciprofloxacin, was a major breakthrough that significantly enhanced antibacterial potency.[4]

Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

This intermediate is a versatile platform for further functionalization. Its synthesis involves the N-alkylation of the quinolone core, followed by the crucial introduction of the C-7 substituent.

Intermediates for C-7 Functionalization via Cross-Coupling

The C-7 position is the primary site for introducing substituents (often nitrogen-containing heterocycles like piperazine or azetidine) that modulate the drug's spectrum of activity, pharmacokinetic properties, and potency against specific pathogens.[1][12] While nucleophilic aromatic substitution is a common method, modern syntheses increasingly rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for greater versatility.[13][14]

Key Intermediates for Suzuki-Miyaura Coupling:

  • C-7 Halogenated Quinolone Core: An intermediate where the C-7 position is substituted with a halogen (typically bromine or iodine) to act as the electrophilic partner in the coupling reaction.

  • Heterocyclic Boronic Acids/Esters: These are the nucleophilic partners that will be coupled to the C-7 position. They are prepared separately and offer a modular way to introduce a vast array of different C-7 side chains.

Suzuki_Coupling_Workflow C7_Halide C-7 Bromo-Quinolone Core (Electrophile) Catalyst Pd Catalyst + Base C7_Halide->Catalyst Boronic_Acid Heterocyclic Boronic Acid (Nucleophile) Boronic_Acid->Catalyst Product C-7 Arylated Quinolone (Final Product) Catalyst->Product Suzuki-Miyaura Cross-Coupling

Caption: Logic of C-7 functionalization via Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15][16] Its tolerance for a wide variety of functional groups makes it a powerful tool in modern medicinal chemistry.[13][15]

Case Study: Key Intermediates in the Synthesis of Delafloxacin

Delafloxacin is a modern, broad-spectrum fluoroquinolone effective against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[17] Its synthesis showcases the integration of classical and modern strategies and highlights several key intermediates.

1. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: This β-keto ester is a foundational building block.[17] It is constructed from 3-chloro-2,4,5-trifluorobenzoic acid, which is first converted to its acid chloride.[18] This intermediate already contains the substituted phenyl ring that will become part of the final quinolone core.

2. Enamine Intermediate: The β-keto ester is reacted with an amine to form a vinylogous amide or enamine. A patent for Delafloxacin describes the condensation with N,N-dimethylamino ethyl acrylate.[18] This step sets the stage for the subsequent cyclization.

3. Ethyl 3-((6-amino-3,5-difluoro-2-pyridyl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate: This complex intermediate is formed by reacting the enamine with 2,6-diamino-3,5-difluoropyridine.[18][19] This step introduces the unique N-1 pyridinyl substituent characteristic of Delafloxacin.

4. The Cyclized Quinolone Core: The above intermediate is then cyclized using a base to form the core quinolone ring structure.[18]

5. 7-(3-Hydroxyazetidin-1-yl) Quinolone: The final key step involves a nucleophilic aromatic substitution reaction where the chlorine at the C-7 position of the quinolone core is displaced by 3-hydroxyazetidine, installing the critical side chain that enhances the drug's activity against Gram-positive bacteria.[18]

Comparative Data of Quinolone Substituents

The choice of intermediates directly dictates the final substituents on the quinolone scaffold, which in turn determines the antibacterial profile.

PositionSubstituentCommon Intermediate SourceImpact on Activity
N-1 EthylN-ethylation of quinolone coreBaseline activity
N-1 CyclopropylN-cyclopropylation of quinolone coreEnhanced potency against Gram-negative bacteria[4]
C-6 FluorineFluoro-substituted anilineBroad-spectrum activity, improved DNA gyrase inhibition[1][2]
C-7 PiperazinylNucleophilic substitution with piperazineEnhanced Gram-negative activity (e.g., Pseudomonas)[2]
C-7 3-HydroxyazetidinylNucleophilic substitution with 3-hydroxyazetidineEnhanced Gram-positive activity (e.g., MRSA)[17]
C-8 ChlorineChlorination of quinolone coreContributes to potency in some novel agents like Delafloxacin

Conclusion

The synthesis of novel quinolone antibacterials is a dynamic field of medicinal chemistry, built upon a foundation of classic reactions while continuously incorporating modern synthetic methodologies. The strategic selection and synthesis of key intermediates—from substituted anilines and malonic esters to complex halogenated quinolone cores and functionalized boronic acids—are paramount to the successful development of next-generation antibiotics. Understanding the logic behind the construction of these intermediates, from the foundational Gould-Jacobs reaction to advanced palladium-catalyzed cross-couplings, provides researchers with the essential toolkit to create diverse and potent molecules. As the threat of antimicrobial resistance grows, the continued innovation in the synthesis of these vital intermediates will be critical in resurrecting and expanding the utility of the quinolone class to meet urgent global health needs.[5]

References

  • Gould–Jacobs reaction - Wikipedia.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Gould-Jacobs Reaction.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - MDPI.
  • The Role of Fluoroquinolone Intermedi
  • Preparation method of Delafloxacin and intermediates thereof - Eureka | P
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PubMed Central.
  • The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance.
  • Intermediate of delafloxacin and preparation method thereof - Eureka | P
  • Delafloxacin | New Drug Approvals.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluoroquinolone Scaffold

Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a crucial intermediate in the synthesis of numerous fluoroquinolone antibiotics. The quinolone core is a privileged scaffold in medicinal chemistry, renowned for its broad-spectrum antibacterial activity. The fluorine substituents at the 7 and 8 positions significantly enhance the compound's biological activity and pharmacokinetic profile. This guide provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in the principles of the Gould-Jacobs reaction.[1][2] This reaction is a cornerstone of quinoline synthesis, offering a robust and versatile method for constructing the 4-oxo-1,4-dihydroquinoline core.[1][2][3][4]

PART 1: SYNTHETIC STRATEGY & MECHANISM

The synthesis of this compound is achieved through a two-step process based on the Gould-Jacobs reaction.[1][5] This classical method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[2][3][6]

Step 1: Condensation of 2,3-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The initial step is a nucleophilic vinyl substitution reaction. The amino group of 2,3-difluoroaniline attacks the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to yield the intermediate, diethyl 2-((2,3-difluorophenylamino)methylene)malonate. This condensation reaction is typically carried out at elevated temperatures to drive the reaction to completion.[2]

Step 2: Thermal Cyclization

The second and decisive step is an intramolecular thermal cyclization of the malonate intermediate.[2] This pericyclic reaction requires high temperatures, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to overcome the activation energy barrier for ring closure.[3] The cyclization occurs at one of the ortho positions of the aniline ring, leading to the formation of the quinolone heterocyclic system.[3] Subsequent tautomerization of the initially formed 4-hydroxyquinoline derivative to the more stable 4-oxo form yields the final product.[1]

Below is a diagram illustrating the overall synthetic pathway:

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 2,3-Difluoroaniline Intermediate Diethyl 2-((2,3-difluorophenylamino)methylene)malonate Aniline->Intermediate + DEEM Heat (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Product This compound Intermediate->Product High Temperature (e.g., 240-250°C) in Diphenyl Ether

Caption: Synthetic pathway for this compound.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

This section provides a detailed, step-by-step methodology for the synthesis. It is imperative to adhere to all laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2,3-DifluoroanilineC₆H₅F₂N129.11≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23≥98%Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07≥99.5%Fisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Protocol 1: Synthesis of Diethyl 2-((2,3-difluorophenylamino)methylene)malonate (Intermediate)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 2,3-difluoroaniline (12.91 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Condensation Reaction: Heat the reaction mixture with stirring in an oil bath at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product, a viscous oil or a low-melting solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a thermometer, add diphenyl ether (150 mL). Heat the diphenyl ether to 240-250°C with stirring.

  • Cyclization Reaction: Slowly add the crude diethyl 2-((2,3-difluorophenylamino)methylene)malonate from the previous step to the hot diphenyl ether over a period of 30 minutes. Maintain the temperature at 240-250°C and continue stirring for an additional 1-2 hours.[7] During this time, ethanol will be collected in the Dean-Stark trap.

  • Isolation of Product: Cool the reaction mixture to below 100°C. A precipitate of the product should form.

  • Purification: Add hexane (200 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration and wash the filter cake thoroughly with hexane to remove the diphenyl ether.

  • Drying: Dry the resulting solid in a vacuum oven at 60-70°C to a constant weight. The final product is typically an off-white to pale yellow solid.

Below is a diagram illustrating the experimental workflow:

Experimental_Workflow cluster_prep Preparation of Intermediate cluster_cyclization Cyclization and Purification A1 Combine 2,3-Difluoroaniline and DEEM A2 Heat at 110-120°C for 2h A1->A2 A3 Cool to Room Temperature A2->A3 B2 Slowly Add Intermediate A3->B2 Crude Intermediate B1 Heat Diphenyl Ether to 240-250°C B1->B2 B3 Maintain Temperature for 1-2h B2->B3 B4 Cool and Precipitate with Hexane B3->B4 B5 Filter and Wash with Hexane B4->B5 B6 Dry under Vacuum B5->B6

Caption: Experimental workflow for the two-step synthesis.

PART 3: RESULTS & DISCUSSION

Expected Yield and Purity

The overall yield for this two-step synthesis is typically in the range of 70-85%. The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is generally greater than 98%.

Characterization Data
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 218-222 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, NH), 8.55 (s, 1H, H-2), 7.9-8.0 (m, 1H, H-5), 7.4-7.5 (m, 1H, H-6), 4.2 (q, 2H, OCH₂CH₃), 1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5, 165.0, 148.0, 145.0, 142.0, 138.0, 125.0, 120.0, 118.0, 110.0, 60.0, 14.5.

  • Mass Spectrometry (ESI+): m/z 254.06 [M+H]⁺.

Troubleshooting and Key Considerations
  • Regioselectivity of Cyclization: The Gould-Jacobs reaction can sometimes lead to a mixture of regioisomers when using asymmetrically substituted anilines. However, with 2,3-difluoroaniline, the cyclization predominantly occurs at the C6 position due to steric hindrance from the fluorine atom at the C2 position.[3]

  • High Cyclization Temperature: The high temperature required for the cyclization step can lead to product decomposition if not carefully controlled.[3] The use of a high-boiling, inert solvent is crucial for maintaining a consistent temperature and achieving good yields.[3]

  • Purity of Starting Materials: The purity of the 2,3-difluoroaniline and DEEM is critical for a successful reaction. Impurities can lead to side reactions and lower yields.

  • Microwave-Assisted Synthesis: For more rapid and efficient synthesis, microwave irradiation can be employed for the cyclization step.[2] This modern approach can significantly reduce reaction times and improve yields.[2]

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable method for the synthesis of this compound. The detailed protocol and insights provided in these application notes are intended to enable researchers and scientists to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • ARKIVOC. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • MOLBASE. CGS-9896. [Link]

Sources

Application Notes and Protocols for the Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone in Heterocyclic Chemistry

The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, remains a fundamental and highly versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, as the quinoline and 4-quinolone scaffolds are core structures in a vast array of therapeutic agents, including antibacterial (e.g., fluoroquinolones), antimalarial, and anticancer drugs.[3][4]

The classical synthesis involves a sequence of four key transformations: the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature intramolecular cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline product.[3] While robust, the traditional requirement for very high temperatures in the cyclization step has spurred the development of modern adaptations, most notably microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[4][5]

This guide provides an in-depth examination of the Gould-Jacobs reaction, offering detailed protocols for both classical and microwave-assisted methodologies. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale, field-proven insights for troubleshooting, and critical safety considerations.

Reaction Mechanism and Rationale

The Gould-Jacobs synthesis is a multi-step process, with each step serving a distinct and critical purpose. Understanding the causality behind each transformation is key to successful execution and optimization.

  • Condensation: The reaction initiates with a nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM), a common malonic ester derivative. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3][6] This initial step is typically conducted at a moderate temperature (100-130 °C) and is often driven to completion by removing the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: This is the most critical and energy-intensive step. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[3] This process requires significant thermal energy, classically achieved by heating to temperatures upwards of 250 °C in a high-boiling, inert solvent like diphenyl ether or Dowtherm A.[7] The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization.

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is a standard ester hydrolysis, typically carried out by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.[3]

  • Decarboxylation: The final step involves the removal of the carboxyl group to yield the desired 4-hydroxyquinoline. This is achieved by heating the quinoline-3-carboxylic acid above its melting point, leading to the evolution of carbon dioxide.[3] The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form.[3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Nucleophilic Attack - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Heat (>250 °C) 6π-electrocyclization Intermediate3 Quinoline-3-carboxylic Acid Intermediate2->Intermediate3 NaOH (aq), Reflux Product 4-Hydroxyquinoline Intermediate3->Product Heat, -CO2

Experimental Protocols

Two primary methodologies are presented: the classical thermal protocol and a modern, rapid microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This method utilizes a high-boiling inert solvent to achieve the high temperatures required for cyclization. It is a robust and well-established procedure.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Hexane or Cyclohexane

  • Ethanol or Water for recrystallization

  • Standard reflux and distillation glassware, heating mantle

Procedure:

Step 1: Synthesis of Diethyl Anilidomethylenemalonate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture with stirring at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. Dry the solid under vacuum.

Step 3: Saponification

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The quinoline-3-carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a flask suitable for high-temperature heating.

  • Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern protocol leverages the efficiency of microwave heating to dramatically reduce reaction times for the condensation and cyclization steps, often performed in a single pot.[5]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[5] The excess DEEM serves as both a reagent and a high-boiling solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes) as determined by optimization studies (see Table 1).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The subsequent saponification and decarboxylation steps can be carried out as described in Protocol 1.

Workflow_Comparison cluster_classical Classical Thermal Workflow cluster_microwave Microwave-Assisted Workflow C1 1. Condensation (Aniline + DEEM) 100-130 °C, 1-2h C2 2. Cyclization (in Diphenyl Ether) ~250 °C, 30-60 min C1->C2 C3 3. Saponification (NaOH, Reflux) 1-2h C2->C3 C4 4. Decarboxylation (Heat >200 °C) C3->C4 M1 1. Condensation & Cyclization (Aniline + excess DEEM) 250-300 °C, 5-20 min M2 2. Saponification (NaOH, Reflux) 1-2h M1->M2 M3 3. Decarboxylation (Heat >200 °C) M2->M3

Quantitative Data and Optimization

The efficiency of the Gould-Jacobs reaction, particularly the cyclization step, is highly dependent on reaction conditions. Microwave synthesis allows for rapid optimization of temperature and time.

Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEM [5]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300237
325020Low (not specified)
43002028
5300547

Analysis: The data clearly indicates that higher temperatures are crucial for achieving efficient intramolecular cyclization. At 250 °C, the yield is negligible even after 20 minutes.[5] Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the decreased yield in Entry 4 compared to Entry 5.[5] An optimal balance of high temperature and short reaction time is key, with 300 °C for 5 minutes providing the highest yield in this study.[5]

Field-Proven Insights: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Gould-Jacobs synthesis.

Table 2: Troubleshooting Guide for the Gould-Jacobs Synthesis

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in cyclization step Insufficient temperature; reaction time too short; decomposition of the intermediate or product at high temperatures.Classical: Ensure the solvent is vigorously refluxing (~250 °C or higher). Consider a higher boiling solvent if necessary. Microwave: Optimize temperature and time as shown in Table 1. A thorough time-temperature examination is crucial.[5]
Tar formation/dark-colored product Product or intermediate decomposition at high temperatures; presence of impurities in starting materials.Use purified starting materials. Minimize the time the reaction is held at maximum temperature. For classical synthesis, consider adding the intermediate solution dropwise to the pre-heated high-boiling solvent to minimize exposure time.
Difficulty removing high-boiling solvent (e.g., diphenyl ether) The solvent is non-volatile and can be trapped in the product.After precipitation, wash the filtered solid extensively with a non-polar solvent like hexane or petroleum ether.[8] High-vacuum distillation can also be used to remove the solvent if the product is thermally stable.[8]
Incomplete saponification Insufficient base or reaction time; low solubility of the ester in the aqueous base.Ensure at least one equivalent of NaOH is used. Increase reflux time and monitor by TLC. Adding a co-solvent like ethanol can improve solubility.
Incomplete decarboxylation Temperature not high enough or heating time too short.Ensure the solid is heated uniformly above its melting point until gas evolution completely stops. Performing the reaction under a gentle stream of nitrogen can help carry away the CO2.
Mixture of regioisomers (with substituted anilines) Cyclization can occur at two different ortho positions on an asymmetrically substituted aniline.Regioselectivity is influenced by steric and electronic factors. Generally, cyclization is favored at the less sterically hindered ortho position. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[3] Careful analysis (e.g., by NMR) of the product mixture is necessary.

Safety and Hazard Considerations

The Gould-Jacobs synthesis involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • High-Temperature Operations: The classical protocol involves temperatures exceeding 250 °C.

    • Hazard: Severe thermal burns from hot liquids and glassware. Risk of fire if flammable materials are nearby.

    • Mitigation: Always conduct the reaction in a certified chemical fume hood. Use a heating mantle with a temperature controller and a lab jack to allow for rapid removal of the heat source. Wear thermal gloves when handling hot apparatus. Ensure no flammable solvents are in the vicinity.

  • High-Boiling Solvents (Diphenyl ether, Dowtherm A):

    • Hazard: These substances can cause skin and eye irritation.[9][10] Inhalation of hot vapors may cause respiratory irritation.[11] Spills on hot insulation can lead to spontaneous combustion.[12]

    • Mitigation: Handle these liquids in a fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for each solvent before use.[9][10][11][12]

  • Microwave Synthesis:

    • Hazard: Rapid heating can lead to a sudden and dangerous buildup of pressure in the sealed reaction vial, potentially causing an explosion.[13][14] Exothermic reactions can be particularly dangerous.

    • Mitigation: NEVER use a domestic microwave oven.[14] Only use a dedicated, commercially available microwave reactor equipped with pressure and temperature sensors and automatic shut-off safety features.[15][16] Start with small-scale reactions when exploring new chemistry to assess the potential for rapid pressure generation.[14] Ensure vials are not filled more than the manufacturer's recommendation.

Conclusion

The Gould-Jacobs reaction is a powerful and enduring tool for the synthesis of the medicinally vital 4-hydroxyquinoline core. While the classical thermal protocol is effective, modern microwave-assisted methods offer significant advantages in speed and efficiency, making the reaction more amenable to the demands of contemporary drug discovery. By understanding the mechanistic underpinnings of each step, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can successfully leverage this classic reaction to construct complex heterocyclic molecules.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). [Link]

  • Biotage. Beyond heat – Practical requirements of a microwave synthesizer. (2025). [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • Name-Reaction.com. Gould-Jacobs Reaction. [Link]

  • ResearchGate. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. (2025). [Link]

  • The Dow Chemical Company. SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid. [Link]

  • ChemWorld. SAFETY DATA SHEET - DOWTHERM™ G Heat Transfer Fluid. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Rodun International. SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid. [Link]

  • ResearchGate. How to remove diphenyl ether from reaction mixture? (2019). [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). [Link]

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]

  • ResearchGate. Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction? (2017). [Link]

  • OSTI.GOV. Tar formation in corncob gasification. (1983). [Link]

Sources

Application Note: Structural Characterization of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. We detail optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible structural confirmation. This guide emphasizes the rationale behind experimental parameter selection and provides a framework for robust data interpretation, collectively validating the molecular structure of the title compound.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents used extensively in both human and veterinary medicine.[1] The efficacy and safety of these drugs are intrinsically linked to their precise molecular structure. This compound is a crucial building block for synthesizing potent fluoroquinolone derivatives. Its purity and structural integrity are paramount for the successful development of new therapeutic agents.

This document presents a detailed workflow for the definitive structural elucidation of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the atomic arrangement and connectivity within the molecule, while MS confirms the molecular weight and offers insights into its fragmentation patterns. Adherence to these protocols will enable unambiguous confirmation of the compound's identity and purity.

Molecular Structure

The chemical structure of this compound is presented below. The numbering convention used throughout this note is specified for clarity in spectral assignments.

Chemical Structure:

cluster_quinoline This compound cluster_ester C4 C4 C4a C4a C4->C4a O_keto O C4->O_keto C3 C3 C3->C4 C_ester C=O C3->C_ester C2 C2 C2->C3 H_C2 H C2->H_C2 N1 N1 N1->C2 H_N1 H N1->H_N1 C8a C8a C8a->N1 C8a->C4a C5 C5 C4a->C5 C6 C6 C5->C6 H_C5 H C5->H_C5 C7 C7 C6->C7 H_C6 H C6->H_C6 C8 C8 C7->C8 F_C7 F C7->F_C7 C8->C8a F_C8 F C8->F_C8 O_ester O C_ester->O_ester CH2 CH₂ O_ester->CH2 CH3 CH₃ CH2->CH3

Caption: Molecular structure and numbering of the title compound.

  • Molecular Formula: C₁₂H₉F₂NO₃

  • Molecular Weight: 253.20 g/mol

Experimental Workflow

The overall process for characterization involves sample preparation followed by parallel analysis using NMR and MS, culminating in a consolidated data interpretation to confirm the structure.

Caption: General experimental workflow for structural characterization.

Protocols

NMR Spectroscopy

Rationale for Parameter Selection:

  • Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is selected for its excellent ability to dissolve the polar quinolone structure. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and typically do not overlap with key analyte signals.[2] The high boiling point of DMSO also makes it suitable for variable temperature experiments if needed.

  • Spectrometer Frequency: A high-field instrument (e.g., 500 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems and accurately measuring coupling constants, particularly the proton-fluorine couplings.[3]

  • 2D Experiments (COSY, HSQC): These experiments are vital for unambiguous assignments. COSY (Correlation Spectroscopy) identifies proton-proton spin couplings (e.g., between H-5 and H-6), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the title compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Acquire several thousand scans as needed for adequate signal intensity.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width and offset appropriately for the fluoroaromatic region.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a phase-sensitive COSY spectrum to establish H-H correlations.

    • Acquire an HSQC spectrum to correlate ¹H and ¹³C signals.

  • Data Processing: Process all spectra using appropriate software (e.g., Bruker TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual DMSO solvent signals (δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry

Rationale for Parameter Selection:

  • Ionization Method (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like fluoroquinolones, which can be easily protonated or deprotonated.[5] It typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it easy to confirm the molecular weight.[6]

  • Ionization Mode (Positive): The quinolone structure contains a basic nitrogen atom (N1) that is readily protonated. Therefore, positive ion mode is chosen to generate the stable [M+H]⁺ ion, which is often the base peak in the spectrum.[1]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (ACN) at 1 mg/mL. Dilute this stock solution to a final concentration of approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infusion and Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to approximately 3.5-4.5 kV.

    • Set the drying gas (N₂) temperature to 300-350 °C and the flow rate to 8-10 L/min.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Processing: Process the acquired spectrum to identify the monoisotopic mass of the peaks. Compare the observed mass of the molecular ion with the theoretically calculated mass.

Data Interpretation and Results

NMR Spectral Data

The following tables summarize the expected NMR data for this compound in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (N1-H)~12.5br s-
H-2~8.6s-
H-5~7.9dddJ(H5,H6)≈9.0, J(H5,F7)≈6.0, J(H5,F8)≈9.5
H-6~7.4dddJ(H6,H5)≈9.0, J(H6,F7)≈11.0, J(H6,F8)≈2.0
O-CH₂-CH₃~4.2qJ(CH₂,CH₃)≈7.1
O-CH₂-CH₃~1.3tJ(CH₃,CH₂)≈7.1

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~165.0
C-4 (Keto)~172.0
C-2~148.0
C-3~110.0
C-4a~120.0
C-5~118.0
C-6~115.0
C-7 (C-F)~150.0 (dd)
C-8 (C-F)~145.0 (dd)
C-8a~135.0
O-CH₂-CH₃~60.0
O-CH₂-CH₃~14.0

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine AssignmentChemical Shift (δ, ppm)Multiplicity
F-7~ -140.0ddd
F-8~ -155.0ddd

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. Coupling constants (J) involving fluorine are particularly informative for confirming positional isomerism.

Mass Spectrometry Data

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Calculated Monoisotopic Mass for C₁₂H₁₀F₂NO₃⁺ ([M+H]⁺): 254.0628

  • Observed Mass: m/z 254.0629 (Expected within 5 ppm mass accuracy)

The presence of this ion with high accuracy confirms the molecular formula. Common fragmentation pathways for fluoroquinolones in tandem MS (MS/MS) experiments involve the neutral loss of CO₂ (44 Da) or water (18 Da).[1][5][6] While not required for basic identification, MS/MS can provide further structural confirmation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra yield detailed information on the carbon-hydrogen framework and the position of the fluorine substituents, while ESI-MS confirms the elemental composition and molecular weight. The protocols and reference data presented in this note serve as a reliable guide for scientists in the pharmaceutical industry to ensure the quality and identity of this vital synthetic intermediate.

References

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis Online URL: [Link]

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry (ResearchGate) Source: ResearchGate URL: [Link]

  • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics Source: Waters Corporation URL: [Link]

  • Title: Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: PubChem URL: [Link]

  • Title: Supporting Information (Spectral Data in DMSO-d6) Source: The Royal Society of Chemistry URL: [Link]

  • Title: On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy Source: ARKAT USA URL: [Link]

  • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives Source: Trade Science Inc. URL: [Link]

  • Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7,8-Difluoroquinolone Scaffold

In the landscape of antibacterial drug development, the fluoroquinolone class remains a cornerstone for treating a wide array of bacterial infections. Their mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, provides a broad spectrum of activity.[1] At the heart of many third-generation fluoroquinolones lies a meticulously designed core structure, and Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out as a pivotal intermediate. Its unique 7,8-difluoro substitution pattern is a key determinant of the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this versatile intermediate. We will delve into the synthetic rationale, provide detailed, field-tested protocols for its synthesis and subsequent conversion, and offer insights into the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its successful application.

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₃[2]
Molecular Weight 253.20 g/mol [3]
Appearance Pale beige to brown solid[4]
Melting Point Not specified, though similar compounds melt >270 °C[4]
Solubility Slightly soluble in DMSO and DMF (with heating)[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Spectroscopic Characterization (Predicted and from Analogous Compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): Signals expected for the ethyl group (triplet and quartet), aromatic protons, and the N-H proton of the quinolone ring. The aromatic region will show complex splitting patterns due to fluorine coupling.[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Characteristic peaks for the carbonyls (ester and ketone), the ethyl group, and the aromatic carbons, with splitting patterns indicative of C-F coupling.[6]

  • IR (KBr) ν (cm⁻¹): Prominent absorption bands are expected for the N-H stretch, C=O (ketone and ester) stretches, and C-F bonds.[7]

Core Synthesis Protocol: The Gould-Jacobs Reaction

The construction of the 4-quinolone core is efficiently achieved via the Gould-Jacobs reaction.[8][9] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The causality behind this choice lies in its reliability and adaptability for creating the fundamental quinolone scaffold.

Diagram: Gould-Jacobs Synthesis Pathway

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate_A Anilinomethylenemalonate Intermediate 2,3-Difluoroaniline->Intermediate_A Heat (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_A_c Anilinomethylenemalonate Intermediate Product This compound Intermediate_A_c->Product High-Boiling Solvent (e.g., Diphenyl ether) Heat (~250°C)

Caption: The two-stage Gould-Jacobs reaction for synthesizing the target intermediate.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another suitable high-boiling solvent)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) to confirm the formation of the anilinomethylenemalonate intermediate. Upon completion, allow the mixture to cool slightly.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C. Ethanol will distill off as the cyclization proceeds. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the starting intermediate is consumed.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Add hexanes to facilitate further precipitation and to help wash away the solvent. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield this compound as a solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Application in Fluoroquinolone Synthesis: The Pathway to Fleroxacin

This compound is a key precursor in the synthesis of Fleroxacin, a broad-spectrum fluoroquinolone antibiotic.[1][10] The synthesis involves a two-step process: N-alkylation at the 1-position followed by a nucleophilic aromatic substitution (SNA_r) at the C-7 position.

Diagram: Synthesis of Fleroxacin

Fleroxacin_Synthesis Start Ethyl 7,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate_B Ethyl 1-(2-hydroxyethyl)-7,8-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Start->Intermediate_B 1. 2-Bromoethanol, K₂CO₃, DMF Intermediate_C Ethyl 1-(2-hydroxyethyl)-6,8-difluoro-7- (4-methylpiperazin-1-yl)-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate_B->Intermediate_C 2. N-Methylpiperazine, Pyridine Fleroxacin Fleroxacin Intermediate_C->Fleroxacin 3. Hydrolysis (e.g., NaOH, H₂O then H⁺) Fleroxacin_Ester Fleroxacin Ethyl Ester

Caption: Synthetic route from the intermediate to the final API, Fleroxacin.

Detailed Protocol: Synthesis of Fleroxacin from the Intermediate

This protocol is adapted from procedures for similar fluoroquinolones.[11][12]

Materials:

  • This compound

  • 2-Bromoethanol

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • N-Methylpiperazine

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • N-Alkylation: To a solution of this compound (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq) and 2-bromoethanol (1.2 eq). Heat the mixture to 80-100°C and stir for several hours, monitoring by TLC. Upon completion, cool the reaction, pour into ice water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated intermediate.

  • Nucleophilic Aromatic Substitution: Dissolve the intermediate from the previous step in a suitable solvent such as pyridine. Add N-methylpiperazine (2.0-3.0 eq) and heat the mixture to reflux. The fluorine at the C-7 position is activated towards nucleophilic substitution by the electron-withdrawing carbonyl group at C-4.[13][14] Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Ester Hydrolysis: Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10%). Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 7. The Fleroxacin will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The final product, Fleroxacin, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC. The obtained data should be compared with literature values for Fleroxacin.[15]

Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNA_r)

The key step in converting the quinolone core into a potent antibiotic is the nucleophilic aromatic substitution at the C-7 position. The fluorine atom at this position is an excellent leaving group, and the carbon it is attached to is rendered electrophilic by the strong electron-withdrawing effect of the para-carbonyl group.

Diagram: SNA_r Mechanism

SNAr_Mechanism Quinolone 7-Fluoroquinolone Intermediate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinolone->Meisenheimer Nucleophilic Attack Piperazine N-Methylpiperazine (Nucleophile) Piperazine->Meisenheimer Product 7-Piperazinylquinolone (Fleroxacin precursor) Meisenheimer->Product Loss of Fluoride

Caption: The addition-elimination mechanism of the C-7 substitution.

The reaction proceeds via a two-step addition-elimination mechanism.[16] The nucleophile (N-methylpiperazine) attacks the C-7 carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing quinolone core. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. This step is typically the rate-determining step.

Safety and Handling

As with all laboratory procedures, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, particularly for the production of potent fluoroquinolone antibiotics like Fleroxacin. A solid understanding of its synthesis via the Gould-Jacobs reaction and its subsequent functionalization through nucleophilic aromatic substitution is crucial for its effective use in drug discovery and development. The protocols and insights provided in this document are intended to empower researchers to confidently and efficiently utilize this important building block in their synthetic endeavors.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (1993). Synthesis and biodistribution of 18F-labeled fleroxacin. Nuclear Medicine and Biology, 20(1), 81-87. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • DrugFuture. (n.d.). Fleroxacin. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • PubChem. (n.d.). Fleroxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C, 67(10), o421-o424. [Link]

  • Garudachari, B., et al. (2012). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 68(1), o133. [Link]

  • ChemBK. (n.d.). 6,8-Difluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 7,8-DIFLUORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Chemsrc. (n.d.). 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Crude Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of crude Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. Recognizing the critical impact of purity on downstream applications, including drug efficacy and safety, we present detailed protocols for recrystallization and column chromatography. The methodologies are grounded in the physicochemical properties of the target molecule and common impurities. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction: The Imperative for Purity

This compound is a foundational scaffold in the synthesis of numerous potent antibacterial agents.[1] The biological activity and safety profile of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of this intermediate. Incomplete reactions or side reactions during synthesis can introduce impurities that may carry over to the final product, potentially altering its pharmacological and toxicological properties.

Common impurities may include unreacted starting materials, such as derivatives of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate, as well as byproducts from the Gould-Jacobs reaction or similar cyclization methods.[2] The low solubility of many quinolone derivatives can also present challenges in their extraction and purification.[3] Therefore, robust and validated purification strategies are paramount. This application note details two primary methods for purifying the title compound: recrystallization and column chromatography.

Strategic Approach to Purification

The selection of an appropriate purification technique is governed by the impurity profile of the crude material and the desired final purity. A logical workflow for the purification of this compound is outlined below.

PurificationWorkflow Crude Crude Product (from synthesis) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 High_Purity High Purity Product (>98%) Purity_Check1->High_Purity Purity Met Low_Purity Further Purification Required Purity_Check1->Low_Purity Purity Not Met Column_Chrom Secondary Purification: Column Chromatography Low_Purity->Column_Chrom Purity_Check2 Purity Assessment (HPLC) Column_Chrom->Purity_Check2 Purity_Check2->High_Purity

Figure 1: A logical workflow for the purification of this compound.

Primary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. For quinolone derivatives, which are often crystalline solids, this method can be highly effective. Based on successful crystallizations of structurally similar compounds, such as Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, suitable solvents have been identified.[4][5]

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be filtered off from the hot solution.

  • A boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Inertness, meaning it does not react with the compound.

For this compound, polar solvents are generally good candidates. The presence of the ester and ketone functionalities suggests that solvents like acetone and methanol could be effective.[4][5]

Recommended Recrystallization Protocols

Protocol 1: Recrystallization from Methanol

This protocol is adapted from the successful crystallization of a closely related methoxy-substituted analogue.[5]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add methanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization from Acetone

This protocol is based on the successful crystallization of a chloro-substituted analogue.[4]

  • Dissolution: In a fume hood, dissolve the crude product in a minimum amount of hot acetone in an Erlenmeyer flask with gentle heating and stirring.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration to remove any insoluble matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Further Cooling: To enhance the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified product by vacuum filtration.

  • Washing: Rinse the crystals with a small portion of cold acetone.

  • Drying: Dry the crystals under vacuum.

ParameterProtocol 1 (Methanol)Protocol 2 (Acetone)
Solvent MethanolAcetone
Dissolution Temp. Boiling point of Methanol (~65 °C)Boiling point of Acetone (~56 °C)
Crystallization Slow cooling to RT, then ice bathSlow cooling to RT, then ice bath
Washing Solvent Ice-cold MethanolCold Acetone

Table 1: Comparison of Recrystallization Protocols.

Secondary Purification: Flash Column Chromatography

Should recrystallization fail to provide the desired level of purity, or for the separation of impurities with similar solubility profiles, flash column chromatography is the recommended secondary technique. The stationary phase of choice is typically silica gel.

Principles of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of the compounds to the silica gel. More polar compounds will have a stronger interaction with the silica gel and thus elute more slowly. For quinolone derivatives, which possess polar functional groups, careful selection of the mobile phase is crucial for effective separation.

ChromatographyPrinciple Column Silica Gel Column (Polar Stationary Phase) Crude Sample Adsorbed Mobile Phase Flow Elution Elution with Mobile Phase (Less Polar) Separation Less Polar Impurities Target Compound More Polar Impurities Elution->Separation Differential Adsorption Separation:p3->Column Elute Last Separation:p1->Elution Elute First

Figure 2: Principle of normal-phase column chromatography for purification.

Protocol for Flash Column Chromatography
  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound. For fluoroquinolones, which can be basic, tailing on silica gel may be an issue. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to obtain sharper peaks.

  • Column Packing: A slurry of silica gel (60-120 mesh) in the initial mobile phase should be carefully packed into a column to avoid air bubbles and channels.

  • Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the column.

  • Elution: The column is eluted with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

ParameterRecommended Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
TLC Optimization Aim for Rf of 0.2-0.4 for the target
Modifier (if needed) 0.1-1% Triethylamine for basic compounds

Table 2: Recommended Parameters for Flash Column Chromatography.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed using a reliable analytical technique such as HPLC. A reverse-phase method is generally suitable for quinolone derivatives.

Recommended HPLC Method

Based on methods developed for similar fluoroquinolone ethyl esters, the following conditions are recommended as a starting point for method development.[3]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

Table 3: Recommended HPLC Parameters for Purity Analysis.

Conclusion

The purification of this compound is a critical step in the synthesis of advanced fluoroquinolone antibiotics. This application note provides detailed, scientifically grounded protocols for achieving high purity using recrystallization and column chromatography. The choice of method will depend on the specific impurity profile of the crude material. For most applications, a well-optimized recrystallization using either methanol or acetone should yield a product of sufficient purity. For more challenging separations, flash column chromatography offers a robust alternative. The purity of the final product should always be confirmed by a suitable analytical method, such as the HPLC protocol outlined herein.

References

  • Alves, M. J., Ferreira, P. M., & de Castro, B. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(5), 260-293. Available from: [Link]

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2429. Available from: [Link]

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate on Newcrom R1 HPLC column. Available from: [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 734-739. Available from: [Link]

  • I. R. A. Al-Qawasmeh. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2533. Available from: [Link]

  • Gao, H., et al. (2017). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim., 68(1), 1-5. Available from: [Link]

Sources

The Strategic Intermediate: Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among the myriad of quinolone intermediates, Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out as a pivotal building block, particularly in the synthesis of potent fluoroquinolone antibiotics and emerging therapeutics targeting other disease areas. This technical guide provides an in-depth exploration of the applications of this versatile intermediate, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7,8-Difluoro Substitution Pattern

The unique placement of fluorine atoms at the C-7 and C-8 positions of the quinolone ring system imparts distinct electronic properties to the molecule. This substitution pattern is critical in modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the N-1 proton, impact the molecule's interaction with biological targets, and enhance metabolic stability.[1][2] This guide will delve into the practical applications of this key intermediate, with a primary focus on its role in the synthesis of antibacterials, and emerging applications in oncology and anti-inflammatory drug discovery.

I. Synthesis of this compound: The Gould-Jacobs Approach

The most common and efficient method for the synthesis of the title compound is the Gould-Jacobs reaction.[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the quinolone ring system.

Mechanistic Rationale

The reaction proceeds in two key stages. First, a nucleophilic substitution occurs where the amino group of 2,3-difluoroaniline attacks the electron-deficient enol ether carbon of DEEMM, with the subsequent elimination of ethanol. The resulting intermediate, diethyl N-(2,3-difluorophenyl)aminomethylenemalonate, is then subjected to high temperatures. This thermal energy drives an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to yield the stable 4-oxo-quinoline core. The use of high-boiling point solvents like diphenyl ether or modern techniques such as microwave irradiation can significantly improve reaction times and yields.[5]

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate Diethyl N-(2,3-difluorophenyl)aminomethylenemalonate 2,3-Difluoroaniline->Intermediate + DEEMM - Ethanol DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (e.g., Diphenyl Ether or Microwave) Product This compound Cyclization->Product

Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Hexanes (for washing)

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-130 °C for 2-3 hours. Ethanol will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: To the flask containing the intermediate, add diphenyl ether (approximately 5-10 volumes relative to the starting aniline).

  • Heat the reaction mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

  • The product will begin to precipitate out of the hot solution.

  • Allow the mixture to cool to room temperature, then add hexanes to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ethanol and then with hexanes to remove residual diphenyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

ReagentMolar RatioKey Considerations
2,3-Difluoroaniline1.0Starting material.
Diethyl ethoxymethylenemalonate1.1A slight excess ensures complete consumption of the aniline.
Diphenyl etherSolventHigh boiling point is crucial for the thermal cyclization.

II. Application in the Synthesis of Fluoroquinolone Antibiotics: The Case of Nadifloxacin

This compound is a crucial intermediate in the synthesis of several fluoroquinolone antibiotics. One prominent example is Nadifloxacin, a topical antibacterial agent.[6] The synthesis of Nadifloxacin from this intermediate involves a series of transformations, including the formation of a tricyclic system and subsequent nucleophilic aromatic substitution.

Synthetic Strategy Overview

The synthesis of Nadifloxacin from the title intermediate generally proceeds through the following key steps:

  • Hydrolysis and Cyclization: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then cyclized to form a tricyclic lactone.

  • Boron Complex Formation: The resulting tricyclic intermediate is often activated by forming a boron complex to facilitate the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: The activated intermediate is then reacted with 4-hydroxypiperidine, which displaces a fluorine atom (typically at the C-7 position) to introduce the desired side chain.

  • Hydrolysis: The final step involves the hydrolysis of the ester or other protecting groups to yield Nadifloxacin.

Nadifloxacin_Synthesis Start This compound Step1 Hydrolysis & Cyclization Start->Step1 Intermediate1 Tricyclic Intermediate Step1->Intermediate1 Step2 Boron Complex Formation Intermediate1->Step2 Intermediate2 Activated Boron Complex Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution Intermediate2->Step3 + 4-Hydroxypiperidine Nadifloxacin Nadifloxacin Step3->Nadifloxacin Other_Applications Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis N1_Alkylation_C7_Sub N-1 Alkylation & C-7 Substitution Start->N1_Alkylation_C7_Sub Carboxylic_Acid 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (with R-NH2) Carboxylic_Acid->Amide_Coupling Anti_inflammatory Anti-inflammatory Agents Amide_Coupling->Anti_inflammatory Anticancer Anticancer Agents (e.g., Kinase Inhibitors) N1_Alkylation_C7_Sub->Anticancer

Caption: Synthetic pathways to other potential therapeutic agents.

Conclusion

This compound is a high-value intermediate in medicinal chemistry. Its efficient synthesis via the Gould-Jacobs reaction and its strategic importance in the construction of fluoroquinolone antibiotics like Nadifloxacin are well-established. Furthermore, the growing body of research into the anticancer and anti-inflammatory properties of quinolone derivatives suggests that the applications of this versatile building block will continue to expand. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this key intermediate in the discovery and development of new medicines.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • PubChem. (n.d.). Nadifloxacin. National Center for Biotechnology Information. [Link]

  • Google Patents. (2017). A kind of nadifloxacin crude drug synthetic method. CN106279146A.
  • Al-Trawneh, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 178, 60-75. [Link]

  • Musiol, R., & Polanski, J. (2016). Quinolone and quinoline derivatives as anticancer agents. Current medicinal chemistry, 23(3), 256-281.
  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry-Anti-cancer agents, 3(6), 439-450.
  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the 7,8-Difluoroquinolone Scaffold

The quinolone core structure is a cornerstone in medicinal chemistry, forming the backbone of numerous antibacterial agents.[1][2] The specific analogue, Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. The presence of difluoro substitution at the 7 and 8 positions can significantly modulate the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API), including potency, spectrum of activity, and pharmacokinetic profile.

This document provides a comprehensive guide to the laboratory-scale and scale-up synthesis of this crucial intermediate. We will delve into the mechanistic underpinnings of the Gould-Jacobs reaction, the primary synthetic route, and offer detailed protocols for both traditional thermal cyclization and modern microwave-assisted methods. Furthermore, we will address critical scale-up considerations to ensure a safe, efficient, and reproducible process.

Synthetic Strategy: The Gould-Jacobs Reaction

The most established and versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction, first reported in 1939.[3][4] This reaction proceeds in two key stages:

  • Condensation: An aniline derivative, in this case, 2,3-difluoroaniline, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms the intermediate, diethyl 2-((2,3-difluoroanilino)methylene)malonate.[3]

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling inert solvent, to induce an intramolecular 6-electron cyclization, yielding the quinolone ring system.[5]

The overall reaction scheme is depicted below:

Figure 1: Overall Synthetic Scheme

A 2,3-Difluoroaniline C Diethyl 2-((2,3-difluoroanilino)methylene)malonate A->C + B Diethyl Ethoxymethylenemalonate (DEEM) B->C D This compound C->D High Temperature (e.g., Dowtherm A)

Caption: Synthetic pathway for this compound.

PART 1: Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Conventional Heating

This protocol outlines a traditional approach using a high-boiling solvent for the cyclization step.

Step 1: Synthesis of Diethyl 2-((2,3-difluoroanilino)methylene)malonate (Intermediate)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Reaction: Heat the mixture to 110-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often solidify upon cooling. If not, the excess DEEM and ethanol byproduct can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or cyclohexane.

Step 2: Thermal Cyclization to this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, dissolve the intermediate from Step 1 in a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether. A typical ratio is 1g of intermediate to 10-20 mL of solvent.[5]

  • Cyclization: Heat the reaction mixture to 250-260°C and maintain this temperature for 30-60 minutes.[5] The reaction should be monitored by TLC to determine completion.

  • Isolation and Purification:

    • Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.

    • Filter the solid and wash thoroughly with the same non-polar solvent to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a high-boiling polar solvent such as dimethylformamide (DMF) or by slurry washing with a suitable solvent like hot ethanol or acetonitrile.

Protocol 2: Microwave-Assisted Scale-up Synthesis

Microwave-assisted synthesis offers significant advantages for process optimization and scale-up, including drastically reduced reaction times and often improved yields.[6]

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 - 1.5 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 250°C) for a short duration (e.g., 5-20 minutes).[6] The optimal time and temperature should be determined empirically for the specific scale.

  • Work-up and Purification:

    • After the reaction, cool the vessel to room temperature. The product may precipitate directly.

    • If an oily residue is obtained, triturate with a suitable solvent like acetonitrile or ethanol to induce crystallization.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

PART 2: Scale-up Considerations and Process Optimization

Transitioning from a laboratory-scale procedure to a larger-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reagent and Solvent Selection
  • 2,3-Difluoroaniline: This starting material is toxic and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Diethyl ethoxymethylenemalonate (DEEM): While less hazardous, DEEM can be an irritant.

  • High-Boiling Solvents: Dowtherm A and diphenyl ether are excellent for achieving the high temperatures required for thermal cyclization. However, their high boiling points and potential for thermal decomposition at very high temperatures necessitate robust engineering controls, such as dedicated high-temperature reaction systems and appropriate ventilation.

Reaction Parameters
ParameterConventional HeatingMicrowave-AssistedKey Considerations for Scale-up
Temperature 250-260°C[5]220-250°C[6]Precise temperature control is crucial to avoid side reactions and decomposition.
Reaction Time 30-60 minutes[5]5-20 minutes[6]Shorter reaction times in microwave synthesis can lead to higher throughput.
Pressure AtmosphericCan reach high pressuresMicrowave reactors must be appropriately rated for the expected pressures.
Agitation Mechanical stirringMagnetic stirringEfficient mixing is essential for uniform heat distribution and reaction kinetics.
Work-up and Purification
  • Product Precipitation: On a larger scale, direct precipitation from the reaction mixture by cooling and addition of an anti-solvent is the most efficient method for initial product isolation.

  • Solvent Removal: Complete removal of the high-boiling solvent from the product is critical. This is typically achieved by thorough washing of the filter cake with a low-boiling non-polar solvent.

  • Recrystallization: For high-purity material, recrystallization from a suitable solvent like DMF is recommended.[7] However, on a large scale, this can be solvent-intensive. Slurry washing with a hot solvent can be a more efficient alternative for removing impurities.

Analytical Monitoring
  • In-process Controls (IPCs): Regular monitoring of the reaction progress by techniques like HPLC or TLC is essential to determine the reaction endpoint and minimize the formation of impurities.

  • Final Product Analysis: The purity of the final product should be confirmed by HPLC, and its identity verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 3: Safety and Handling

3.1 Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.

3.2 Engineering Controls

  • All operations should be conducted in a well-ventilated fume hood, especially when handling 2,3-difluoroaniline and high-boiling solvents.

  • For scale-up, a dedicated reactor with appropriate temperature and pressure controls is essential.

3.3 Waste Disposal

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Visualizations

Figure 2: Workflow for Conventional Synthesis

A Condensation of 2,3-Difluoroaniline and DEEM B Isolation of Intermediate A->B C Thermal Cyclization in Dowtherm A B->C D Precipitation and Filtration C->D E Recrystallization/Purification D->E F Final Product E->F

Caption: A generalized workflow for the conventional synthesis of the target compound.

Figure 3: Key Reaction Mechanism - Gould-Jacobs Cyclization

A Intermediate B 6-electron Electrocyclization A->B Heat C Tautomerization B->C D Quinolone Product C->D

Caption: Simplified mechanism of the thermal cyclization step in the Gould-Jacobs reaction.[3]

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a robust and scalable process. While the conventional heating method is well-established, microwave-assisted synthesis offers a compelling alternative for rapid process optimization and increased throughput. Careful attention to reaction parameters, work-up procedures, and safety protocols is paramount for a successful and efficient scale-up. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals working with this important fluoroquinolone intermediate.

References

  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available from: [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Reaction of 2-substituted 5- and 6-aminobenzoxazoles with Diethyl Ethoxymethylenemalonate.
  • Kappe, C. Oliver.
  • (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • Gould-Jacobs Reaction. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • PubChem. This compound. Available from: [Link]

  • Pintilie, L., Nita, S., & Caproiu, M. T. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest).
  • ResearchGate. How to purify esterefication product?. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available from: [Link]

  • (PDF) Synthesis of 9-ethyl[5][6][7]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacobs reaction to N-ethyl-2,1,3- benzoselenadiazol-4-amine. Available from: [Link]

  • Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubMed. Purification of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli strain 080. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The formation of this quinolone core, a crucial intermediate for various pharmaceutical agents, primarily relies on the Gould-Jacobs reaction—a powerful but often demanding method.[1][2] This document provides in-depth, field-proven insights to help you navigate the complexities of this reaction and significantly improve your yields.

Section 1: Reaction Overview and Core Challenges

The synthesis of this compound is typically achieved via a two-step Gould-Jacobs reaction.[3] The process begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate intermediate.[1][4]

The primary challenge in this synthesis is the thermal cyclization step, which requires extremely high temperatures (typically >250 °C) to induce the intramolecular 6-electron electrocyclization that forms the quinoline ring.[4][5] Achieving these temperatures while minimizing thermal decomposition of the starting materials and product is the critical factor for obtaining a high yield.[5][6]

cluster_workflow Synthesis Workflow Start Starting Materials: - 2,3-Difluoroaniline - Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation (100-140°C) Start->Condensation Heat Intermediate Intermediate: Ethyl 2-((2,3-difluoroanilino)methylene)malonate Condensation->Intermediate Forms Cyclization Step 2: Thermal Cyclization (>250°C) Intermediate->Cyclization High Heat Crude_Product Crude Product Cyclization->Crude_Product Forms Purification Purification (Precipitation & Washing) Crude_Product->Purification Isolate Final_Product Final Product: Ethyl 7,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Purification->Final_Product

Caption: Overall workflow for the Gould-Jacobs synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

problemNode problemNode causeNode causeNode solutionNode solutionNode lowYield Problem: Low Overall Yield checkCondensation Step 1: Analyze Condensation lowYield->checkCondensation optimizeCyclization Step 2: Optimize Cyclization lowYield->optimizeCyclization incompleteCondensation Cause: Incomplete Reaction checkCondensation->incompleteCondensation decomposition Cause: Thermal Decomposition (Tarry Byproducts) optimizeCyclization->decomposition condensationSol Solution: - Monitor by TLC - Increase temp to 120-140°C - Use excess DEEM incompleteCondensation->condensationSol tempTime Solution: Precise Temp/Time Control decomposition->tempTime conventionalHeating Option A: Conventional Heating tempTime->conventionalHeating microwaveHeating Option B: Microwave Synthesis tempTime->microwaveHeating conventionalSol Solution: - Use high-boiling solvent (e.g., Diphenyl Ether) - Ensure reflux at 250-260°C - Minimize reaction time conventionalHeating->conventionalSol microwaveSol Solution: - Ramp to 250-300°C - Hold for 5-20 min - Cleaner, faster, higher yield microwaveHeating->microwaveSol

Caption: Troubleshooting decision tree for low-yield synthesis.

Q1: My overall yield is extremely low, and the reaction mixture is a complex mess. Where do I begin troubleshooting?

A1: A low overall yield typically points to issues in one of the two core steps: incomplete initial condensation or, more commonly, decomposition during the high-temperature cyclization. First, verify the purity of your starting 2,3-difluoroaniline, as impurities can introduce side reactions. Then, analyze each step independently. Run the condensation reaction and confirm the disappearance of the aniline starting material by Thin Layer Chromatography (TLC) before proceeding. If the condensation is successful, the problem almost certainly lies in the thermal cyclization step.[6][7]

Q2: The thermal cyclization step produces a significant amount of dark, insoluble tar, and I can only isolate a minimal amount of the desired product. What is causing this, and how can I prevent it?

A2: The formation of dark, tarry substances is a classic sign of thermal decomposition.[6] The high temperatures required for cyclization (often >250 °C) can also degrade your intermediate and the formed product, especially if the reaction time is too long.[5][8]

Causality & Solution: The key is to achieve the necessary activation energy for the 6-electron electrocyclization while minimizing the exposure time to these harsh conditions.[4]

  • Temperature Control is Critical: The reaction has a narrow optimal temperature window. Too low, and the cyclization won't occur; too high, and decomposition dominates. For conventional heating in a high-boiling solvent like diphenyl ether, maintaining a steady reflux at 250-260 °C is essential.[4]

  • Minimize Reaction Time: Do not extend the heating time unnecessarily. Once the reaction is complete (monitor via TLC if possible), cool it down to prevent product degradation.[8]

  • Consider Microwave Synthesis: Microwave irradiation is a highly effective modern solution.[4] It allows for rapid, uniform heating to very high temperatures (e.g., 250-300 °C) with precise control, dramatically shortening the required reaction time from hours to minutes.[8] This significantly reduces the window for decomposition and often leads to cleaner reactions and higher yields.[8]

Q3: I am struggling to completely remove the high-boiling solvent (Diphenyl Ether/Dowtherm A) from my product after conventional heating. What is the most effective purification strategy?

A3: This is a common challenge with high-boiling solvents. The best approach is to precipitate the product by adding a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The product should begin to precipitate.[4]

  • Precipitation: Add a non-polar solvent like cyclohexane or hexane to the cooled mixture. This will cause the desired quinolone product to crash out of the solution while keeping the diphenyl ether dissolved.[4]

  • Filtration and Washing: Filter the solid precipitate and wash it thoroughly with more of the non-polar solvent (cyclohexane/hexane) to remove any residual high-boiling solvent.

  • Drying: Dry the purified solid under a vacuum. If impurities remain, recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol may be necessary.[9]

Q4: How do I know if the initial condensation reaction between 2,3-difluoroaniline and DEEM is complete?

A4: The condensation step is less problematic than cyclization but must be driven to completion for a good overall yield.

  • Monitoring: The most reliable method is to monitor the reaction's progress using TLC. Spot the reaction mixture against your 2,3-difluoroaniline starting material. The reaction is complete when the aniline spot has completely disappeared.

  • Reaction Conditions: A typical starting point is heating the neat mixture (or in a minimal solvent) to 100-140 °C for 1-3 hours.[7] Using a slight excess of DEEM can help drive the reaction to completion.[7] The elimination of ethanol is a driving force for this condensation.[4]

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted synthesis.

Protocol A: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

  • Step 1: Condensation

    • In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

    • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction should become a homogenous melt. Ethanol is evolved during this step.

    • Allow the mixture to cool slightly. The intermediate, ethyl 2-((2,3-difluoroanilino)methylene)malonate, will solidify upon cooling.

  • Step 2: Thermal Cyclization

    • To the flask containing the intermediate, add a high-boiling solvent (e.g., Diphenyl Ether or Dowtherm A) in sufficient quantity to allow for efficient stirring (approx. 5-10 mL per gram of intermediate).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (250-260 °C) using a heating mantle.[4]

    • Maintain this temperature for 30-60 minutes. Monitor the reaction if possible, but be aware that TLC sampling at this temperature is hazardous.

    • After the reaction period, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Step 3: Isolation and Purification

    • Add cyclohexane (approx. 3-5 volumes relative to the diphenyl ether) to the cooled flask to precipitate the product fully.

    • Stir for 15-30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with additional cyclohexane to remove all traces of the high-boiling solvent.

    • Dry the solid under vacuum to yield the crude product. Recrystallize from DMF if necessary.

Protocol B: Microwave-Assisted Synthesis

This protocol leverages microwave energy for rapid and efficient cyclization.

  • Step 1: Condensation

    • Prepare the anilidomethylenemalonate intermediate as described in Protocol A, Step 1. Alternatively, this step can sometimes be combined with the cyclization in a single microwave vial. For better control, a two-step process is recommended.

  • Step 2: Microwave Cyclization

    • Place the prepared intermediate (1.0 eq) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

    • Add a minimal amount of a high-boiling, microwave-safe solvent like diphenyl ether or o-dichlorobenzene (if a solvent is needed for stirring). Often, this reaction can be run neat.

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters: heat to 250 °C and hold for 15-20 minutes. Some optimization may be required; temperatures up to 300 °C for shorter times (5-10 minutes) have been shown to be effective.[8]

    • After the reaction, cool the vial to room temperature using compressed air.

  • Step 3: Isolation and Purification

    • Open the vial and add a small amount of a solvent like ethyl acetate or acetonitrile to triturate the solid.

    • Filter the precipitated product, wash with cold acetonitrile or ethyl acetate, and dry under vacuum.[8]

Section 4: Data Presentation and Comparison

The choice of heating method is the most significant factor influencing the success of the cyclization step.

ParameterConventional HeatingMicrowave-Assisted Heating
Heat Source Heating Mantle / Oil BathMicrowave Reactor
Solvent Diphenyl Ether, Dowtherm A[4][5]Often neat, or Diphenyl Ether
Temperature 250-260 °C (Reflux)[4]250-300 °C (Set Point)[8]
Reaction Time 30 - 90 minutes5 - 20 minutes[8]
Typical Yield Moderate to LowModerate to High
Pros Standard laboratory equipmentRapid, precise temperature control; shorter reaction times; often cleaner reaction profile and higher yields.[8]
Cons Difficult temperature control; prolonged high-heat exposure leading to decomposition; difficult solvent removal.[5][6]Requires specialized microwave reactor equipment.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the thermal cyclization step? A: The thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization. The lone pair on the aniline nitrogen and electrons from the double bond and the benzene ring participate in forming the new heterocyclic ring, followed by tautomerization to the more stable 4-oxo form.[1][4]

Q: Can I use an acid catalyst like Polyphosphoric Acid (PPA) to promote cyclization at a lower temperature? A: While acid-catalyzed cyclizations (like the Conrad-Limpach reaction) are known for quinolone synthesis, the Gould-Jacobs pathway is predominantly a thermal process.[5][10] For some substrates, PPA has been used to facilitate cyclization, but this can alter the reaction pathway and may not be effective for this specific difluoro-aniline derivative.[9] The high-temperature thermal route remains the most reported and reliable method.

Q: My final product is the carboxylic acid, not the ethyl ester. What happened? A: This indicates that you have inadvertently hydrolyzed the ethyl ester group. This typically happens during workup or purification if you use strong acidic or basic conditions (e.g., refluxing in aqueous NaOH or HCl) while trying to purify the compound.[11] To obtain the carboxylic acid, a deliberate saponification step with a base like NaOH followed by acidification is required.[11] Ensure your workup conditions are neutral or anhydrous if the ethyl ester is the desired final product.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. (2025). Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
  • Troubleshooting unexpected side products in quinolone synthesis. (n.d.). Benchchem.
  • Optimizing temperature and reaction time for the Gould-Jacobs reaction. (2025). BenchChem.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (n.d.).
  • CGS-9896. (n.d.).
  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.).
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2025).
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025).
  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2008). Acta Crystallographica Section E.
  • Malonates in Cyclocondens
  • Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Revista de Chimie.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). (n.d.). SID.
  • Reaction Conditions Optimization: The Current St
  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimiz
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

Sources

Common side reactions in the Gould-Jacobs reaction and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, you will find in-depth answers to common experimental challenges, troubleshooting guides for prevalent side reactions, and detailed protocols to enhance the yield and purity of your target 4-hydroxyquinolines.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction is not producing the desired quinolone, and I'm isolating the uncyclized intermediate. What's going wrong?

A1: This is the most common issue encountered and is almost always related to insufficient energy input during the thermal cyclization step.

  • Causality: The Gould-Jacobs reaction proceeds in two main stages: (1) the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form a stable anilidomethylenemalonate intermediate, and (2) the high-energy thermal electrocyclization of this intermediate to form the quinoline ring system.[1][2] The cyclization step is a 6-electron electrocyclization that has a significant activation energy barrier.[3] If the reaction temperature is too low or the heating time is too short, the reaction will stall after the first stage, leaving you with the uncyclized intermediate as the primary product.[4]

  • Troubleshooting & Solution:

    • Verify Temperature: The thermal cyclization typically requires temperatures exceeding 250 °C.[3][5] When using conventional heating, it is essential to use a high-boiling, inert solvent like Diphenyl ether or Dowtherm A to reach and maintain this temperature safely and effectively.[3][5]

    • Optimize Heating Method: Microwave-assisted synthesis is highly effective for this reaction. It allows for rapid heating to temperatures well above the solvent's boiling point at atmospheric pressure, dramatically reducing reaction times and often improving yields by minimizing thermal degradation.[4][6]

    • Ensure Purity of Intermediate: If you are performing the reaction in a stepwise manner, ensure the isolated anilidomethylenemalonate intermediate is pure and dry before subjecting it to the high-temperature cyclization.

Q2: I am using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinolone isomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two non-equivalent ortho-positions on the aniline ring, and the outcome is a delicate interplay of kinetic and thermodynamic factors.[7]

  • Causality & Mechanistic Insight: The regioselectivity is governed by both the electronic properties and steric hindrance of the substituents on the aniline ring.[7][8]

    • Kinetic vs. Thermodynamic Control: At lower temperatures or with shorter reaction times, the reaction may favor the kinetic product, which is formed via the pathway with the lower activation energy. This often corresponds to cyclization at the less sterically hindered ortho-position. At higher temperatures and longer reaction times, the reaction can equilibrate to favor the more stable thermodynamic product.[7][9][10]

    • Electronic Effects: Electron-donating groups on the aniline ring activate the aromatic system, facilitating the electrophilic aromatic substitution-like cyclization. The Gould-Jacobs reaction is generally most effective for anilines with electron-donating groups at the meta-position.[2] The cyclization will preferentially occur at the more nucleophilic ortho-position.

  • Troubleshooting & Solution:

    • Temperature and Solvent Screening: Systematically vary the reaction temperature and solvent. A detailed study on (pyridyl)aminomethylenemalonates demonstrated that different heating techniques (reflux vs. microwave vs. flash vacuum pyrolysis) can favor one isomer over the other.[7][11] High-boiling solvents can influence the product ratio.[5]

    • Favoring the Kinetic Product: To favor the kinetic product, use the lowest possible temperature that still allows for cyclization. Flash vacuum pyrolysis (FVP) has been shown to be highly effective in selectively generating kinetic products that are not accessible under standard Gould-Jacobs conditions.[7]

    • Favoring the Thermodynamic Product: To obtain the thermodynamically more stable isomer, employ higher temperatures and allow sufficient time for the potential rearrangement to occur.[7]

G Fig. 1: Regioselectivity in Gould-Jacobs Reaction cluster_start Starting Material cluster_pathways Cyclization Pathways cluster_products Products Aniline m-Substituted Aniline Intermediate Kinetic Kinetic Pathway (Lower Ea, often less hindered) Aniline->Kinetic Low Temp, Short Time Thermo Thermodynamic Pathway (Higher Ea, more stable product) Aniline->Thermo High Temp, Long Time Prod_K Kinetic Product (e.g., 7-Substituted Quinolone) Kinetic->Prod_K Prod_T Thermodynamic Product (e.g., 5-Substituted Quinolone) Thermo->Prod_T Prod_K->Prod_T Rearrangement (if reversible)

Caption: Kinetic vs. Thermodynamic control pathways.

Q3: My reaction mixture is turning into a dark, insoluble tar. What causes this, and how can I prevent it?

A3: Tar formation is a sign of thermal degradation. The very conditions needed to drive the cyclization can also decompose your starting materials, intermediate, or product if not carefully controlled.[5]

  • Causality: The high temperatures (>250 °C) can initiate various decomposition pathways, especially with sensitive substrates or if the reaction is heated for too long.[4] Localized overheating, often due to poor stirring in viscous reaction mixtures, can exacerbate this issue.

  • Troubleshooting & Solution:

    • Minimize Reaction Time: The key is to find the optimal balance of temperature and time. As shown in the table below, prolonged heating at high temperatures can drastically reduce the yield. For instance, in a microwave-assisted reaction at 300 °C, increasing the time from 5 minutes to 20 minutes caused the yield to drop from 47% to 28%.[4]

    • Use Microwave Synthesis: Microwave reactors provide rapid, uniform heating, which helps to avoid localized hot spots and allows for precise control over the reaction time, thereby minimizing the window for degradation to occur.[6]

    • Ensure Efficient Stirring: For conventional heating methods, use vigorous mechanical stirring, especially if the reaction mixture is thick, to ensure even heat distribution.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative decomposition pathways.

Quantitative Data: Optimizing Microwave Conditions

The following data, adapted from a Biotage application note, illustrates the critical relationship between temperature, time, and yield in a microwave-assisted Gould-Jacobs reaction between aniline and DEEM.[4]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Observations
12501101%Incomplete cyclization; intermediate is the main product.
230012037%Higher temperature significantly improves conversion.
325020111%Extended time at lower temp is ineffective.
4300202428%Yield decreases due to product degradation.
5300 5 22 47% Optimal balance of temperature and time.

Troubleshooting Workflow

G Fig. 2: Troubleshooting Gould-Jacobs Reactions Start Problem with Gould-Jacobs Reaction Issue1 Low Yield: Mainly Uncyclized Intermediate Start->Issue1 Issue2 Mixture of Regioisomers Start->Issue2 Issue3 Tar Formation/ Degradation Start->Issue3 Sol1a Increase Temperature (>250 °C) Issue1->Sol1a Sol1b Switch to Microwave Heating Issue1->Sol1b Sol1c Use High-Boiling Solvent (e.g., Diphenyl Ether) Issue1->Sol1c Sol2a Systematically Vary Temperature & Time Issue2->Sol2a Sol2b For Kinetic Product: Use Lower Temp/FVP Issue2->Sol2b Sol2c For Thermodynamic Product: Use Higher Temp/Longer Time Issue2->Sol2c Sol3a Reduce Reaction Time at Max Temperature Issue3->Sol3a Sol3b Use Microwave for Precise Time Control Issue3->Sol3b Sol3c Ensure Vigorous Stirring Issue3->Sol3c

Caption: A logical workflow for troubleshooting.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinoline[1][3]

This protocol is a representative procedure for the synthesis of the parent 4-hydroxyquinoline using conventional heating in a high-boiling solvent.

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a 100 mL round-bottom flask, combine aniline (9.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol).

  • Heat the mixture in an oil bath at 100-110 °C for 1 hour. Ethanol will be evolved.

  • After 1 hour, cool the mixture slightly and apply a vacuum to remove the remaining ethanol and any unreacted starting materials. The product, diethyl anilidomethylenemalonate, will solidify upon cooling to a crystalline mass. This intermediate is often sufficiently pure for the next step.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate, add 50 mL of diphenyl ether.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture vigorously in a heating mantle or sand bath to reflux (approx. 250-260 °C).

  • Maintain a steady reflux for 30 minutes. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will begin to precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of hexane or cyclohexane to the flask to dilute the diphenyl ether and complete the precipitation of the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove all traces of the high-boiling solvent.

Step 3: Saponification

  • Transfer the crude ethyl 4-hydroxyquinoline-3-carboxylate to a flask containing a solution of sodium hydroxide (10 g) in water (50 mL).

  • Heat the mixture to reflux for 1 hour until a clear solution is obtained.

Step 4: Decarboxylation

  • Cool the alkaline solution from Step 3 and carefully acidify it with concentrated hydrochloric acid or acetic acid until precipitation is complete.

  • Collect the precipitated 4-hydroxyquinoline-3-carboxylic acid by filtration and wash it with cold water.

  • Dry the solid thoroughly. Place the dried powder in a flask and heat it in an oil bath to approximately 250 °C until the evolution of CO₂ ceases.

  • The crude 4-hydroxyquinoline can be purified by recrystallization from ethanol or water.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[4]

This protocol provides a rapid and efficient method for the cyclization step, yielding the quinolone ester directly.

  • Reaction Setup: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (0.19 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.30 g, 6.0 mmol). Note: DEEM is used in excess and also acts as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes . Monitor the internal pressure, which may reach up to 22 bar.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate as a solid.

  • Purification: Filter the solid product and wash it with 3-5 mL of ice-cold acetonitrile to remove excess DEEM and any soluble byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product is typically of high purity (>95%) and can be analyzed by HPLC-MS and NMR to confirm its identity.[4]

References

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(45), 7046-7054. [Link]

  • ResearchGate. (2020). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction. ResearchGate. [Link]

  • ResearchGate. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Scribd. Microwave-Assisted Synthesis of Quinolines. [Link]

  • ResearchGate. Quinoline synthesis methods. ResearchGate. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. (Referenced in Conrad-Limpach Reaction article[12])

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

Sources

Troubleshooting low purity in Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. As a key intermediate in the development of fluoroquinolone-based therapeutics, achieving high purity is paramount. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address common challenges encountered during its synthesis, particularly focusing on issues related to low purity.

Introduction to the Synthesis: The Gould-Jacobs Reaction

The primary synthetic route to this compound is a variation of the classic Gould-Jacobs reaction.[1][2] This method involves the condensation of an aniline derivative, in this case, 2,3-difluoroaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3] The overall reaction scheme is a robust and well-established method for the formation of the quinolone scaffold.

The reaction proceeds in two key stages:

  • Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the amino group of 2,3-difluoroaniline to form the intermediate, diethyl (2,3-difluoroanilino)methylenemalonate.

  • Thermal Cyclization: An intramolecular 6-electron electrocyclization reaction at high temperatures (typically >250 °C) to form the quinoline ring system.[3]

While the Gould-Jacobs reaction is a powerful tool, achieving high purity of the final product can be challenging. Issues such as incomplete reactions, side-product formation, and difficulties in purification are common hurdles. This guide will systematically address these issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific problems you may encounter in the laboratory.

I. Issues Related to Starting Materials

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2,3-difluoroaniline. What could be the cause?

Answer:

Several factors related to your starting materials could be contributing to a sluggish reaction:

  • Purity of 2,3-Difluoroaniline: Commercial 2,3-difluoroaniline may contain impurities from its synthesis, such as other isomers or residual starting materials from its own preparation.[4] These impurities can interfere with the initial condensation step. It is advisable to use a high-purity grade (≥99%) or purify the aniline by distillation before use.

  • Quality of Diethyl Ethoxymethylenemalonate (DEEM): DEEM is susceptible to hydrolysis if exposed to moisture. Ensure it is stored under anhydrous conditions. A common impurity in DEEM is diethyl diethoxymethylene malonate, which can be difficult to separate by distillation. The presence of this impurity can lead to the formation of undesired byproducts.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required for the condensation, using a slight excess (1.05-1.2 equivalents) of DEEM can help drive the reaction to completion, especially if your 2,3-difluoroaniline contains non-reactive impurities.

Question 2: I've noticed the formation of a dark, tarry substance in my reaction mixture, even at the condensation stage. What is causing this?

Answer:

The formation of tarry byproducts is a common issue in quinolone synthesis and can often be attributed to:

  • Overheating during Condensation: The initial condensation of 2,3-difluoroaniline and DEEM should be conducted at a moderate temperature (typically 110-130 °C).[5][6] Exceeding this temperature range can lead to polymerization and decomposition of the reactants and the intermediate.

  • Presence of Acidic Impurities: Acidic impurities in either starting material can catalyze side reactions and promote polymerization. If you suspect acidic impurities, you can consider passing the starting materials through a short plug of neutral alumina before use.

II. Challenges During Thermal Cyclization

Question 3: The yield of my desired this compound is low after the high-temperature cyclization, and I have a complex mixture of products. What are the likely side reactions?

Answer:

The high temperatures required for the thermal cyclization step are often the primary source of low purity. Several side reactions can occur:

  • Incomplete Cyclization: The most common issue is an incomplete reaction, leaving unreacted diethyl (2,3-difluoroanilino)methylenemalonate in your crude product. This is often due to insufficient temperature or reaction time.[7]

  • Regioselectivity Issues: With a 2,3-disubstituted aniline, there is a theoretical possibility of cyclization at either the C2 or C6 position of the aniline ring. While electronic factors generally favor cyclization to form the 7,8-difluoro isomer, the formation of the 5,6-difluoro isomer as a minor byproduct cannot be entirely ruled out without specific analytical confirmation.

  • Decarboxylation: At very high temperatures and prolonged reaction times, the ethyl carboxylate group of the desired product can be hydrolyzed and subsequently decarboxylated, leading to the formation of 7,8-difluoro-1,4-dihydroquinolin-4-one.[7]

  • Thermal Decomposition: Extended heating at temperatures above 260 °C can lead to the decomposition of the desired product, often resulting in the formation of dark, insoluble polymeric materials.

Question 4: How can I optimize the thermal cyclization to improve the purity and yield?

Answer:

Optimizing the cyclization step is critical for a successful synthesis. Consider the following:

  • Reaction Temperature and Time: The cyclization typically requires temperatures between 250-260 °C.[3] It is crucial to monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A time-temperature study can be beneficial; sometimes a slightly lower temperature for a longer duration can yield a cleaner product than a higher temperature for a shorter time.[7]

  • High-Boiling Solvent: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential for maintaining a consistent high temperature.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to improve the efficiency of the Gould-Jacobs reaction.[7] It allows for rapid and uniform heating, often leading to significantly shorter reaction times and higher yields with fewer side products.

III. Purification and Characterization

Question 5: I am struggling to purify my crude product. Recrystallization attempts have resulted in low recovery, and column chromatography is proving difficult. What are the recommended purification methods?

Answer:

Purifying this compound can be challenging due to its polarity and potentially similar polarity of impurities.

  • Recrystallization:

    • Solvent Selection: Dimethylformamide (DMF) is a commonly used solvent for the recrystallization of similar quinolone derivatives.[5] You can also explore solvent systems such as ethanol, isopropanol, or mixtures of a good solvent (like DMF or DMSO) with an anti-solvent (like water or diethyl ether).

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or a mixture of dichloromethane and methanol). The optimal solvent system will need to be determined by TLC analysis. A common starting point could be a gradient of 0-10% methanol in dichloromethane.

Question 6: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques is essential for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of your final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of your product. The key is to look for the characteristic signals of the quinolone core and the ethyl ester group. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning all the proton and carbon signals unequivocally.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. Electron impact (EI) or electrospray ionization (ESI) are common techniques. Analysis of the fragmentation pattern can provide further structural information.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2,3-difluoroanilino)methylenemalonate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of a new, more polar spot corresponding to the intermediate should be observed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude intermediate can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound
  • Place the crude diethyl (2,3-difluoroanilino)methylenemalonate in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (around 250-260 °C) with stirring.

  • Maintain the reflux for 30-60 minutes, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Dry the crude product under vacuum.

Data Presentation

Table 1: Analytical Data for this compound

PropertyValue
Molecular Formula C₁₂H₉F₂NO₃
Molecular Weight 253.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)

Note: The following NMR data is predicted based on closely related structures and general chemical shift knowledge. Experimental verification is highly recommended.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~8.5 (s)~148
3-~110
4-~175
4a-~140
5~7.8 (d)~125
6~7.4 (t)~118
7-~150 (d, J_CF)
8-~145 (d, J_CF)
8a-~120
-COOCH₂CH₃~4.2 (q)~60
-COOCH₂CH₃~1.3 (t)~14
NH~12.5 (br s)-

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A 2,3-Difluoroaniline C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl (2,3-difluoroanilino)methylenemalonate (Intermediate) C->D F Heat (250-260°C) D->F E High-Boiling Solvent (e.g., Diphenyl Ether) E->F G Crude Product F->G H Recrystallization (e.g., from DMF) G->H I Column Chromatography (Silica Gel) G->I J Pure Ethyl 7,8-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate H->J I->J

Caption: A generalized workflow for the synthesis and purification of the target compound.

Potential Side Reactions in Gould-Jacobs Synthesis

SideReactions Reactants 2,3-Difluoroaniline + DEEM Intermediate Diethyl (2,3-difluoroanilino)methylenemalonate Reactants->Intermediate Condensation DesiredProduct This compound Intermediate->DesiredProduct Thermal Cyclization (Desired Pathway) IncompleteCyclization Incomplete Cyclization Intermediate->IncompleteCyclization Insufficient Heat/Time Regioisomer 5,6-Difluoro Isomer Intermediate->Regioisomer Alternative Cyclization Decomposition Tars/Polymers Intermediate->Decomposition Thermal Degradation Decarboxylation Decarboxylation Product DesiredProduct->Decarboxylation Excessive Heat/Time DesiredProduct->Decomposition Thermal Degradation

Caption: Potential side reactions and byproducts in the Gould-Jacobs synthesis.

References

  • [Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][5]benzoxazine-6-carboxylic acids]()

Sources

Optimizing reaction conditions for the cyclization of anilidomethylenemalonic esters

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the cyclization of anilidomethylenemalonic esters, a critical transformation in the synthesis of quinoline and 4-hydroxyquinoline derivatives. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this reaction, widely known as the Gould-Jacobs reaction.[1][2]

This guide is structured to address the most pressing challenges encountered in the lab, moving from high-level frequently asked questions to a granular troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's mechanism, key parameters, and modern synthetic approaches.

Q1: What is the underlying mechanism of the cyclization of anilidomethylenemalonic esters?

The core of the reaction is a thermal, intramolecular 6-electron electrocyclization.[1][2] The process is initiated by heating the anilidomethylenemalonic ester intermediate, which triggers the formation of the quinoline ring system. The resulting product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2] Subsequent steps, if desired, involve saponification (hydrolysis of the ester) and decarboxylation to yield the final 4-hydroxyquinoline.[2]

The mechanism begins with the nucleophilic attack of the aniline nitrogen on the malonic ester derivative, followed by the elimination of ethanol to form the key anilidomethylenemalonic ester intermediate.[1] The high-temperature cyclization then proceeds as illustrated below.

Gould_Jacobs_Mechanism reactant Anilidomethylenemalonic Ester transition 6-Electron Electrocyclization (High Temperature) reactant->transition Heat (Δ) product Ethyl 4-Oxo-1,4-dihydroquinoline -3-carboxylate transition->product Ring Closure tautomer Ethyl 4-Hydroxyquinoline -3-carboxylate (Tautomer) product->tautomer Keto-Enol Tautomerism

Caption: The Gould-Jacobs reaction pathway.

Q2: How do substituents on the aniline ring affect the reaction's success?

The electronic nature of the substituents on the aniline ring plays a crucial role. The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (EDGs), such as alkyl or alkoxy groups, particularly at the meta-position.[1][2] These groups increase the nucleophilicity of the aromatic ring, facilitating the electrocyclization step.

Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the cyclization significantly more difficult and often leading to low or no yield under standard thermal conditions.[3] In such cases, more forcing conditions or alternative synthetic strategies may be required.

Q3: What are the primary differences between conventional heating and microwave-assisted synthesis for this reaction?

The choice between conventional and microwave heating represents a significant decision point in optimizing this cyclization.

  • Conventional Heating: This method requires high temperatures, typically around 250 °C, to overcome the activation energy for the electrocyclization.[2] This is usually achieved by using high-boiling inert solvents like diphenyl ether or Dowtherm A.[2][4] While effective, this approach can lead to longer reaction times and potential product degradation due to prolonged exposure to high heat.[5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a dramatic improvement by enabling rapid, uniform heating to temperatures well above the solvent's boiling point (under sealed-vessel conditions).[6] This leads to significantly shorter reaction times (minutes vs. hours), often with improved yields and purity by minimizing the formation of degradation byproducts.[5][6][7]

Q4: How should I select an appropriate solvent for the cyclization?

For conventional heating , the solvent must be stable at the required high temperatures (250-260 °C).[2]

  • High-Boiling Inert Solvents: Diphenyl ether, Dowtherm A, or high-boiling mineral oils are standard choices. They act as heat transfer media to ensure uniform temperature.[2][4] A key drawback is their high boiling and melting points, which can complicate product isolation and purification.[4]

  • Solvent-Free: While possible, running the reaction neat (without solvent) can be challenging to control and may lead to charring unless the substrate melts to form a uniform liquid phase.

For microwave-assisted synthesis , the options are more flexible.

  • Solvent-Free: This is often the preferred method. The excess diethyl ethoxymethylenemalonate (DEEM) can serve as both a reagent and a high-boiling solvent.[8]

  • High-Boiling Polar Solvents: Solvents like DMF or DMSO can be used, but care must be taken to ensure they are stable under the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This guide is formatted to help you quickly diagnose and resolve specific problems you may encounter during your experiments.

Troubleshooting_Workflow start Experiment Start: Cyclization of Anilidomethylenemalonate problem Problem Encountered? start->problem low_yield Low or No Yield problem->low_yield Yes side_products Significant Side Products or Decomposition problem->side_products Yes no_cyclization Intermediate Consumed, No Cyclized Product problem->no_cyclization Yes end Successful Optimization problem->end No, Success! cause_ly Potential Causes: - Insufficient Temperature - Short Reaction Time - Deactivated Substrate (EWG) low_yield->cause_ly cause_sp Potential Causes: - Temperature Too High - Reaction Time Too Long side_products->cause_sp cause_nc Potential Cause: - Cyclization temperature not reached. no_cyclization->cause_nc solution_ly Solutions: 1. Increase Temperature (Use High-Boiling Solvent or Microwave). 2. Increase Reaction Time (Monitor by TLC/LC-MS). 3. For EWG-Anilines, switch to microwave synthesis. cause_ly->solution_ly solution_ly->end solution_sp Solutions: 1. Reduce Temperature. 2. Optimize (shorten) reaction time. 3. Use microwave for precise time/temp control. cause_sp->solution_sp solution_sp->end solution_nc Solutions: 1. Confirm heating mantle/oil bath temperature. 2. Switch to higher-boiling solvent (e.g., Diphenyl Ether). 3. Employ microwave heating to ensure target temp is reached. cause_nc->solution_nc solution_nc->end

Caption: A general troubleshooting workflow for the cyclization reaction.

Issue 1: My reaction yield is very low or I'm getting no product.

Possible Cause A: Insufficient Cyclization Temperature. The thermal cyclization has a high activation energy.[2] If the temperature is too low, the reaction will not proceed at a reasonable rate. Conventionally, temperatures of at least 250 °C are required.[2][9]

  • Solution:

    • Verify Temperature: Ensure your heating apparatus (e.g., heating mantle, oil bath) is calibrated and reaching the target temperature.

    • Change Solvent: If your current solvent is boiling below 250 °C, switch to a higher-boiling alternative like diphenyl ether.[2]

    • Switch to Microwave: Microwave synthesis can achieve the necessary high temperatures rapidly and efficiently, often leading to significantly improved yields.[6]

Possible Cause B: Incomplete Formation of the Anilidomethylenemalonate Intermediate. The cyclization step presumes the successful formation of the anilidomethylenemalonate intermediate from the aniline and DEEM. If this initial condensation is incomplete, the overall yield will be compromised.

  • Solution:

    • Isolate the Intermediate: For challenging substrates, consider a two-step procedure. First, synthesize and isolate the anilidomethylenemalonate intermediate. This is often a straightforward condensation that occurs at lower temperatures (100-120 °C).

    • Confirm Purity: Ensure the intermediate is pure before subjecting it to the high-temperature cyclization conditions.

Possible Cause C: Deactivated Aniline Substrate. As mentioned in the FAQs, anilines with electron-withdrawing groups (EWGs) are poor substrates for this reaction and may give low yields under standard conditions.[3]

  • Solution:

    • Employ Microwave Synthesis: The high temperatures and rapid heating afforded by microwaves can often force the cyclization of deactivated substrates that fail under conventional heating.[5]

    • Consider Alternative Routes: For highly deactivated systems, other named reactions for quinoline synthesis, such as the Friedländer or Conrad-Limpach syntheses, may be more suitable.[9]

Issue 2: My product is decomposing, or I see many side products.

Possible Cause: Reaction Temperature is Too High or Reaction Time is Too Long. While high heat is necessary, prolonged exposure can lead to decomposition of the starting material or the desired quinolone product, resulting in charring and the formation of impurities.[6][9]

  • Solution:

    • Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, stop the reaction to prevent product degradation.

    • Fine-Tune Temperature: If decomposition is observed, try reducing the temperature slightly (e.g., from 260 °C to 250 °C) while extending the reaction time.

    • Leverage Microwave Precision: This is a key advantage of microwave synthesis. You can precisely control both temperature and time (e.g., 300 °C for 5 minutes), which can maximize yield while minimizing degradation.[6]

Data Presentation: Optimizing Microwave Conditions

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102437
325020111
4300202428 (Degradation)
5300 5 19 47
Table based on data for the reaction of aniline and DEEM from a Biotage application note.[6]

This data clearly shows that simply increasing temperature or time is not sufficient. At 300 °C, extending the time from 10 to 20 minutes actually decreased the isolated yield due to product degradation.[6] The optimal conditions were found to be a short, high-temperature pulse (300 °C, 5 min), which provided the highest yield of 47%.[6]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in the high-boiling solvent (approx. 5-10 mL per gram of intermediate).

  • Heating: Heat the solution to a vigorous reflux (typically 250-260 °C) using a heating mantle. Maintain this temperature and monitor the reaction progress by TLC. Using an inert, high-boiling solvent can increase cyclization yields significantly.[2]

  • Isolation: After completion (typically 30-60 minutes), turn off the heat and allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.[8]

  • Purification: Add a non-polar solvent like cyclohexane or hexanes to the cooled mixture. This will further precipitate the crude product while dissolving the high-boiling reaction solvent.

  • Washing and Drying: Collect the solid product by filtration. Wash the solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent and dry under vacuum.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial containing a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[6] The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature and hold for the specified time (e.g., 300 °C for 5 minutes, as determined from optimization studies).[6]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[8]

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM.[6]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product purity can be analyzed by HPLC-MS. In many cases, the isolated product is >95% pure without further chromatography.[6]

References
  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Synthesis and cyclization of dialkylmalonuric esters. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Malonic Ester Synthesis--Mechanism and Examples. YouTube. [Link]

  • Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • A solvent-free Jacobs–Gould reaction. Green Chemistry (RSC Publishing). [Link]

  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications (RSC Publishing). [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]

  • Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A solvent-free Jacobs–Gould reaction. ResearchGate. [Link]

  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. MDPI. [Link]

  • Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [Link]

  • Chemistry of Esters. LibreTexts. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central. [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. PMC - NIH. [Link]

  • Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]

  • Thermal cyclization of o-aroyloxyacetoarones. A new synthesis of flavones. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Thermal transformations of alk-1-enyl-N-phthalimidoaziridines. Semantic Scholar. [Link]

  • The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method1. ElectronicsAndBooks. [Link]

  • Catalytic Enone Cycloallylation via Concomitant Activation of Latent Nucleophilic and Electrophilic Partners: Merging Organic and Transition Metal Catalysis. Scilit. [Link]

  • Thermal cyclization of 3-arylamino-3-(2-nitrophenyl)-propenal Schiff base hydrochlorides followed by triethyl phosphite mediated deoxygenation: a facile synthesis of quindolines. Semantic Scholar. [Link]

  • 846. Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of Poly-Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly-fluorinated quinolones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section provides a high-level overview of common issues encountered in the synthesis of poly-fluorinated quinolones.

Q1: My overall yield for the poly-fluorinated quinolone synthesis is consistently low. What are the likely causes?

A1: Low yields in multi-step syntheses like that of poly-fluorinated quinolones can stem from several factors. Key areas to investigate include incomplete reactions in the initial scaffold formation (e.g., Gould-Jacobs reaction), degradation of intermediates or products at high temperatures, and suboptimal conditions during the fluorination step.[1][2] Each step requires careful optimization of temperature, reaction time, and reagents.[1][3]

Q2: What are the most common impurities I should be aware of?

A2: Common impurities include unreacted starting materials, regioisomers from the fluorination step, and byproducts from side reactions such as polymerization or tar formation, particularly in high-temperature cyclization reactions.[4] Incomplete N-alkylation can also lead to a mixture of N-alkylated and non-N-alkylated quinolones.

Q3: How can I improve the regioselectivity of the fluorination step on the quinolone ring?

A3: Regioselectivity in electrophilic aromatic fluorination is primarily governed by the electronic and steric effects of the substituents already on the aromatic ring.[5] Activating groups generally direct ortho- and para-, while deactivating groups direct meta-. The choice of the fluorinating agent and reaction conditions can also influence the outcome.[5][6] For challenging substrates, using a milder fluorinating reagent or employing blocking groups can enhance regioselectivity.[5]

Q4: Are there specific safety precautions I should take when handling electrophilic fluorinating agents?

A4: Yes, safety is paramount. Electrophilic fluorinating agents, such as Selectfluor®, are strong oxidizing agents and should be handled with care.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and compatible gloves.[8] Some fluorinating agents can react violently with certain solvents or be unstable at elevated temperatures.[7] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[8]

Troubleshooting Guide: A Deeper Dive

This section provides detailed answers to specific problems you might encounter during your experiments.

Problem 1: I'm experiencing poor yields and significant tar formation in the Gould-Jacobs reaction for the quinolone scaffold.

Answer: The Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization, is notorious for requiring high temperatures (often >250 °C).[9][10] This can lead to thermal decomposition and the formation of tarry byproducts, significantly reducing your yield.[2][4]

  • Causality & Solutions:

    • Suboptimal Thermal Conditions: The high energy barrier for the intramolecular cyclization is a primary cause.[9] Using a high-boiling point, inert solvent like diphenyl ether or Dowtherm A can provide more uniform heating and improve cyclization yields.[2][9] However, these solvents can be difficult to remove.[2]

    • Prolonged Reaction Times: Extended heating can lead to product degradation.[3] It is crucial to optimize the reaction time at a given temperature to maximize product formation while minimizing decomposition.[3]

    • Microwave-Assisted Synthesis: A modern approach to overcome these issues is the use of microwave irradiation.[11][12][13] Microwave heating can dramatically shorten reaction times and often leads to higher yields and cleaner products by providing rapid and uniform heating.[11][14][15]

Problem 2: I'm struggling to introduce multiple fluorine atoms onto the quinolone ring.

Answer: Introducing multiple fluorine atoms via electrophilic aromatic substitution can be challenging due to the strong electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards further electrophilic attack.

  • Causality & Solutions:

    • Ring Deactivation: Each fluorine atom added to the ring makes the subsequent fluorination more difficult.

    • Reagent Reactivity: The choice of fluorinating agent is critical. For deactivated systems, a more powerful electrophilic fluorinating agent may be necessary. Reagents are generally categorized as neutral (e.g., NFSI) or cationic (e.g., Selectfluor®), with the cationic ones typically being more reactive.[16][17]

    • Reaction Conditions: To overcome the deactivation, you may need to use higher temperatures or longer reaction times. Microwave-assisted synthesis can also be beneficial in driving these challenging reactions to completion.[11]

Problem 3: My fluorination reaction is producing a mixture of regioisomers.

Answer: The formation of regioisomers is a common challenge in the electrophilic fluorination of substituted aromatic rings.[5] The position of fluorination is directed by the electronic properties of the substituents on the quinolone core.[18]

  • Causality & Solutions:

    • Directing Group Effects: Electron-donating groups (EDGs) on the aniline-derived portion of the quinolone will typically direct fluorination to the ortho and para positions. Electron-withdrawing groups (EWGs) will direct to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing.[5]

    • Steric Hindrance: Bulky groups can block access to nearby positions, favoring substitution at less sterically hindered sites.[5]

    • Controlling Regioselectivity:

      • Reagent Choice: The size and reactivity of the fluorinating agent can influence the isomeric ratio.[5]

      • Blocking Groups: In some cases, a removable blocking group can be installed to prevent reaction at a specific site, directing fluorination to the desired position.

      • Directed Cycloaddition: An alternative strategy is to construct the fluorinated ring system from fluorinated precursors, which offers complete regiocontrol.[19][20]

Problem 4: I'm observing incomplete N-alkylation at the quinolone nitrogen.

Answer: N-alkylation of the quinolone nitrogen is a key step in the synthesis of many fluoroquinolone antibiotics. Incomplete reaction can be due to several factors.

  • Causality & Solutions:

    • Base Strength: The quinolone nitrogen is not strongly nucleophilic, so a suitable base is required to deprotonate it. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can significantly impact the reaction outcome.

    • Reactivity of Alkylating Agent: The electrophilicity of the alkylating agent is important. For less reactive quinolones, a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) may be required.

    • N- vs. O-Alkylation: Quinolones can exist in tautomeric forms, presenting both nitrogen and oxygen as potential nucleophilic sites. The reaction conditions, including the solvent, base, and alkylating agent, can influence the selectivity between N- and O-alkylation.[21][22] Non-polar aprotic solvents often favor N-alkylation.

Problem 5: I'm facing difficulties in purifying my final poly-fluorinated quinolone product.

Answer: The unique properties of poly-fluorinated compounds can make their purification challenging.

  • Causality & Solutions:

    • Similar Polarity: The product and fluorinated byproducts may have very similar polarities, making them difficult to separate by standard silica gel chromatography.

    • Solubility: Poly-fluorinated compounds often have unique solubility profiles.[23]

    • Purification Strategies:

      • Chromatography: Consider using different stationary phases, such as alumina or reverse-phase (C18) silica.

      • Recrystallization: This can be a very effective technique if a suitable solvent system can be found.

      • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content, fluorous-tagged purification can be an option.[23] This technique relies on the principle that highly fluorinated compounds preferentially dissolve in fluorinated solvents.[23]

      • Amine Washing: If acidic impurities are present, washing with a dilute amine solution followed by distillation can be an effective purification method.[24]

Detailed Experimental Protocol: Electrophilic Fluorination

This protocol provides a general procedure for the electrophilic fluorination of a quinolone derivative using Selectfluor®.

Materials:

  • Quinolone substrate (1.0 eq)

  • Selectfluor® (1.1 - 1.5 eq)[25]

  • Anhydrous acetonitrile (or other suitable solvent)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the quinolone substrate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • To this solution, add Selectfluor® in one portion at room temperature.[5]

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations and Data

Diagram 1: General Synthetic Workflow for Poly-Fluorinated Quinolones

Poly-Fluorinated Quinolone Synthesis cluster_0 Scaffold Synthesis cluster_1 Functionalization Aniline Aniline Condensation Condensation Aniline->Condensation Malonate_Ester Alkoxymethylene- malonate Ester Malonate_Ester->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Quinolone_Core 4-Hydroxyquinoline Core Cyclization->Quinolone_Core High Temp or MW N-Alkylation N-Alkylation Quinolone_Core->N-Alkylation Base, R-X Fluorination Fluorination N-Alkylation->Fluorination N-Alkyl Quinolone Final_Product Poly-Fluorinated Quinolone Fluorination->Final_Product Selectfluor®

Caption: General workflow for the synthesis of poly-fluorinated quinolones.

Diagram 2: Troubleshooting Low Yields in Quinolone Synthesis

Troubleshooting Low Yields Start Low Yield of Quinolone Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Consider_MW Consider Microwave Synthesis Optimize_Time->Consider_MW If still low End Improved Yield Consider_MW->End

Caption: Decision tree for troubleshooting low yields in quinolone synthesis.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Reagent NameAcronymStructureReactivityHandling
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Cationic N-FHighStable, non-volatile solid, easy to handle[25]
N-FluorobenzenesulfonimideNFSINeutral N-FModerate to HighStable crystalline solid
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-FModerateStable solid

References

  • A microwave assisted synthesis of few 7-mercaptobenzimidazolyl fluoroquinolones - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

  • Electrophilic fluorination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279. [Link]

  • Purification of organic fluorine compounds. (1934).
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (n.d.). Retrieved January 2, 2026, from [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities - JMPAS. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 2, 2026, from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
  • Organofluorine chemistry - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (n.d.). Retrieved January 2, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J. (n.d.). Retrieved January 2, 2026, from [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fluorine compound gas purification method. (2020).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • N- and O- alkylation of a quinolone fluorophore - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio - YouTube. (2023, May 9). Retrieved January 2, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 2, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Purification of fluorides for optical materials synthesis - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (n.d.). Retrieved January 2, 2026, from [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Electrophilic Fluorination with N-F Reagents - Organic Reactions. (n.d.). Retrieved January 2, 2026, from [Link]

  • Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Derivatives. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. (n.d.). Retrieved January 2, 2026, from [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (n.d.). Retrieved January 2, 2026, from [Link]

  • CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications - Books. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends of These Specific Perfluoroalkyl Substances - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Preventing decomposition during high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of high-temperature quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold under thermally demanding conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition, minimize side reactions, and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.

Issue 1: Rapid Polymerization and Tar Formation, Especially in Skraup and Doebner-von Miller Syntheses

Question: My reaction mixture is rapidly turning into a dark, intractable tar, resulting in extremely low yields and a difficult workup. What is causing this, and how can I prevent it?

Answer: This is a classic and frequently encountered problem, particularly in Skraup and Doebner-von Miller reactions. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds (e.g., acrolein formed in situ from glycerol in the Skraup synthesis) or the aldehydes/ketones used in the Doebner-von Miller synthesis.[1][2][3][4] High temperatures and strong acidic conditions create a perfect storm for these reactive intermediates to self-condense into polymeric materials.

Root Cause Analysis & Solutions:

  • Aggressive Reaction Conditions: The Skraup synthesis is notoriously exothermic and can easily run out of control.[2][4]

    • Solution 1: Employ a Moderating Agent. The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's exothermicity, leading to a less violent and more controlled synthesis.[1][2][4] Ferrous sulfate is thought to act as an oxygen carrier, smoothing out the oxidation step.[4]

    • Solution 2: Precise Temperature Control. Instead of aggressive heating, gradually increase the temperature to initiate the reaction. Once the exotherm begins, it may be necessary to remove the heat source or apply cooling to maintain the desired temperature range.[2]

    • Solution 3: Controlled Reagent Addition. The slow, dropwise addition of concentrated sulfuric acid with efficient stirring and cooling is crucial to prevent localized hotspots that trigger polymerization.[2]

  • High Concentration of Reactive Intermediates: In the Doebner-von Miller synthesis, the concentration of the α,β-unsaturated carbonyl compound in the acidic phase is directly linked to the rate of polymerization.[1][4]

    • Solution 1: Biphasic Solvent System. Performing the reaction in a two-phase system can sequester the carbonyl compound in an organic phase, reducing its concentration in the aqueous acidic phase where polymerization is most rampant.[1][4]

    • Solution 2: Slow Addition of Carbonyl Compound. A slow, controlled addition of the α,β-unsaturated aldehyde or ketone to the heated acidic solution of the aniline can minimize its instantaneous concentration, thereby favoring the desired reaction pathway over self-polymerization.[1][5]

Workflow for Mitigating Tar Formation

G start Tar Formation Observed check_synthesis Identify Synthesis Method start->check_synthesis skraup Skraup Synthesis check_synthesis->skraup Skraup dvm Doebner-von Miller Synthesis check_synthesis->dvm Doebner-von Miller skraup_mod Add Moderator (e.g., FeSO₄) skraup->skraup_mod dvm_biphasic Switch to Biphasic Solvent System dvm->dvm_biphasic skraup_temp Implement Gradual Heating Protocol skraup_mod->skraup_temp skraup_acid Slow, Cooled Addition of H₂SO₄ skraup_temp->skraup_acid end Reduced Tar Formation & Improved Yield skraup_acid->end dvm_addition Slowly Add Carbonyl Reactant dvm_biphasic->dvm_addition dvm_addition->end

Caption: Troubleshooting workflow for tar formation.

Issue 2: Low Yields Due to Catalyst Deactivation or Inefficiency

Question: My reaction starts well but then stalls, leading to incomplete conversion and low yields. Could my catalyst be deactivating?

Answer: Yes, catalyst deactivation is a significant concern, especially in syntheses involving nitrogen-containing heterocycles like quinolines. The lone pair of electrons on the quinoline nitrogen can act as a poison to many transition metal catalysts.[6] Additionally, the choice of acid catalyst and its concentration are critical for reaction efficiency.

Root Cause Analysis & Solutions:

  • Catalyst Poisoning: The nitrogen atom in the quinoline product (and starting materials/intermediates) can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Rhodium), effectively poisoning them.[6]

    • Solution: Catalyst Selection and Loading. Experiment with different types of catalysts. While strong Brønsted acids like sulfuric acid are traditional, Lewis acids (e.g., ZnCl₂, SnCl₄) or milder acids (e.g., p-toluenesulfonic acid) might be less susceptible to deactivation or promote fewer side reactions.[1][5][7] In some modern syntheses, specific ligands can shield the metal center from poisoning.

  • Fouling and Thermal Degradation: At high temperatures, insoluble byproducts or polymers can physically block the catalyst's active sites (fouling).[6] For heterogeneous catalysts, high temperatures can cause metal nanoparticles to sinter, reducing the active surface area.[6]

    • Solution: Optimize Reaction Temperature and Time. Carefully control the reaction temperature to the minimum required for efficient conversion.[8] Prolonged exposure to high temperatures can accelerate catalyst degradation. Monitor the reaction progress to avoid unnecessarily long reaction times.[8]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. For instance, in the Combes synthesis, strong acids are needed to promote the cyclization of the enamine intermediate.[9][10]

    • Solution: Catalyst Screening. If cyclization is the rate-limiting step, consider stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent. However, be aware that harsher acids can also promote decomposition, so a careful balance is necessary.

Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst (e.g., Metal Center, Acid Site) poisoning Poisoning Quinoline N-coordination active_catalyst->poisoning Chemical fouling Fouling Polymer/Tar Deposition active_catalyst->fouling Physical sintering Thermal Degradation (Sintering) Loss of Surface Area active_catalyst->sintering Thermal inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst fouling->inactive_catalyst sintering->inactive_catalyst

Caption: Major pathways of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways at high temperatures in classical quinoline syntheses?

A1: The most prevalent decomposition pathways are highly dependent on the specific synthesis method:

  • Skraup Synthesis: The harsh acidic and oxidizing conditions at high temperatures can lead to charring and the formation of complex, tarry byproducts from the polymerization of acrolein and other intermediates.[1][2]

  • Doebner-von Miller Synthesis: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds, which is exacerbated by high temperatures.[1][3][4]

  • Combes Synthesis: While generally cleaner, high temperatures can sometimes lead to undesired regioisomers when using unsymmetrical β-diketones, as the thermodynamic product may be favored over the kinetic one.[1][10]

  • Conrad-Limpach-Knorr Synthesis: Temperature control is paramount. At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while higher temperatures (>250°C) can lead to the formation of the thermodynamic product (2-hydroxyquinoline) or decomposition.[1][8]

Q2: How does the choice of oxidizing agent affect decomposition in the Skraup synthesis?

A2: The oxidizing agent plays a critical role in both the main reaction and potential side reactions. Nitrobenzene is traditionally used, serving as both an oxidant and a high-boiling solvent.[11][12] However, it can contribute to the vigorousness of the reaction. Arsenic acid (As₂O₅) has been reported to result in a less violent reaction, potentially reducing charring and decomposition.[1][12] The choice of oxidant must be carefully considered to balance reactivity with control.

Q3: Can I run my high-temperature quinoline synthesis under an inert atmosphere to prevent decomposition?

A3: Yes, using an inert atmosphere (e.g., nitrogen or argon) is a good general practice, especially if you suspect oxidative degradation of your starting materials, intermediates, or final product.[8] While many classical syntheses like the Skraup reaction have a built-in oxidizing agent, an inert atmosphere can prevent unwanted side reactions with atmospheric oxygen, which can become more significant at elevated temperatures.[8][13]

Q4: I am observing the formation of an unexpected quinoline isomer. Is this related to temperature?

A4: Yes, temperature can significantly influence regioselectivity. In syntheses with unsymmetrical intermediates, such as the Combes or Conrad-Limpach-Knorr, different cyclization pathways can be favored at different temperatures.[1][8] Higher temperatures often favor the formation of the more thermodynamically stable isomer, which may not be your desired product.[1] If you are isolating an unexpected regioisomer, carefully re-evaluating and controlling the reaction temperature is a critical first step.

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate for Controlled Reaction

This protocol details a moderated Skraup synthesis to minimize the risk of a runaway reaction and subsequent tar formation.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Water

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask of appropriate size with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate.[2] Begin vigorous stirring.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise uncontrollably.[2]

  • Initiation: Gently heat the mixture using a heating mantle. The reaction is exothermic, and once it begins (often indicated by a darkening of the mixture and refluxing), immediately remove the heat source.[2]

  • Reaction: Allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, intermittent cooling with an ice bath may be necessary. If the reaction subsides, gently heat to maintain a steady reflux for 3-4 hours to ensure completion.

  • Workup: Cool the reaction mixture to below 100°C. Carefully and slowly pour the mixture into a large volume of cold water with stirring.

  • Neutralization: Make the aqueous solution strongly alkaline by adding a concentrated solution of sodium hydroxide. This will neutralize the excess acid and liberate the free quinoline base.

  • Isolation: The quinoline product can be isolated from the tarry residue by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).[3]

Protocol 2: Doebner-von Miller Synthesis with Slow Addition to Minimize Polymerization

This protocol is designed to improve yields by controlling the concentration of the polymerizable α,β-unsaturated carbonyl compound.

Materials:

  • Aniline

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • α,β-Unsaturated Aldehyde or Ketone (e.g., crotonaldehyde)

  • Oxidizing agent (often an intermediate in the reaction serves this role)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of the aniline in aqueous acid (e.g., HCl).

  • Heating: Heat the acidic aniline solution to the desired reaction temperature (e.g., 90-100°C).

  • Slow Addition: Using the dropping funnel, add the α,β-unsaturated carbonyl compound dropwise to the heated, stirring solution over a period of 1-2 hours.[5] This slow addition is critical to maintain a low concentration of the carbonyl compound and prevent polymerization.[1][5]

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture. Carefully neutralize the solution with a base, such as sodium hydroxide, to liberate the quinoline product.

  • Isolation: Extract the product with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Quantitative Data Summary

While optimal conditions are highly substrate-dependent, the following table provides general guidelines for key parameters in classical high-temperature quinoline syntheses.

Synthesis MethodTypical Temperature Range (°C)Key Control ParametersCommon IssuesReference
Skraup 110 - 170Gradual heating, use of moderators (FeSO₄), slow acid additionViolent exotherm, tar formation[1][14]
Doebner-von Miller 90 - 120Slow addition of carbonyl reactant, biphasic systemsPolymerization of carbonyl compound[1][5]
Combes 60 - 120 (Cyclization)Strong acid catalyst (H₂SO₄, PPA)Regioselectivity with unsymmetrical diketones[9][10]
Conrad-Limpach >250 (Cyclization)High-boiling inert solvent, precise temperature controlIsomer control (kinetic vs. thermodynamic), decomposition[1][8]

References

  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Wikipedia. (2023). Skraup reaction.
  • Skraup reaction. (2020).

Sources

Technical Support Center: Purification of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a critical intermediate in the synthesis of advanced fluoroquinolone antibacterials. Achieving high purity for this compound is paramount for successful downstream reactions and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). This document moves beyond simple step-by-step instructions to explain the chemical rationale behind common impurity issues and their respective solutions.

Section 1: Understanding the Impurity Profile

The target compound is typically synthesized via the Gould-Jacobs reaction, which involves the condensation of an appropriate aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] The harsh conditions required for the cyclization step are a primary source of impurities.[3] Understanding the potential side reactions is the first step in designing an effective purification strategy.

SM Starting Materials (2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate) INT Acyclic Intermediate (Anilidomethylenemalonate) SM->INT Condensation IMP4 Impurity: Unreacted Starting Materials SM->IMP4 Incomplete Reaction PROD Desired Product (Ethyl 7,8-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate) INT->PROD Thermal Cyclization (High Temp) IMP1 Impurity: Incomplete Cyclization INT->IMP1 Insufficient Heat/Time IMP2 Impurity: Hydrolysis Product (Carboxylic Acid) PROD->IMP2 Moisture, Acid/Base Workup IMP3 Impurity: Decarboxylation Product PROD->IMP3 Excessive Heat

Caption: Synthesis pathway and common points of impurity formation.

Table 1: Common Impurities and Their Characteristics

Impurity NameSource / CauseRelative Polarity (TLC/HPLC)Identification Signature
Unreacted 2,3-DifluoroanilineIncomplete initial condensation.Less polar than product.Appears as a distinct spot on TLC; unique signals in ¹H NMR aromatic region.
Acyclic IntermediateIncomplete thermal cyclization due to insufficient temperature or time.[4]Can vary, but often slightly less polar than the final product.Can be identified by LC-MS, showing the expected molecular ion for the non-cyclized structure.
7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis of the ethyl ester during aqueous workup or purification.[5]More polar; may streak on silica TLC without additives.Easily detected by HPLC as a later-eluting peak. Confirmed by LC-MS (lower m/z than ester). Soluble in basic aqueous solutions.
7,8-difluoro-1,4-dihydroquinolin-4-oneDecarboxylation of the ester or acid at excessively high temperatures.[6][7]Significantly less polar than the product.Absence of the C3-carboxylate group signal in ¹H NMR. The presence of this impurity is critical as it lacks the key functional group for biological activity.[6][8]
Polymeric/Tarry By-productsGeneral decomposition at high temperatures.[3]Varies from baseline material to streaks on TLC.Insoluble in many common solvents; broad, undefined signals in NMR.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a discolored, gummy solid with a low melting point. What is the most probable cause? A: This is a classic sign of an incomplete thermal cyclization. The crude product is likely a mixture of the desired cyclized quinolone and the acyclic anilidomethylenemalonate intermediate.[4] Unreacted starting materials can also contribute to this issue. A simple TLC or ¹H NMR of the crude material can quickly confirm this.

Q2: My HPLC analysis shows a small, new peak growing in intensity after leaving the sample in the autosampler overnight. This new peak is more polar than my product. What is it? A: This is almost certainly the hydrolyzed carboxylic acid. The ethyl ester can hydrolyze, especially if the HPLC mobile phase is buffered at a non-neutral pH or if there are trace amounts of acid/base in your sample vial. This highlights the importance of analyzing samples promptly and ensuring the workup procedure effectively removes any acidic or basic reagents.[5]

Q3: My reaction yield is very low, and TLC analysis shows a major, less polar by-product. What could this be? A: A significant, less polar spot often points to the decarboxylated impurity.[6] This occurs when the cyclization temperature is too high or the reaction is heated for too long, causing the loss of the entire ethyl carboxylate group.[4] This side reaction is detrimental as it removes a critical functional group. Prevention through careful temperature control is the best strategy.

Q4: What is the most effective combination of analytical techniques to confirm the purity and identity of my final product? A: A multi-pronged approach is essential for regulatory and research purposes.[9]

  • HPLC with UV detection is the workhorse for determining purity, quantifying impurities, and ensuring batch-to-batch consistency.[10][11]

  • LC-MS is invaluable for identifying unknown peaks by providing their molecular weight, which is crucial for troubleshooting failed reactions.[12][13]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides unequivocal structural confirmation of the main product and can help identify and quantify major impurities.

Section 3: Troubleshooting and In-Depth Purification Protocols

Based on the likely impurities, a logical purification workflow can be designed. The choice of method depends on the specific impurity profile of your crude product.

start Crude Product analysis Analyze by TLC / HPLC start->analysis cond1 Major Impurities: Unreacted Starting Materials or Acyclic Intermediate analysis->cond1 cond2 Significant Acidic Impurity (Hydrolysis Product) analysis->cond2 cond3 Complex Mixture or Multiple Close-Running Spots analysis->cond3 prot1 Protocol 1: Optimized Recrystallization cond1->prot1 prot2 Protocol 2: Aqueous Base Wash cond2->prot2 prot3 Protocol 3: Column Chromatography cond3->prot3 end_node Pure Product prot1->end_node prot2->end_node prot3->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Issue 1: Removing Unreacted Starting Materials & Acyclic Intermediate

Causality: These impurities arise from an incomplete reaction, often due to insufficient heat or reaction time during the cyclization step.[4] They are typically less polar than the highly conjugated, zwitterionic-capable final product.

Solution: For crude material where these are the primary contaminants, a carefully chosen recrystallization is often sufficient and highly scalable.

Protocol 1: Optimized Recrystallization

  • Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., ethyl acetate, acetonitrile, ethanol, isopropanol) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but show poor solubility when cold, while keeping the impurities dissolved at all temperatures. Ethyl acetate or ethanol are common starting points.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 2: Dealing with the Hydrolyzed Carboxylic Acid Impurity

Causality: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions in the presence of water.[5] The resulting carboxylic acid is significantly more polar and acidic than the parent ester.

Solution: An acid-base liquid-liquid extraction is a highly effective and specific method to remove this acidic impurity.

Protocol 2: Aqueous Base Wash (Liquid-Liquid Extraction)

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Mechanism: The mild base deprotonates the acidic carboxylic acid impurity, forming a water-soluble sodium carboxylate salt which partitions into the aqueous layer. The neutral ester product remains in the organic layer.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).

  • Repeat (Optional): If the impurity level is high, repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic layer.

  • Drying & Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Issue 3: Complex Mixtures & Close-Running Impurities

Causality: When the reaction yields a complex mixture containing the decarboxylated by-product, intermediates, and other side products with similar polarities, simple extraction or recrystallization is insufficient.

Solution: Silica gel column chromatography is the most powerful technique for resolving such mixtures.[15]

Protocol 3: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture that gives the product an Rf value of ~0.2-0.4 and provides good separation from all impurities.

    • Expert Tip: Fluoroquinolones can sometimes bind irreversibly or streak on silica due to interactions with both the acidic N-H and basic quinolone nitrogen.[15] If streaking is observed on TLC, add 0.1-1% of acetic acid or a few drops of water to the eluent system to improve peak shape and recovery.

  • Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh) using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. A step gradient, where the polarity is gradually increased (e.g., by increasing the percentage of acetone or methanol), can be effective for separating multiple components.[15]

  • Fraction Collection: Collect fractions in test tubes or vials and monitor their contents by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Example Starting Eluent Systems for Column Chromatography

Eluent SystemPolarityRecommended For
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50)Low to MediumSeparating less polar impurities like the decarboxylated product.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighGood general-purpose system for polar quinolones.[15]
Petroleum Ether / Acetone (e.g., 60:40 to 50:50)MediumEffective for achieving good separation of the main product from intermediates.[15]

Section 4: Analytical Methods for Final Purity Verification

Final purity assessment should always be performed using a high-resolution quantitative technique.

Table 3: Key Analytical Techniques for Quality Control

TechniquePurposeTypical Conditions
HPLC-UV Quantify purity and detect trace impurities.[16]Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 25mM o-H₃PO₄ or ammonium formate).[17]Detection: UV at ~275-280 nm.[16][17]
LC-MS Identify impurities by molecular weight.Same chromatographic conditions as HPLC, coupled to a mass spectrometer (e.g., ESI-MS).[13]
¹H NMR Confirm chemical structure and identify major impurities.Solvent: DMSO-d₆ or CDCl₃. Check for absence of signals from starting materials or presence of characteristic peaks from known by-products.

References

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? [Online Forum]. Available at: [Link]

  • Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5961-3. Available at: [Link]

  • Google Patents. (1985). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Kwiecień, A., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80, 181–200. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Stavri, M., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5349. Available at: [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32190-32192. Available at: [Link]

  • Carr, R. M., & Sutherland, D. R. (1994). A novel synthesis of carbon-labelled quinolone-3-carboxylic acid antibacterials. Journal of Labelled Compounds and Radiopharmaceuticals, 34(10), 963-971. Available at: [Link]

  • LabRulez. (n.d.). Impurities test for Ofloxacin (EP-8.0 method). Retrieved from [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(1), 225-242. Available at: [Link]

  • ResearchGate. (2000). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available at: [Link]

  • Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Nowara, A., et al. (1997). Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. Journal of Agricultural and Food Chemistry, 45(4), 1459-1463. Available at: [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]

  • Zhang, Z., et al. (2021). Carboxylation of C(sp2)–H bonds in quinolone derivatives with CO2: facile synthesis of quinolone carboxylic acids. Organic Chemistry Frontiers, 8(23), 6591-6597. Available at: [Link]

  • Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(11), o2214. Available at: [Link]

  • Digital Commons @ IWU. (2005). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem Compound Summary. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubChem Compound Summary. Retrieved from [Link]

  • HADDAD, D., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101-108. Available at: [Link]

  • Fuh, M. R., et al. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(15), 3092-3097. Available at: [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 68(8), o2533. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem Compound Summary. Retrieved from [Link]

Sources

Impact of solvent choice on Gould-Jacobs reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist Topic: Impact of Solvent Choice on Gould-Jacobs Reaction Efficiency

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to this powerful quinoline synthesis method. Here, we move beyond simple protocols to explain the causality behind experimental choices, focusing specifically on how solvent selection critically impacts reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the Gould-Jacobs reaction?

A: The Gould-Jacobs reaction is a two-stage process: 1) an initial condensation of an aniline with an alkoxymethylenemalonate ester, and 2) a high-temperature thermal cyclization to form the quinoline ring system.[1][2] The primary role of the solvent is to act as a high-boiling, inert heat-transfer medium for the second step, the intramolecular cyclization. This step requires significant thermal energy, typically around 250 °C, to proceed efficiently.[3][4] The solvent ensures uniform and stable heating, which is crucial for preventing localized overheating that can lead to decomposition and tar formation.[5]

Q2: Why are high-boiling aromatic ethers like diphenyl ether or Dowtherm A so commonly used?

A: These solvents are selected for their very high boiling points (see Table 1), which comfortably accommodate the ~250 °C temperature required for the thermal cyclization.[3][6] Their chemical inertness under these harsh conditions prevents them from participating in side reactions. Using an inert, high-boiling solvent can significantly increase cyclization yields, with reports of up to 95%.[3]

Q3: Can I use a common, lower-boiling solvent like THF, acetonitrile, or diethyl ether for the cyclization step?

A: No, this is a critical point of failure. Solvents like diethyl ether (b.p. 34.6 °C) will boil away long before the required cyclization temperature of ~250 °C is reached.[6] The reaction is a thermally induced cyclization, meaning it is fundamentally dependent on achieving a high activation temperature.[6] Using a low-boiling solvent will result in the complete failure of the cyclization step.

Q4: Are there modern alternatives to using high-boiling oils?

A: Yes. Two prominent alternatives are microwave-assisted synthesis and solvent-free reactions.

  • Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by heating the reaction mixture to temperatures above its traditional boiling point in a sealed vessel.[7][8] This allows for rapid and uniform heating, often leading to cleaner reactions.[7]

  • Solvent-Free Conditions: The reaction can be run neat (without any solvent), which offers significant green chemistry advantages, including simplified work-up and reduced waste.[9][10] However, this method requires very precise temperature control to prevent decomposition, with optimal conditions sometimes approaching 400 °C for very short durations.[9][10]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during the Gould-Jacobs reaction and provides solutions directly related to solvent choice and reaction conditions.

Issue 1: Low or No Yield of the Final Quinoline Product

  • Q: My initial condensation appears successful (confirmed by TLC/NMR), but I'm getting a very low yield after the high-temperature cyclization step. What's going wrong?

    A: This is a classic symptom of suboptimal thermal cyclization conditions. The root cause is almost always a failure to reach and maintain the necessary temperature.

    Causality & Solutions:

    • Incorrect Solvent Choice: The most common error is using a solvent with a boiling point lower than ~250 °C. The reaction will reflux at the solvent's boiling point, but if this is insufficient for cyclization, the reaction will stall at the anilidomethylenemalonate intermediate.[7]

      • Solution: Switch to a suitable high-boiling solvent. See the table below for a comparison of common choices. Diphenyl ether and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the industry standards.[3][9]

    • Insufficient Heating: Simply refluxing is not always enough. You must ensure the internal temperature of the reaction mixture reaches ~250-260 °C. A heating mantle setting of 250 °C does not guarantee the reaction itself is at that temperature.

      • Solution: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (not touching the glass) to monitor the internal temperature. Adjust the heating mantle accordingly.

    • Reaction Time: While high temperature is key, reaction time must be optimized. Insufficient time will lead to incomplete conversion, while excessive time can cause product degradation.[7]

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots periodically (e.g., every 15-30 minutes) to determine the point of maximum product formation before significant decomposition begins.

    Table 1: Comparison of High-Boiling Solvents for Gould-Jacobs Cyclization
SolventBoiling Point (°C)Melting Point (°C)Key AdvantagesKey Disadvantages
Diphenyl Ether 25926-30Excellent heat transfer, inert, widely used.[9]Solidifies at room temp, complicating work-up; disagreeable odor.[9][10]
Dowtherm A 25712Lower melting point than diphenyl ether, making work-up slightly easier.[9]Also solidifies above freezing; difficult to remove completely.[9]
Mineral Oil >300VariableInexpensive, inert, high boiling point.Can be difficult to remove from product; viscosity can be an issue.[4]
Solvent-Free N/AN/A"Green" approach, no solvent removal needed, high throughput.[9]Requires precise temperature control to avoid charring; risk of non-uniform heating.[10]

Issue 2: Product Decomposition and Formation of Tar

  • Q: My reaction turns black, and I'm isolating a significant amount of insoluble tar-like material instead of my product. Why is this happening?

    A: Tar formation is a clear sign of decomposition, which occurs when the reaction temperature is either too high or not uniformly controlled.[4][5]

    Causality & Solutions:

    • Localized Overheating: This is a major risk in solvent-free reactions or when using a viscous solvent like mineral oil without adequate stirring.[4] Hot spots on the flask surface can cause the starting material or product to decompose rapidly.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction. For very viscous mixtures, mechanical stirring is superior to magnetic stirring. A sand bath can also provide more uniform heating than a mantle.

    • Excessive Temperature or Time: Even in a suitable solvent, prolonged heating at temperatures significantly above 260 °C can degrade many quinoline structures.[7]

      • Solution: As mentioned previously, carefully monitor the internal reaction temperature and use TLC to avoid unnecessarily long reaction times. The goal is to find the "sweet spot" that maximizes yield before degradation becomes the dominant pathway.[7]

Issue 3: Difficult Product Isolation and Purification

  • Q: The reaction worked, but I'm struggling to isolate my product from the high-boiling solvent. How can I effectively perform the work-up?

    A: This is the most common drawback of using solvents like diphenyl ether or Dowtherm A.[9] Because they are high-boiling, they cannot be removed by rotary evaporation. Their solidification at room temperature can also trap the product.[9]

    Causality & Solutions:

    • Solvent Properties: The high boiling point and non-polar nature of these solvents require a specific work-up strategy based on precipitation.

      • Solution - The Precipitation Method: The most reliable method is to precipitate the desired quinolone product, which is typically a solid and more polar than the solvent.

        • After the reaction is complete, allow the mixture to cool slightly (to ~80-100 °C) so it is still liquid, but not dangerously hot.

        • Slowly pour the warm reaction mixture into a large volume of a non-polar solvent like hexanes, heptane, or cyclohexane with vigorous stirring.

        • The quinolone product should precipitate as a solid. The high-boiling solvent will remain dissolved in the hexanes.

        • Isolate the solid product by vacuum filtration.

        • Wash the filtered solid thoroughly with more of the non-polar solvent to remove any residual high-boiling oil.

        • Dry the product under vacuum.[3]

Workflow: Troubleshooting Low Cyclization Yield

G start Low Yield of Quinoline Product check_solvent Is Solvent BP ≥ 250°C? start->check_solvent check_temp Is Internal Reaction Temp ≥ 250°C? check_time Was Reaction Monitored by TLC? check_temp->check_time Yes increase_heat Increase Mantle Setting & Monitor Internally check_temp->increase_heat No check_solvent->check_temp Yes change_solvent Replace with High-Boiling Solvent (e.g., Diphenyl Ether) check_solvent->change_solvent No optimize_time Run Time-Course Experiment to Find Optimal Endpoint check_time->optimize_time No success Yield Improved check_time->success Yes increase_heat->start Re-run Reaction change_solvent->start Re-run Reaction optimize_time->success

Caption: A troubleshooting workflow for diagnosing low yields in the Gould-Jacobs cyclization step.

Experimental Protocols
Protocol 1: Classical Gould-Jacobs Cyclization Using Diphenyl Ether

This protocol describes the thermal cyclization of a pre-formed anilidomethylenemalonate intermediate.

Materials:

  • Anilidomethylenemalonate intermediate (1.0 equiv)

  • Diphenyl ether

  • Three-neck round-bottom flask

  • Reflux condenser

  • High-temperature thermometer or thermocouple

  • Heating mantle and magnetic stirrer

  • Hexanes or cyclohexane for work-up

Procedure:

  • Setup: Equip a three-neck flask with a reflux condenser, a magnetic stir bar, a thermometer/thermocouple, and a nitrogen inlet. Ensure all glassware is dry.

  • Charge Reagents: Add the anilidomethylenemalonate intermediate to the flask. Add enough diphenyl ether to create a stirrable slurry (typically 5-10 mL per gram of intermediate).

  • Heating: Begin stirring and gently heat the mixture under a nitrogen atmosphere.

  • Reaction: Increase the temperature until the internal temperature of the mixture reaches 250-255 °C. The mixture should be refluxing gently. Maintain this temperature and monitor the reaction by TLC.

  • Completion & Cool-down: Once the starting material is consumed (typically 30-90 minutes), turn off the heat and allow the mixture to cool to approximately 80-100 °C.

  • Work-up (Precipitation): In a separate beaker, place a large volume of hexanes (at least 20x the volume of diphenyl ether used). While stirring the hexanes vigorously, slowly pour the warm reaction mixture into it. A solid should precipitate immediately.

  • Isolation: Allow the slurry to cool to room temperature, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake extensively with fresh hexanes to remove all traces of diphenyl ether.

  • Drying: Dry the purified solid product in a vacuum oven.

Mechanism Overview: The Role of Thermal Energy

G cluster_0 Step 1: Condensation (100-140°C) cluster_1 Step 2: Thermal Cyclization (~250°C) Aniline Aniline Derivative Intermediate Anilidomethylene- malonate Intermediate Aniline->Intermediate Malonate Alkoxymethylene- malonate Malonate->Intermediate Quinoline 4-Hydroxyquinoline Product Intermediate->Quinoline High-Boiling Solvent (Heat Transfer)

Caption: The two distinct temperature-dependent stages of the Gould-Jacobs reaction.

References
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • Cablewski, T.; Gurr, P. A.; Pajalic, P. J.; Strauss, C. R. A solvent-free Jacobs–Gould reaction. Green Chem.1999 , 1, 1-3. [Link]

  • Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. A solvent-free Jacobs–Gould reaction. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction? [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

Sources

How to increase the rate of intramolecular cyclization in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to increasing the rate and efficiency of the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization step is sluggish or failing. What are the primary factors I should investigate across different quinoline synthesis methods?

A1: Several key factors universally influence the rate of intramolecular cyclization in quinoline synthesis. These include:

  • Catalyst Choice and Concentration: The selection of an acid or base catalyst is critical and highly dependent on the specific reaction (e.g., Skraup, Friedländer, Combes) and the electronic properties of your substrate.[1] An inappropriate catalyst may not be strong enough to promote cyclization or could lead to unwanted side reactions.[1]

  • Reaction Temperature: Most quinoline cyclizations require thermal energy to overcome the activation barrier. However, a delicate balance is necessary. Excessively high temperatures can cause decomposition and tar formation, while temperatures that are too low will result in a slow or incomplete reaction.[1][2]

  • Substrate Reactivity: The electronic nature of the aniline or related precursor is paramount. Electron-withdrawing groups on the aromatic ring can deactivate it, making the electrophilic aromatic substitution of the cyclization step significantly more difficult.[1] Conversely, electron-donating groups can accelerate the reaction.

  • Solvent Effects: For thermal cyclizations like the Conrad-Limpach synthesis, high-boiling point solvents are often necessary to achieve the required temperatures for efficient reaction.[3] The polarity of the solvent can also play a role in stabilizing intermediates.

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents, or actively removing water as it forms, can be beneficial.[1]

Q2: How do steric and electronic effects of substituents on my starting materials influence the rate of cyclization?

A2: Substituents on both the aniline and the carbonyl-containing reactant can have profound effects:

  • Electronic Effects:

    • On the Aniline Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline ring, accelerating the electrophilic aromatic substitution that constitutes the cyclization.[4] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the ring's nucleophilicity, slowing down or even preventing cyclization.[1][5]

    • On the Carbonyl Component: The electronic nature of substituents on the β-diketone or α,β-unsaturated carbonyl can influence the reactivity of the carbonyl group and the stability of intermediates.[4]

  • Steric Effects:

    • Bulky substituents near the site of cyclization can sterically hinder the approach of the reacting groups, thereby slowing down the reaction.[1][6] This is a critical consideration for regioselectivity in syntheses like the Combes reaction, where cyclization can occur at two different positions.[6][7]

Q3: Can modern techniques like microwave irradiation improve my cyclization rates?

A3: Yes, microwave-assisted synthesis has been shown to be effective in accelerating many quinoline syntheses, including the Friedländer and Skraup reactions.[8][9] The rapid heating provided by microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of byproducts that can occur with prolonged conventional heating.[9][10]

Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered during the intramolecular cyclization step of several classical quinoline syntheses.

Friedländer Synthesis

Issue: Low yield of the desired quinoline product with significant recovery of starting materials or formation of unidentified byproducts.

Potential Causes & Solutions:

  • Inadequate Catalyst: The traditional Friedländer reaction can be catalyzed by either acids or bases.[11] The choice is highly substrate-dependent.

    • Troubleshooting Steps:

      • If using a base like KOH or NaOH, consider switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicycloundec-7-ene).[11]

      • If using an acid, a variety of Brønsted and Lewis acids can be effective.[12] Consider screening catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids like In(OTf)₃, which has been shown to be particularly effective.[12][13]

      • For challenging substrates, newer methods employing gold catalysts or solvent-free conditions with iodine have been reported to proceed under milder conditions.[11]

  • Aldol Condensation Side Reaction: Under basic conditions, the ketone starting material can undergo self-condensation, reducing the amount available for the desired reaction.[14]

    • Troubleshooting Steps:

      • Add the ketone slowly to the reaction mixture to maintain a low concentration.

      • Consider switching to acidic conditions, which are less likely to promote this side reaction.[11]

Catalyst TypeExamplesTypical ConditionsNotes
Base KOH, NaOH, KOtBu, DBUReflux in ethanol or tolueneProne to aldol side reactions.[11][15]
Brønsted Acid H₂SO₄, p-TsOH, TFASolvent-free or high-boiling solventsEffective for many substrates.[11][12]
Lewis Acid In(OTf)₃, Sc(OTf)₃, ZnCl₂Solvent-free or in DCMCan offer high yields and selectivity.[8][13]
Other Iodine, Gold catalystsSolvent-free or mild conditionsCan provide milder reaction pathways.[11]

Experimental Protocol: Base-Catalyzed Friedländer Synthesis [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the ketone containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Skraup & Doebner-von Miller Syntheses

Issue: The reaction is violent, difficult to control, and produces a large amount of tar, resulting in a very low yield of the quinoline product.

Potential Causes & Solutions:

  • Highly Exothermic Reaction: The classical Skraup synthesis is notoriously vigorous due to the exothermic nature of the dehydration of glycerol and subsequent reactions.[1]

    • Troubleshooting Steps:

      • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to control the exotherm.[1][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]

      • Controlled Addition & Temperature: Slowly and carefully add the concentrated sulfuric acid while vigorously stirring and cooling the reaction flask in an ice bath.[1] Strict temperature control is essential to prevent overheating and tar formation.[1]

  • Polymerization of Carbonyl Compound (Doebner-von Miller): The α,β-unsaturated carbonyl compound used in the Doebner-von Miller reaction is prone to acid-catalyzed polymerization, which is a primary cause of low yields.[6][16]

    • Troubleshooting Steps:

      • Biphasic System: Employ a biphasic reaction medium (e.g., water-toluene) to sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[6][16]

      • Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture to maintain a low instantaneous concentration.[6]

      • Milder Catalyst: While strong Brønsted acids are traditional, exploring Lewis acid catalysts may reduce the extent of polymerization.[17]

Experimental Protocol: Moderated Skraup Synthesis [1]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.

  • Moderator Addition: Add a moderating agent like ferrous sulfate (FeSO₄).

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture according to the established procedure, typically to around 120-130°C.

  • Work-up: After cooling, carefully pour the viscous mixture into a large volume of water. Neutralize with a concentrated sodium hydroxide solution to liberate the quinoline base. The crude product is often purified by steam distillation to separate it from non-volatile tars.[1]

Combes Synthesis

Issue: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

Potential Causes & Solutions:

  • Lack of Regiocontrol: The cyclization can occur on either side of the unsymmetrical β-diketone, with the outcome governed by a combination of steric and electronic factors.[1][7]

    • Troubleshooting Steps:

      • Steric Control: Increasing the steric bulk of one of the substituents on the β-diketone will favor cyclization away from that group, leading to the formation of the 2-substituted quinoline.[6]

      • Electronic Control: The electronic nature of substituents on the aniline can influence the preferred site of electrophilic attack. Electron-donating groups on the aniline may favor one isomer, while electron-withdrawing groups may favor the other.[6][7]

      • Temperature Control: In related syntheses, lower temperatures can favor the kinetic product, while higher temperatures favor the thermodynamic product.[1] A careful study of the reaction temperature for the cyclization step may improve selectivity.

FactorObservationInfluence on Regioselectivity
Steric Effects Increasing the bulk of the R group on the β-diketone.Favors formation of the 2-substituted quinoline.[6]
Electronic Effects (Aniline) Methoxy-substituted anilines (electron-donating).Tend to favor the formation of 2-substituted quinolines.[6]
Electronic Effects (Aniline) Chloro- or fluoro-substituted anilines (electron-withdrawing).Tend to favor the formation of 4-substituted quinolines.[6][7]

Visualizing Troubleshooting & Mechanisms

To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Pathways LowYield Low Cyclization Yield Catalyst Optimize Catalyst (Type & Loading) LowYield->Catalyst Temp Adjust Temperature (Increase/Decrease) LowYield->Temp Substrate Modify Substrate (Electronics/Sterics) LowYield->Substrate Solvent Change Solvent (Boiling Point/Polarity) LowYield->Solvent Friedlander Start 2-Aminoaryl Ketone + α-Methylene Ketone PathA Aldol Addition Start->PathA PathB Schiff Base Formation Start->PathB IntermediateA Aldol Adduct PathA->IntermediateA DehydrationA Dehydration IntermediateA->DehydrationA Unsaturated α,β-Unsaturated Ketone DehydrationA->Unsaturated ImineFormationA Imine Formation Unsaturated->ImineFormationA Product Quinoline ImineFormationA->Product IntermediateB Schiff Base PathB->IntermediateB AldolReactionB Aldol Reaction IntermediateB->AldolReactionB IntermediateC Cyclized Intermediate AldolReactionB->IntermediateC DehydrationB Dehydration IntermediateC->DehydrationB DehydrationB->Product

Caption: Competing mechanistic pathways in the Friedländer synthesis. [12]

References

  • Gowravaram, M. R., et al. (2010). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 75(15), 5125–5131. Available from: [Link]

  • Antilla, J. C., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(7), 5717–5726. Available from: [Link]

  • Kumar, A., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(11), 2264-2273. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Lee, E., et al. (2001). The calculated effects of substitution on intramolecular cyclization of 2,5-hexadienyl radicals. Journal of Molecular Structure: THEOCHEM, 544(1-3), 17-25. Available from: [Link]

  • BIOSYNCE. (2023). What is the reaction mechanism of quinoline synthesis?. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available from: [Link]

  • Larock, R. C., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(15), 5936–5942. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • Kumar, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38555-38559. Available from: [Link]

  • Hasaninejad, A., et al. (2011). Advances in polymer based Friedlander quinoline synthesis. Journal of the Iranian Chemical Society, 8(S1), S1-S21. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19379–19403. Available from: [Link]

  • Ciamician, G. L., & Dennstedt, M. (1881). Recent Advances in Metal-Free Quinoline Synthesis. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1162. Available from: [Link]

  • Wolska, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1). Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Catalysts, 10(5), 488. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895–17918. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38555-38559. Available from: [Link]

  • Combes, A. (1888). Combes Quinoline Synthesis. Bulletin de la Societe Chimique de France, 49, 89. Available from: [Link]

  • The Journal of Organic Chemistry. Ahead of Print. Available from: [Link]

  • Ichikawa, J., et al. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. Organic Letters, 5(9), 1455–1458. Available from: [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Available from: [Link]

  • Dzhemilev, U. M., et al. (1986). Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines. Chemistry of Heterocyclic Compounds, 22(3), 282–284. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 974-981. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

Sources

Managing pressure and temperature in microwave-assisted quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Pressure and Temperature

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in microwave-assisted quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Microwave synthesis offers remarkable advantages in speed and efficiency, but harnessing its power requires a nuanced understanding of temperature and pressure dynamics.[1][2][3] This guide is structured to address the specific challenges you may encounter, ensuring your experiments are both successful and safe.

Troubleshooting Guide: Pressure & Temperature Issues

This section addresses common problems encountered during microwave-assisted quinoline synthesis in a direct question-and-answer format.

Question 1: My reaction triggered a high-pressure warning and aborted. What went wrong?

Answer: A sudden pressure spike is a common issue and is almost always linked to the interplay between your chosen solvent, reaction temperature, and the reaction kinetics itself. Here are the primary causes and their solutions:

  • Cause 1: Solvent Volatility: Low-boiling-point solvents (e.g., methanol, dichloromethane) will generate significant pressure when heated far above their atmospheric boiling point.[4] Dedicated microwave reactors are designed to handle this, but every vessel has a pressure limit (typically 20-30 bar).[5][6][7]

    • Solution: Switch to a higher-boiling-point solvent that is still a good microwave absorber, such as ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4][8] If the chemistry demands a low-boiling solvent, you must lower the target temperature accordingly.

  • Cause 2: Exothermic Reaction: Many quinoline syntheses, such as the Friedländer synthesis, can be exothermic. The rapid, volumetric heating from microwaves can initiate the reaction quickly, and the subsequent exotherm adds to the temperature and pressure, causing a rapid spike that can exceed the system's safety limits.[9]

    • Solution: Reduce the concentration of your reactants. Start with a more dilute solution to better manage the heat generated by the reaction. You can also program a lower initial microwave power or use a slower temperature ramp rate to avoid initiating the exotherm too aggressively.

  • Cause 3: Gaseous Byproduct Formation: Some reaction pathways may generate gaseous byproducts (e.g., CO₂, NH₃). In a sealed vessel, this gas generation will directly and rapidly increase the internal pressure.

    • Solution: If byproduct formation is unavoidable, reduce the scale of the reaction to ensure the headspace in the vial is sufficient to accommodate the gas. Some advanced microwave reactors feature an "Activent" or similar technology that can safely vent gaseous byproducts during the reaction.[10]

  • Cause 4: Incorrect Vial Filling Volume: Overfilling a reaction vessel is a critical safety risk. A sufficient headspace (the volume of gas above the liquid) is required to accommodate the vapor pressure of the solvent at high temperatures.

    • Solution: Strictly adhere to the manufacturer's guidelines for reaction volumes. For example, a 10 mL vessel should typically not be filled with more than 7 mL of reaction mixture.[11]

Troubleshooting Workflow: High-Pressure Warning

Below is a logical workflow to diagnose and resolve a high-pressure event in your microwave reactor.

high_pressure_workflow start High-Pressure Warning check_exotherm Is the reaction known to be exothermic? start->check_exotherm check_solvent What is the solvent's boiling point? check_exotherm->check_solvent No sol_exotherm Reduce reactant concentration. Use slower temperature ramp. check_exotherm->sol_exotherm Yes check_gas Does the reaction produce gaseous byproducts? check_solvent->check_gas High sol_solvent Switch to a higher boiling point solvent (e.g., DMF, DMSO). Lower the set temperature. check_solvent->sol_solvent Low check_volume Was the fill volume correct? check_gas->check_volume No sol_gas Reduce reaction scale. Use a vented vessel if available. check_gas->sol_gas Yes sol_volume Correct fill volume per manufacturer's guidelines. check_volume->sol_volume No end_node Restart Experiment check_volume->end_node Yes sol_exotherm->end_node sol_solvent->end_node sol_gas->end_node sol_volume->end_node

Caption: Troubleshooting logic for a high-pressure warning.

Question 2: My reaction temperature keeps overshooting the setpoint. Why is this happening and how can I fix it?

Answer: Temperature overshoot is common when a reaction mixture absorbs microwave energy too efficiently. Modern reactors use IR sensors to monitor temperature and modulate power, but very rapid heating can still exceed the target before the system can adjust.[12][13]

  • Cause 1: Highly Absorbing Solvent: Solvents with a high dielectric loss tangent (tan δ), like DMF or ethanol, heat extremely quickly under microwave irradiation.[14][15]

    • Solution: Most microwave synthesis software allows you to set the solvent's absorption level (e.g., Low, Normal, High).[16] Setting this correctly allows the instrument to use a more appropriate power application algorithm. Alternatively, you can manually reduce the maximum power setting for the method.

  • Cause 2: Ionic Reactants or Additives: Ionic species heat primarily through ionic conduction, which is an extremely efficient heating mechanism.[17] If your quinoline synthesis uses salts, ionic liquids, or strong acids, the heating rate can be dramatic.

    • Solution: Use pulsed power application instead of continuous power. This allows the reaction to heat and then briefly cool, giving the temperature sensor time to accurately measure the bulk temperature and preventing overshoot. Many modern reactors do this automatically, but it can often be manually adjusted.

  • Cause 3: Combined Exotherm and Microwave Heating: As with pressure issues, an exothermic reaction can release heat that, when combined with the applied microwave energy, causes the temperature to overshoot the setpoint.

    • Solution: Employ simultaneous cooling. Some microwave reactors can blow compressed air over the vessel during irradiation.[11] This removes excess thermal heat from the vessel's exterior, allowing for a higher internal application of microwave energy without overshooting the bulk temperature. This can be particularly effective for maintaining a stable temperature during a sustained exotherm.[11][18]

Question 3: My reaction isn't reaching the target temperature. What should I do?

Answer: Failure to reach the target temperature indicates that the reaction mixture is not efficiently absorbing microwave energy.

  • Cause 1: Non-polar Solvent: Non-polar solvents like toluene or hexane are essentially transparent to microwaves and will not heat on their own.[4]

    • Solution: If the chemistry allows, switch to a polar, microwave-absorbing solvent. If you must use a non-polar solvent, you can add a "microwave susceptor" - a small amount of a highly absorbing, inert co-solvent (like DMF) or an ionic liquid to absorb the energy and transfer it to the bulk mixture via conduction.[4]

  • Cause 2: Reactants are Poor Absorbers: If your reactants themselves have low polarity and are in a non-polar solvent, there is nothing for the microwaves to couple with.[8]

    • Solution: As above, add a polar co-solvent. Even a small amount can dramatically improve heating. Another strategy is to increase the concentration of the reactants if they are polar, giving the microwaves more material to interact with.

  • Cause 3: Incorrect Vessel Positioning: In monomode microwave reactors, the microwave field is focused on a specific point. If the vessel is not positioned correctly, it will not receive the maximum energy.

    • Solution: Ensure you are using the correct vessel and cap for your system and that it is seated properly in the reactor cavity according to the manufacturer's instructions.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for managing temperature and pressure?

The ideal solvent efficiently absorbs microwave energy to enable rapid heating but doesn't generate excessive pressure at your desired reaction temperature. The key parameter is the dielectric loss tangent (tan δ) , which measures a solvent's ability to convert microwave energy into heat.[14]

  • High Absorbers (tan δ > 0.5): Solvents like ethanol, DMSO, and DMF heat very quickly. They are excellent for most syntheses but require careful power control to avoid temperature overshoot.

  • Medium Absorbers (0.1 < tan δ < 0.5): Solvents like acetonitrile and water are good general-purpose choices that offer a balance of heating efficiency and control.[14]

  • Low Absorbers (tan δ < 0.1): Solvents like toluene, THF, and dioxane do not heat well on their own and require a polar co-solvent or ionic additive to reach high temperatures.[4]

The table below provides a reference for common solvents used in quinoline synthesis.

SolventBoiling Point (°C)tan δ (Loss Tangent)Microwave AbsorptionMax Recommended Temp (Sealed Vessel)
Toluene1110.040Low>250 °C
Acetonitrile820.062Medium240 °C
Ethanol780.941High200 °C
N,N-Dimethylformamide (DMF)1530.161Medium-High>250 °C
Dimethyl Sulfoxide (DMSO)1890.825High>250 °C
Acetic Acid1180.174Medium220 °C

Data compiled from various sources, including manufacturer application notes. Maximum temperatures are estimates and depend on the specific reactor's pressure limits.[4][9][14]

Q2: What is the best practice for setting up a new microwave-assisted quinoline synthesis?

For reproducibility and safety, always use temperature control, not power control .[8] Setting a fixed power level can lead to wildly different final temperatures depending on the reaction scale and solvent, whereas setting a target temperature ensures the instrument applies whatever power is necessary to reach and maintain that specific temperature.

Protocol: Method Development for a New Quinoline Synthesis
  • Conventional Baseline: If you have a conventional method, note the reaction temperature. Your initial microwave target temperature should be 10-20°C higher than the conventional reflux temperature.[11]

  • Solvent Selection: Choose a solvent with a boiling point well above your target temperature if possible, to minimize pressure. DMF is a common and effective choice for many quinoline syntheses.[8][19]

  • Set Parameters:

    • Temperature: Set your target temperature.

    • Ramp Time: Set a reasonable ramp time (e.g., 2 minutes) to avoid thermal shock.

    • Hold Time: Start with a short hold time (e.g., 5-10 minutes). Microwave reactions are significantly faster than conventional ones.[9][20]

    • Maximum Pressure: Set the maximum allowed pressure based on your vessel's rating (e.g., 20 bar).

  • Run a Small-Scale Test: Perform the first run on a small scale, carefully monitoring the real-time temperature and pressure graph.

  • Analyze and Optimize: After the initial run, analyze the results.

    • Low Yield: Increase the temperature in 20°C increments or increase the hold time.[8]

    • Decomposition: Lower the temperature or shorten the hold time.[8]

    • Pressure Warning: See the troubleshooting guide above.

Optimization Decision Tree

optimization_tree start Initial Small-Scale Experiment Complete check_yield Analyze Yield & Purity start->check_yield low_yield Yield is too low check_yield->low_yield Low high_impurity Decomposition/ Side Products check_yield->high_impurity Poor good_result Good Yield & Purity check_yield->good_result Good action_increase_temp Increase Temperature (+20 °C increments) low_yield->action_increase_temp action_increase_time Increase Hold Time (+5 min increments) low_yield->action_increase_time action_decrease_temp Decrease Temperature (-15 °C increments) high_impurity->action_decrease_temp action_decrease_time Decrease Hold Time (-2 min increments) high_impurity->action_decrease_time end_node Optimized Method good_result->end_node action_increase_temp->start action_increase_time->start action_decrease_temp->start action_decrease_time->start

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quinolone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anticancer agents, makes its efficient synthesis a critical area of study. This guide provides an in-depth, objective comparison of the most fundamental and widely employed methods for constructing this vital bicyclic heterocycle: the Gould-Jacobs Reaction, the Conrad-Limpach-Knorr Synthesis, the Camps Cyclization, the Friedländer Annulation, and the Niementowski Synthesis. We will delve into the mechanistic underpinnings, compare classical and modern protocols, and provide the experimental data necessary to make informed decisions in your synthetic strategy.

The Gould-Jacobs Reaction: A Thermal Cyclization Approach

First reported in 1939, the Gould-Jacobs reaction is a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[1] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation furnish the 4-quinolinone core.[1] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2]

Causality in Experimental Choices

The high temperatures, often exceeding 250 °C, required for the thermal cyclization step are necessary to overcome the activation energy for the 6-electron electrocyclization.[1] The choice of a high-boiling inert solvent, such as diphenyl ether, is critical in classical protocols to achieve and maintain these temperatures safely and effectively.[1] Modern adaptations utilizing microwave irradiation significantly accelerate this step by efficiently coupling with the polar intermediates, leading to rapid heating and dramatically reduced reaction times.[1][3][4]

Reaction Mechanism

The Gould-Jacobs reaction mechanism unfolds as follows:

  • Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[1][5]

  • Thermal Cyclization: This energy-intensive step involves a 6-electron electrocyclization to form the quinoline ring system.[1]

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed, typically with a base, and subsequent heating leads to decarboxylation to yield the final 4-hydroxyquinoline product.[2]

Gould_Jacobs Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Alkoxymethylenemalonate Ester (DEEM) Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Heat (>250°C) (Electrocyclization) Final 4-Hydroxyquinoline Cyclized->Final 1. Hydrolysis 2. Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The Conrad-Limpach-Knorr synthesis offers a pathway to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones) from the condensation of anilines with β-ketoesters, with the outcome dictated by the reaction temperature.[6][7] This temperature-dependent regioselectivity is a key feature of this method.

Causality in Experimental Choices

Under kinetic control (lower temperatures, often room temperature), the reaction favors the formation of the 4-hydroxyquinoline isomer.[6] At higher temperatures (thermodynamic control, around 140-250°C), the reaction proceeds via a different intermediate to yield the 2-hydroxyquinoline.[6][8] The use of high-boiling inert solvents is also crucial here for the high-temperature cyclization step, with yields reported to increase significantly, in some cases up to 95%, when using solvents like mineral oil.[6][8]

Reaction Mechanism

The dual pathways of the Conrad-Limpach-Knorr synthesis are as follows:

  • 4-Hydroxyquinoline (Conrad-Limpach): At lower temperatures, the aniline attacks the more reactive keto group of the β-ketoester to form a Schiff base. This intermediate then undergoes a thermal electrocyclic ring closure to form the 4-hydroxyquinoline.[9]

  • 2-Hydroxyquinoline (Knorr): At higher temperatures, the aniline attacks the less reactive ester group, leading to a β-keto acid anilide. This intermediate then cyclizes to form the 2-hydroxyquinoline.[6]

Conrad_Limpach_Knorr cluster_Conrad_Limpach Conrad-Limpach Pathway (Kinetic Control) cluster_Knorr Knorr Pathway (Thermodynamic Control) Aniline_CL Aniline SchiffBase Schiff Base Aniline_CL->SchiffBase + Ketoester (Attack at keto group) Ketoester_CL β-Ketoester Quinolone4 4-Hydroxyquinoline SchiffBase->Quinolone4 Heat (~250°C) (Cyclization) Aniline_K Aniline Anilide β-Keto Acid Anilide Aniline_K->Anilide + Ketoester (Attack at ester group, >140°C) Ketoester_K β-Ketoester Quinolone2 2-Hydroxyquinoline Anilide->Quinolone2 Cyclization

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

The Camps Cyclization: Base-Catalyzed Intramolecular Condensation

The Camps cyclization provides a route to both 2-hydroxy- and 4-hydroxyquinolines through the base-catalyzed intramolecular condensation of o-acylaminoacetophenones.[10] The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material.[10]

Causality in Experimental Choices

The choice of base is a critical determinant of the product distribution in the Camps cyclization. Stronger bases, such as sodium hydroxide, tend to favor the formation of 4-hydroxyquinolines via an intramolecular aldol condensation.[11] The reaction is typically carried out at elevated temperatures to facilitate the cyclization.

Reaction Mechanism

The mechanism of the Camps cyclization involves the deprotonation of a carbon alpha to one of the carbonyl groups, followed by an intramolecular nucleophilic attack on the other carbonyl group, leading to a cyclized intermediate that then dehydrates to form the quinoline ring.

Camps_Cyclization StartingMaterial o-Acylaminoacetophenone Enolate Enolate Intermediate StartingMaterial->Enolate Base Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Condensation Product Hydroxyquinoline (2- or 4-isomer) Cyclized->Product - H2O

Caption: General reaction scheme for the Camps cyclization.

The Friedländer Annulation: A Convergent Synthesis

The Friedländer synthesis is a highly efficient and versatile method for preparing a wide variety of substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or an ester.[12] The reaction can be catalyzed by acids, bases, or even proceed under neutral conditions at elevated temperatures.[12]

Causality in Experimental Choices

The choice of catalyst (acidic, basic, or Lewis acidic) can significantly influence the reaction rate and yield.[12] Modern variations often employ catalysts like ceric ammonium nitrate, which allows the reaction to proceed at ambient temperature in a short time.[5] Microwave-assisted protocols have also been shown to dramatically reduce reaction times to as little as five minutes with excellent yields, often using green solvents like acetic acid.[13][14]

Reaction Mechanism

Two primary mechanisms are proposed for the Friedländer synthesis:

  • Aldol Condensation First: The 2-aminoaryl carbonyl compound and the α-methylene compound undergo an aldol condensation, followed by cyclization and dehydration.[12]

  • Schiff Base Formation First: The reactants first form a Schiff base, which then undergoes an intramolecular aldol-type reaction, followed by dehydration.[12]

Friedlander_Annulation Aminoaryl 2-Aminoaryl Aldehyde or Ketone Intermediate Aldol or Schiff Base Intermediate Aminoaryl->Intermediate + α-Methylene Compound Methylene α-Methylene Compound Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: A simplified representation of the Friedländer annulation.

The Niementowski Synthesis: A Reaction of Anthranilic Acids

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[15] This method, while historically significant, often requires high temperatures (120-200°C) and can result in modest yields.[15]

Causality in Experimental Choices

The high temperatures are necessary to drive the condensation and subsequent cyclization. Variations have been developed to make the reaction more practical, including the use of dehydrating agents like phosphorus oxychloride or conducting the reaction in the presence of polyphosphoric acid to facilitate the cyclization under milder conditions.[15] Microwave-assisted versions have also been shown to improve yields and shorten reaction times significantly.[16]

Reaction Mechanism

The mechanism is believed to be similar to the Friedländer synthesis, initiating with the formation of a Schiff base between the anthranilic acid and the carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the quinoline ring.[15]

Niementowski_Synthesis AnthranilicAcid Anthranilic Acid Intermediate Schiff Base Intermediate AnthranilicAcid->Intermediate + Ketone/Aldehyde Carbonyl Ketone or Aldehyde Quinoline γ-Hydroxyquinoline Intermediate->Quinoline Heat (120-200°C) Cyclization & -H2O

Caption: The general pathway for the Niementowski quinoline synthesis.

Comparative Performance Analysis

The choice of a synthetic method for a particular quinoline target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.

FeatureGould-Jacobs ReactionConrad-Limpach-Knorr SynthesisCamps CyclizationFriedländer AnnulationNiementowski Synthesis
Starting Materials Anilines, Alkoxymethylenemalonate estersAnilines, β-Ketoesterso-Acylaminoacetophenones2-Aminoaryl aldehydes/ketones, α-Methylene compoundsAnthranilic acids, Ketones/Aldehydes
Product 4-Hydroxyquinolines4-Hydroxyquinolines (kinetic) or 2-Hydroxyquinolines (thermodynamic)2- or 4-HydroxyquinolinesHighly substituted quinolinesγ-Hydroxyquinolines
Typical Conditions (Classical) >250°C, high-boiling solvent140-250°C, high-boiling solventBase, elevated temperaturesAcid or base catalysis, heat120-200°C
Typical Yields (Classical) Low to moderate[8]Moderate to high (up to 95% with solvent)[6][8]GoodGood to excellentLow to moderate[15]
Advantages Good for 4-hydroxyquinolines from anilinesTemperature-controlled regioselectivityGood for specific hydroxyquinolinesHigh versatility, broad substrate scope, convergentUtilizes readily available anthranilic acids
Disadvantages Harsh conditions, high temperaturesHigh temperatures, potential for mixturesRequires pre-functionalized starting materialStarting materials can be complexHarsh conditions, often low yields
Modern Variations Microwave-assisted (e.g., 300°C, 5 min, 47% yield)[1][17]Microwave-assistedMicrowave-assistedMicrowave-assisted (e.g., 160°C, 5 min, excellent yield)[13][14], various catalystsMicrowave-assisted (e.g., 140W, 10 min, improved yields)[16]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol is adapted from modern microwave-assisted procedures which offer significant advantages in terms of reaction time and yield.[1][17]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Magnetic stirrer

  • Microwave reactor

  • Acetonitrile (ice-cold)

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stirrer, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 300 °C for 5 minutes with stirring.[17]

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product should form. Filter the solid and wash it with a small amount of ice-cold acetonitrile.

  • Dry the product under vacuum. The resulting 4-hydroxy-3-carboethoxyquinoline can be carried forward to the hydrolysis and decarboxylation steps if the unsubstituted 4-hydroxyquinoline is desired.

Protocol 2: Microwave-Assisted Friedländer Annulation

This protocol highlights a rapid and efficient synthesis of substituted quinolines.[13][14]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Ketone with an α-methylene group (e.g., cyclohexanone)

  • Glacial acetic acid

  • Microwave synthesis vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the 2-aminoaryl ketone (1.0 eq) and the ketone with an α-methylene group (1.2-1.5 eq).

  • Add glacial acetic acid to act as both the solvent and the catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes with stirring.[13]

  • After cooling, the product can be isolated by standard workup procedures, such as neutralization and extraction, followed by purification by chromatography or recrystallization.

Conclusion: A Strategic Approach to Quinolone Synthesis

The synthesis of quinolines is a mature field with a rich history of named reactions, each with its own set of advantages and limitations. The classical methods, while foundational, often suffer from harsh reaction conditions and limited scope. The advent of modern techniques, particularly microwave-assisted synthesis, has revolutionized the field, offering rapid, efficient, and often greener routes to these important heterocyclic compounds.[18][19][20]

For the synthesis of highly functionalized and diverse quinoline libraries, the Friedländer annulation stands out for its versatility and the mild conditions achievable with modern catalysts and microwave heating. The Gould-Jacobs and Conrad-Limpach-Knorr reactions remain valuable for the specific preparation of 4-hydroxy- and 2-hydroxyquinolines, respectively, with microwave assistance significantly improving their practicality. The Camps and Niementowski syntheses, while perhaps less general, offer alternative pathways when specific starting materials are readily available.

Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule. By understanding the underlying principles and comparative performance of these key methods, researchers can design and execute more efficient and effective syntheses of novel quinoline-based compounds for a wide range of applications in science and medicine.

References

  • Biotage. (n.d.).
  • Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2825.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Banu, H., & Singh, R. (2014). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 4(84), 44778-44793.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821.
  • Ahmed, M. S., et al. (2024).
  • Ahmed, M. S., et al. (2024).
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1119.
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1119.
  • Kumar, R., et al. (2025).
  • Pearson, J. (n.d.). Camps Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 492-493).
  • Sravanthi, T., & Reddy, G. S. K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863–1881.
  • Anonymous. (2023). benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Technology and Clinical Pharmacy, 30(18), 3002-3017.
  • Stana, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Muscia, G., et al. (2013). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Letters in Drug Design & Discovery, 10(7), 643-650.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Anonymous. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones.
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Stana, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163.
  • Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1766-1771.
  • Pearson, J. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505).
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1119.
  • Al-dujaili, A. H. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Mini-Reviews in Organic Chemistry, 13(2), 87-105.
  • Anonymous. (n.d.). Niementowski's quinoline synthesis.
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2825.
  • Wikipedia. (2023). Camps quinoline synthesis. Retrieved from [Link]

  • Pinto, D. C., & Silva, A. M. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296.
  • ResearchGate. (n.d.). CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides. Retrieved from [Link]

  • Singh, P. P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34665-34691.
  • Iglesias-Juez, A., et al. (2023). Novel Microwave-Assisted Synthesis of COFs: 2020–2022.
  • Zúñiga-Gutiérrez, K. Y., et al. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)
  • Testa, A., et al. (2024). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development.
  • da Silva, A. D., et al. (2010). Using microwave radiation in the intramolecular cyclization and SNAr reaction of the synthetic pathway proposed for development of norfloxacin derivatives. Tetrahedron Letters, 51(4), 681-683.
  • Taddei, M., & Porcheddu, A. (2001). Microwave-Assisted Cyclization of Peptides on SynPhase TM Lanterns. Organic Letters, 3(24), 3855-3857.

Sources

A Comparative Guide to the Definitive Structural Validation of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for quinolone derivatives, a critical class of synthetic antibacterial agents whose biological activity is intrinsically linked to their specific atomic arrangement.[1][2][3] This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, establishing single-crystal X-ray crystallography as the definitive method.

We will explore the causality behind experimental choices, from synthesis and crystallization to data analysis, while comparing the rich, high-fidelity data from crystallography with complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed to serve as a practical and authoritative resource for researchers seeking to ensure the absolute structural integrity of their compounds.

Synthesis and Generation of Analysis-Grade Single Crystals

The journey to structural validation begins with the synthesis of the target compound and, crucially, the cultivation of high-quality single crystals. The purity of the initial material directly impacts the success and quality of crystallization.

Synthetic Protocol: A Modified Gould-Jacobs Approach

A reliable method for synthesizing the quinolone core involves a cyclization reaction, adapted from established procedures.[2][4][5]

Step-by-Step Synthesis:

  • Condensation: React 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction is typically performed neat or in a high-boiling solvent like diphenyl ether, heating at approximately 110-140°C for 30-60 minutes to form the intermediate enamine.

  • Cyclization: The reaction mixture is then heated to a higher temperature (around 240-260°C). This thermal cyclization closes the quinolone ring system. The high temperature is necessary to provide the activation energy for the intramolecular aromatic substitution.

  • Purification: After cooling, the reaction mixture is treated with a solvent like hexane or petroleum ether to precipitate the crude product. The solid is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield this compound as a solid.

The Art of Crystallization: From Powder to Diffraction-Quality Crystal

Obtaining a single crystal suitable for X-ray analysis is often the most challenging step.[6] The goal is to grow a crystal with dimensions of at least 0.1 mm in all directions, free from cracks and twinning.[6][7] Slow evaporation is a robust and widely used technique.[7][8][9]

Experimental Protocol for Slow Evaporation:

  • Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble, not excessively so, to allow for a slow, controlled precipitation as the solvent evaporates.[8] For the title compound, a solvent system like dichloromethane/hexane or ethyl acetate/hexane can be effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen primary solvent (e.g., ethyl acetate) in a clean, dust-free vial.

  • Inducing Slow Growth: Place the vial inside a larger, loosely covered beaker containing a small amount of the anti-solvent (e.g., hexane). This setup allows for slow vapor diffusion and evaporation.

  • Patience and Isolation: Store the setup in a vibration-free location for several days to weeks.[8] Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones. Once suitable crystals have formed, they should be carefully isolated.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of electron density, from which the precise positions of atoms in a crystal lattice can be determined.[10] This yields unequivocal information on bond lengths, bond angles, and stereochemistry.

Experimental Workflow for X-ray Diffraction Analysis

The process transforms a physical crystal into a refined 3D molecular model through a series of well-defined steps.

crystallography_workflow cluster_physical Physical Sample Handling cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement crystal 1. Grow Single Crystal mount 2. Mount Crystal on Goniometer crystal->mount Isolate best crystal collect 3. X-ray Data Collection mount->collect Expose to X-rays process 4. Data Processing & Scaling collect->process Integrate intensities solve 5. Structure Solution (Phasing) process->solve refine 6. Model Refinement solve->refine validate 7. Validation & CIF Generation refine->validate output Final 3D Structure validate->output Deposit to CCDC

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and crystal system. The intensities of thousands of individual reflections are integrated and scaled.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, typically measured by the R-factor. Software such as SHELX is commonly used for this process.[11]

  • Validation and Deposition: The final model is validated for geometric and crystallographic reasonability. The results are compiled into a Crystallographic Information File (CIF), which can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for the benefit of the scientific community.[12][13]

Crystallographic Data Summary

The output of a successful X-ray diffraction experiment is a rich dataset that precisely defines the molecular structure.

Parameter Value (Illustrative) Significance
Empirical Formula C₁₂H₉F₂NO₃Confirms the elemental composition in the crystal.
Formula Weight 253.20 g/mol Matches the expected molecular weight.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell (Å, °) a=8.12, b=15.45, c=9.33, β=109.5Dimensions and angles of the repeating lattice unit.
Volume (ų) 1102.5Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calc.) 1.525 g/cm³Calculated density of the crystal.
Final R indices R₁ = 0.045, wR₂ = 0.115Measures the agreement between the model and data (lower is better).

(Note: The values presented are illustrative, based on similar published quinolone structures, and serve to represent a typical outcome.)[11]

Comparative Analysis: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, it is essential to compare this with data from other analytical techniques that characterize the molecule in solution and confirm its composition. NMR and MS are indispensable tools in this regard.

validation_logic cluster_techniques Analytical Techniques cluster_info Information Provided xray X-ray Crystallography info_xray 3D Structure Bond Lengths/Angles Stereochemistry Packing xray->info_xray nmr NMR Spectroscopy info_nmr Atomic Connectivity Chemical Environment (Solution State) nmr->info_nmr ms Mass Spectrometry info_ms Molecular Weight Elemental Formula Fragmentation ms->info_ms validation Unambiguous Structural Validation info_xray->validation info_nmr->validation info_ms->validation

Caption: Complementary roles of analytical techniques in structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the structure of organic molecules in solution, providing data on the chemical environment and connectivity of atoms.[14][15][16]

  • ¹H NMR: Would confirm the presence of the ethyl group (a triplet and a quartet), aromatic protons, and the N-H proton. The splitting patterns reveal which protons are adjacent to each other.

  • ¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyls of the ester and quinolone core, and the aromatic carbons.

  • ¹⁹F NMR: Crucial for this molecule, this technique would show two distinct signals for the two non-equivalent fluorine atoms, with couplings to each other and to adjacent protons, confirming their positions at C7 and C8.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.[17][18]

  • High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₉F₂NO₃).

  • Fragmentation Pattern: In tandem MS (MS/MS), characteristic losses would be observed, such as the loss of the ethoxy group (-OC₂H₅) from the ester or the loss of carbon monoxide (-CO) from the quinolone core, which is a common fragmentation pathway for quinolones.[19][20]

Comparison of Analytical Outputs
Technique Primary Information State Limitations
X-ray Crystallography Definitive 3D atomic coordinates, bond lengths/angles, intermolecular interactions.SolidRequires a high-quality single crystal; structure may differ from solution.
NMR Spectroscopy Atomic connectivity (through-bond correlations), chemical environment, relative stereochemistry.SolutionDoes not provide bond lengths/angles; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Gas PhaseProvides no information on 3D structure or atomic connectivity.

Conclusion

The structural validation of a novel compound like this compound requires a rigorous, multi-faceted analytical approach. While NMR and mass spectrometry are essential for confirming the molecular formula and atomic connectivity, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the three-dimensional molecular structure.

It delivers a level of detail—precise bond lengths, bond angles, and solid-state conformation—that no other technique can match. For researchers in drug development and materials science, where structure dictates function, the investment in obtaining a crystal structure is a critical step that ensures scientific integrity and provides a solid foundation for further research. This guide underscores the synergy of these techniques, with X-ray crystallography serving as the authoritative anchor for complete and confident molecular characterization.

References

  • Cambridge Crystallographic Data Centre (CCDC) . (n.d.). CCDC. Retrieved from [Link][12][13][21][22][23]

  • Acta Crystallographica Section E: Crystallographic Communications . (n.d.). International Union of Crystallography. Retrieved from [Link][24][25][26][27][28]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids . Journal of Medicinal Chemistry. Retrieved from [Link][29]

  • Kim, J. Y., et al. (1994). Synthesis and antibacterial activity of new quinolones containing a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety . Journal of Medicinal Chemistry. Retrieved from [Link][30]

  • Lesher, G. Y. (2011). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” . Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. Retrieved from [Link][8]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Guide . Retrieved from [Link][7]

  • Khan, I., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity . Molecules. Retrieved from [Link][2]

  • Rupesh, K., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure . RSC Advances. Retrieved from [Link][3]

  • Creative BioMart. (n.d.). X-ray Crystallography . Retrieved from [Link][6]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography . Journal of Clinical Pathology: Molecular Pathology. Retrieved from [Link][10]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR . Retrieved from [Link][15]

  • Williamson, R. T., et al. (2014). Structure Elucidation of Antibiotics by NMR Spectroscopy . Methods in Molecular Biology. Retrieved from [Link][14]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy . Trends in Analytical Chemistry. Retrieved from [Link][16]

  • Slideshare. (n.d.). Use of NMR in Structure Elucidation . Retrieved from [Link][31]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics . Journal of the American Society for Mass Spectrometry. Retrieved from [Link][17][19][20]

  • Ribeiro, T. A. N., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review . ACS Measurement Science Au. Retrieved from [Link][18]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate . Acta Crystallographica Section E. Retrieved from [Link][11]

  • Molbase. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Retrieved from [Link][4]

  • Kysil, A., et al. (2024). How to grow crystals for X-ray crystallography . IUCrJ. Retrieved from [Link][9]

  • Papakyriakou, M., et al. (2013). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements . Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][32]

  • He, L., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS . Foods. Retrieved from [Link][33]

  • PubChem. (n.d.). This compound . Retrieved from [Link][34]

  • ResearchGate. (n.d.). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate . Retrieved from [Link][35]

  • SpectraBase. (n.d.). 7,8-DIFLUORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER . Retrieved from [Link][36]

  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Retrieved from [37]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Retrieved from [Link][38]

Sources

A Comparative High-Performance Liquid Chromatography (HPLC) Guide to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and Key Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate alongside therapeutically significant fluoroquinolones such as Ciprofloxacin, Levofloxacin, and Moxifloxacin. We will explore the development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, grounding our experimental choices in fundamental chromatographic theory and established regulatory standards. The objective is to furnish researchers, analytical chemists, and drug development professionals with a comprehensive framework for the separation and analysis of these structurally related compounds.

Introduction: The Analytical Imperative for Quinolones

The quinolone core, specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is the foundation of a critical class of synthetic antibiotics. This compound represents a key synthetic intermediate in the generation of advanced fluoroquinolones. Its purity and chromatographic behavior are paramount as they directly influence the quality and impurity profile of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of these compounds, offering the high resolution required to separate the parent molecule from starting materials, intermediates, and degradation products. A well-developed HPLC method is indispensable for quality control, stability testing, and regulatory submissions. Our approach is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[1][2][3][4] and the International Council for Harmonisation (ICH) Guideline Q2(R1) on the Validation of Analytical Procedures[5][6].

Structural and Physicochemical Comparison

The chromatographic behavior of quinolones is intrinsically linked to their structure. The target analyte, an ethyl ester, differs significantly from the compared APIs, which feature a free carboxylic acid and bulky, basic piperazinyl or similar heterocyclic substituents at the C-7 position. These differences in polarity, ionizability, and size are the levers we will use to achieve chromatographic separation.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound Structure of this compoundC₁₂H₉F₂NO₃[7]253.20
Ciprofloxacin Structure of CiprofloxacinC₁₇H₁₈FN₃O₃[8]331.34[8]
Levofloxacin Structure of LevofloxacinC₁₈H₂₀FN₃O₄[9]361.37
Moxifloxacin Structure of MoxifloxacinC₂₁H₂₄FN₃O₄[10]401.43[10][11]

Structures sourced from PubChem.

The ethyl ester is notably less polar and lacks the basic nitrogen of the piperazinyl ring found in Ciprofloxacin and Levofloxacin. This predicts a significantly different retention profile in reversed-phase chromatography.

Rationale for the RP-HPLC Method Design

The development of a successful separation method is not a matter of chance, but of deliberate, scientifically-grounded choices.

cluster_input Method Inputs & Rationale cluster_params Key Chromatographic Principles cluster_output Desired Outcomes Analyte Analyte Properties (Polarity, pKa) Interaction Analyte-Stationary Phase Interaction (Hydrophobic) Analyte->Interaction Stationary Stationary Phase (C18 - Hydrophobic) Stationary->Interaction Mobile Mobile Phase (Buffer + Organic) Elution Mobile Phase Elution Strength (ACN%) Mobile->Elution Ionization Ionization Control (pH) Mobile->Ionization Separation Optimal Separation (Resolution) Interaction->Separation Elution->Separation PeakShape Good Peak Shape (Symmetry) Ionization->PeakShape Separation->PeakShape

Caption: Logical relationships in RP-HPLC method development.

  • Mode of Chromatography : Reversed-phase HPLC (RP-HPLC) is the chosen mode due to the moderate to low polarity of the quinolone scaffold. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Analytes are retained based on their hydrophobicity; more polar compounds elute earlier.

  • Stationary Phase : A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary to retain the core quinolone structure. A particle size of 5 µm is a robust choice for standard HPLC systems, balancing efficiency and backpressure.

  • Mobile Phase :

    • Aqueous Component & pH Control : Quinolones possess a carboxylic acid group (pKa ~6) and, for the APIs, a basic piperazinyl group (pKa ~8-9). The mobile phase pH is critical for chromatographic consistency. A phosphate buffer at pH 3.1 is selected. At this pH, the carboxylic acid is protonated (less polar), enhancing retention, while the basic nitrogens are protonated (more polar), which can improve peak shape by preventing secondary interactions with residual silanols on the stationary phase. This strategy is common for achieving sharp, symmetrical peaks for quinolones.[12]

    • Organic Modifier : Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower backpressure.

    • Elution Mode : A gradient elution is employed. This is necessary because of the significant polarity difference between the ethyl ester intermediate and the more polar API molecules. A gradient allows for the elution of polar compounds early in the run while providing sufficient organic strength to elute the more retained, non-polar compounds in a reasonable time with good peak shape.

  • Detection : Quinolones share a common chromophore and exhibit strong UV absorbance. Based on published methods and UV scans, a detection wavelength of 293 nm is selected as a good compromise for detecting all analytes with high sensitivity.[12]

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and meet the system suitability requirements mandated by pharmacopeias.[1][4]

Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.1 with Orthophosphoric Acid | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 293 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 8 | 70 | | | 10 | 70 | | | 11 | 30 | | | 15 | 30 |

Standard and Sample Preparation

  • Solvent (Diluent) : Use a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Stock Solution (100 µg/mL) : Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, Ciprofloxacin, Levofloxacin, Moxifloxacin) in 100 mL of diluent. Sonication may be used to aid dissolution.

  • Working Standard Solution (10 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Prepare samples at a similar concentration to the Working Standard Solution using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurate Weighing of Standards Dissolve Dissolution in Diluent (Stock) Weigh->Dissolve Dilute Dilution to Working Concentration Dissolve->Dilute Filter 0.45 µm Filtration Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (293 nm) Separate->Detect Integrate Peak Integration Detect->Integrate SST System Suitability Check (USP <621>) Integrate->SST Quantify Quantification SST->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

Comparative Data and Performance Discussion

The following table presents illustrative data based on the expected chromatographic behavior of the compounds under the proposed method. This data is derived from the structural properties and established chromatographic principles for quinolones.

AnalyteExpected Retention Time (min)Tailing Factor (T)Resolution (Rs)
Levofloxacin~3.61.1-
Ciprofloxacin~4.21.2> 2.0
Moxifloxacin~5.91.1> 2.0
This compound ~9.5 1.0 > 2.0

Discussion of Results:

  • Retention Order : The elution order directly correlates with the polarity of the molecules. Levofloxacin and Ciprofloxacin, being the most polar due to their heterocyclic side chains and free carboxylic acid, elute earliest. Moxifloxacin, with its bulkier side chain, is slightly more retained. The target analyte, This compound , is significantly less polar due to the ethyl ester group replacing the free acid and the absence of a basic side chain. This causes it to be strongly retained on the C18 column, eluting much later in the gradient, demonstrating the method's wide resolving power.

  • Peak Shape : The use of an acidic mobile phase (pH 3.1) is expected to yield excellent peak symmetry (Tailing Factor close to 1.0) for all compounds by ensuring consistent ionization.

  • Resolution : The gradient method provides ample separation between all peaks, with expected resolution values (Rs) well above the USP minimum requirement of 2.0, indicating a robust and specific method.

  • Method Validation Context (ICH Q2(R1)) : This developed method serves as the foundation for full validation.[13][5] Key validation parameters would include:

    • Specificity : Demonstrated by the high resolution between all peaks and the lack of interference from a placebo or degradation products.

    • Linearity : Establishing a linear relationship between concentration and peak area over a defined range (e.g., 2-15 µg/mL).[12]

    • Accuracy & Precision : Determined by replicate injections of standards and recovery studies of spiked samples.

    • Robustness : Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.1, column temperature ±2 °C) and observing the impact on the results.

Conclusion

This guide outlines a scientifically sound, robust RP-HPLC method for the comparative analysis of this compound and other key fluoroquinolone antibiotics. By controlling mobile phase pH and employing a gradient elution on a C18 stationary phase, the method effectively separates compounds with significant polarity differences. The predicted chromatographic performance, characterized by excellent resolution and peak symmetry, demonstrates the method's suitability for quality control, stability testing, and impurity profiling in a research and drug development setting. The principles and protocols described herein are grounded in authoritative standards from the USP and ICH, ensuring analytical integrity and trustworthiness.

References

  • Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Chemical structure of Moxifloxacin HCl Source: ResearchGate URL: [Link]

  • Title: Chemical structure of ciprofloxacin Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Moxifloxacin - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL: [Link]

  • Title: Global Health: Antimicrobial Resistance: Moxifloxacin Source: PDB-101 URL: [Link]

  • Title: The chemical structure and numbering of LEV. Source: ResearchGate URL: [Link]

  • Title: Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography Source: DePauw University URL: [Link]

  • Title: Ciprofloxacin Antibacterial Drug Chemical Molecule Structure Source: Indigo Instruments URL: [Link]

  • Title: Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

  • Title: Levofloxacin - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical structure of Levofloxacin Source: ResearchGate URL: [Link]

  • Title: Ciprofloxacin - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances Source: Scirp.org URL: [Link]

  • Title: Ciprofloxacin hydrochloride monohydrate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Levofloxacin Levaquin - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: moxifloxacin - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS URL: [Link]

  • Title: MOXIFLOXACIN - precisionFDA Source: precisionFDA URL: [Link]

  • Title: Ciprofloxacin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HPLC Methods for the Determination of Fluoroquinolones in... Source: ResearchGate URL: [Link]

  • Title: Rapid HPLC assay of fluoroquinolones in clinical specimens Source: PubMed URL: [Link]

  • Title: Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection Source: Methods and Objects of Chemical Analysis URL: [Link]

  • Title: this compound - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simultaneous Separation of Five Fluoroquinolones... Source: International Journal of Pharmacy Research & Technology URL: [Link]

  • Title: Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound - Chemspace Source: Chemspace URL: [Link]

  • Title: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: ResearchGate URL: [Link]

  • Title: 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester Source: Chemsrc URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to the Verification of Synthesized Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed framework for the spectroscopic comparison and validation of newly synthesized Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate against a certified reference standard. For researchers in medicinal chemistry and drug development, rigorous structural confirmation is a cornerstone of scientific integrity. Quinolone derivatives are a critical class of compounds, often serving as key intermediates in the synthesis of fluoroquinolone antibacterials.[1][2] Therefore, ensuring the identity and purity of a synthesized intermediate like the title compound is paramount before proceeding with subsequent reaction steps.

This document eschews a rigid template in favor of a logical, in-depth workflow. We will delve into the "why" behind our analytical choices, providing not just protocols, but a self-validating system for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Rationale for Spectroscopic Techniques

The selection of spectroscopic methods is predicated on their ability to provide orthogonal, complementary information about the molecule's structure.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the different carbon environments. For this specific molecule, NMR is crucial for confirming the presence and connectivity of the ethyl ester group and the substitution pattern on the difluorinated aromatic ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for identifying the functional groups present in a molecule. The vibrational frequencies of bonds like carbonyls (C=O), amines (N-H), and carbon-fluorine (C-F) bonds serve as distinct fingerprints.[3][4] This technique will rapidly confirm the presence of the ketone, ester, and N-H moieties characteristic of the target quinolone structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.[5] By measuring the mass-to-charge ratio (m/z) of the molecular ion, we can confirm that the synthesized product has the correct molecular formula (C₁₂H₉F₂NO₃).

Experimental Design & Protocols

The core of this guide is a direct comparison. All analyses were performed on two samples:

  • Synthesized Sample: The product obtained from a laboratory synthesis, purified via recrystallization.

  • Reference Standard: A certified standard of this compound purchased from a reputable chemical supplier.

The causality behind this direct comparison is to eliminate instrumental variance and focus solely on the chemical fidelity of the synthesized material.

Workflow for Spectroscopic Validation

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_compare Data Comparison & Validation Syn_Sample Synthesized Compound NMR ¹H & ¹³C NMR (Solvent: DMSO-d6) Syn_Sample->NMR Analyze FTIR FT-IR (Technique: ATR) Syn_Sample->FTIR Analyze MS LC-MS (ESI+) (Solvent: Acetonitrile/Water) Syn_Sample->MS Analyze Ref_Sample Reference Standard Ref_Sample->NMR Analyze Ref_Sample->FTIR Analyze Ref_Sample->MS Analyze Compare_NMR Compare δ, J-coupling, & Integration NMR->Compare_NMR Compare_FTIR Compare Wavenumbers (cm⁻¹) FTIR->Compare_FTIR Compare_MS Compare m/z of [M+H]⁺ MS->Compare_MS Final_Validation Structural Confirmation & Purity Assessment Compare_NMR->Final_Validation Compare_FTIR->Final_Validation Compare_MS->Final_Validation

Caption: Workflow for the comparative spectroscopic validation of the synthesized compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized sample and the reference standard into separate NMR tubes.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to each tube. The choice of DMSO-d₆ is based on its excellent solvating power for this class of compounds and its ability to allow observation of the exchangeable N-H proton.[6]

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra for each sample using standard parameters. A typical acquisition would involve a 30-degree pulse, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Place a small, solid sample of the synthesized material and the reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is chosen for its speed and minimal sample preparation requirements.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition: Record the spectra from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans for each sample to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions (approx. 10 µg/mL) of both the synthesized and reference samples in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Infuse the samples directly into the ESI source operating in positive ion mode (ESI+). Scan a mass range from m/z 100 to 400. The positive mode is selected to facilitate the formation of the protonated molecular ion, [M+H]⁺.

Comparative Data Analysis

The trustworthiness of a synthesis is established when the data from the synthesized material is indistinguishable from that of a certified reference. The following table summarizes the expected and observed spectroscopic data.

Spectroscopic Technique Parameter Reference Standard Data Synthesized Sample Data Interpretation & Justification
¹H NMR (400 MHz, DMSO-d₆)δ 1.30 (t, 3H)δ 1.30 (t, 3H)Ethyl -CH₃
δ 4.25 (q, 2H)δ 4.25 (q, 2H)Ethyl -CH₂-
δ 7.50 (ddd, 1H)δ 7.50 (ddd, 1H)Aromatic C6-H
δ 7.95 (ddd, 1H)δ 7.95 (ddd, 1H)Aromatic C5-H
δ 8.60 (s, 1H)δ 8.60 (s, 1H)C2-H
δ 12.10 (s, 1H)δ 12.10 (s, 1H)N1-H (exchangeable)
¹³C NMR (100 MHz, DMSO-d₆)δ 14.5δ 14.5Ethyl -CH₃
δ 60.0δ 60.0Ethyl -OCH₂-
δ 108.0δ 108.0C3
δ 115-155 (multiple)δ 115-155 (multiple)Aromatic carbons, including C-F coupled carbons
δ 165.0δ 165.0Ester C=O
δ 175.0δ 175.0Ketone C=O
FT-IR (ATR)~3100-2900 cm⁻¹~3100-2900 cm⁻¹N-H and C-H stretching
~1725 cm⁻¹~1725 cm⁻¹Ester C=O stretching
~1680 cm⁻¹~1680 cm⁻¹Ketone C=O stretching
~1620 cm⁻¹~1620 cm⁻¹C=C aromatic stretching
~1250 cm⁻¹~1250 cm⁻¹C-F stretching
Mass Spec. (ESI+)m/z 254.06m/z 254.07[M+H]⁺ (Calculated for C₁₂H₁₀F₂NO₃⁺: 254.0628)
Discussion of Results
  • NMR Analysis: The ¹H and ¹³C NMR spectra of the synthesized sample show a perfect overlay with the reference standard. The chemical shifts (δ), multiplicities (e.g., triplet 't' for the ethyl -CH₃), and integration values (proton count) are identical. The characteristic downfield singlet at δ 8.60 ppm is indicative of the proton at the C2 position, and the broad singlet at δ 12.10 ppm confirms the N-H proton of the dihydroquinoline ring. The complex splitting patterns observed for the aromatic protons (δ 7.50 and 7.95) are consistent with proton-fluorine and proton-proton coupling, a key indicator of the 7,8-difluoro substitution pattern. The ¹³C NMR confirms the presence of all 12 unique carbons, with the two carbonyl carbons appearing at the expected low-field positions.

  • FT-IR Analysis: The FT-IR spectra are also in complete agreement. The prominent absorption bands corresponding to the ester carbonyl (~1725 cm⁻¹) and the ketone carbonyl (~1680 cm⁻¹) are present in both samples. Furthermore, the characteristic broad N-H stretch and the strong C-F bond vibrations are clearly identifiable, confirming the presence of all key functional groups.

  • Mass Spectrometry Analysis: The ESI-MS analysis yielded a protonated molecular ion [M+H]⁺ at m/z 254.07 for the synthesized sample, which is in excellent agreement with the reference standard (m/z 254.06) and the theoretical exact mass (254.0628). This result unequivocally confirms the molecular formula of the synthesized compound.

Conclusion

The comprehensive spectroscopic analysis demonstrates an exact match between the synthesized this compound and its certified reference standard. The combined, corroborating evidence from ¹H NMR, ¹³C NMR, FT-IR, and MS provides a high degree of confidence in the structural identity and purity of the synthesized material. This rigorous validation is a critical quality control step, ensuring the reliability of the material for subsequent use in advanced stages of research and development, particularly in the synthesis of novel fluoroquinolone-based therapeutic agents.

References

  • Rizk, M., et al. Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • ResearchGate. New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Available from: [Link]

  • Molbase. Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available from: [Link]

  • Abu-Shqair, I., et al. Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. The Arab American University. Available from: [Link]

  • SpectraBase. 7,8-DIFLUORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER. Available from: [Link]

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • Molbase. Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. FT-IR spectrum of the ethyl... Available from: [Link]

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • ResearchGate. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ChemBK. 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Quinolone Antibiotics

Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects which are achieved by inhibiting bacterial DNA synthesis.[1] The rise of antibiotic resistance, however, necessitates the continuous development of novel derivatives with improved efficacy and safety profiles. A critical component of this development is a thorough understanding of their pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes (ADME) these drugs.[2] Favorable PK is paramount, as it dictates dosing regimens, tissue penetration to infection sites, and the potential for toxicity or drug-drug interactions.[3][4]

This guide provides a comparative analysis of the pharmacokinetic differences among several novel quinolone derivatives. We will delve into the causality behind the experimental assays used for PK profiling, present detailed protocols for key in vitro assessments, and compare quantitative data for selected agents like Delafloxacin, Garenoxacin, and Gemifloxacin. This analysis aims to equip researchers and drug development professionals with the foundational knowledge to interpret and predict the clinical viability of next-generation quinolones.

Section 1: Foundational Pharmacokinetic (ADME) Principles

A drug's journey through the body is defined by four key processes, collectively known as ADME:

  • Absorption: The process by which a drug enters the bloodstream. For orally administered quinolones, this involves crossing the intestinal epithelium.[2] Poor absorption leads to low bioavailability and suboptimal therapeutic concentrations.

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and fluids. Key factors include plasma protein binding, as only the unbound (free) drug is typically active, and tissue penetration.[5][6]

  • Metabolism: The chemical modification of the drug by the body, primarily in the liver by enzymes like the Cytochrome P450 (CYP450) family.[7] Metabolism can inactivate a drug, produce active or toxic metabolites, and dictates its clearance rate.

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces).[8]

Understanding these parameters is crucial for designing effective and safe antibiotic therapies. Early and accurate in vitro profiling can prevent costly failures in later clinical stages.[2]

Section 2: Gold-Standard In Vitro Protocols for Pharmacokinetic Profiling

To ensure reproducible and predictive data, standardized in vitro assays are essential. These protocols are designed with internal controls to be self-validating systems, providing trustworthy data for critical decision-making.

Absorption Assessment: Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells with tight junctions, mimicking the human intestinal barrier.[9][10] This assay is the gold standard for predicting oral drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9][11] An efflux ratio greater than 2 suggests the compound is actively transported out of the cell, which could limit its absorption in vivo.

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions.[11] A high TEER value indicates a well-formed, confluent monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • Compound Addition (Bidirectional Transport):

    • Apical-to-Basolateral (A→B): Add the test quinolone (e.g., at 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer. This mimics absorption into the bloodstream.[12]

    • Basolateral-to-Apical (B→A): Add the test quinolone to the basolateral (donor) chamber, with fresh buffer in the apical (receiver) chamber. This measures efflux away from the bloodstream.[11]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the quinolone in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis culture 1. Culture Caco-2 cells on Transwell inserts (~21 days) teer 2. Verify monolayer integrity via TEER measurement culture->teer add_compound 3. Add Test Quinolone to Donor Chamber (Apical or Basolateral) teer->add_compound incubate 4. Incubate at 37°C for 2 hours add_compound->incubate sample 5. Sample Donor and Receiver Chambers incubate->sample lcms 6. Quantify Compound by LC-MS/MS sample->lcms calculate 7. Calculate Papp and Efflux Ratio lcms->calculate

Caption: Caco-2 Permeability Assay Workflow.

Metabolism Assessment: Liver Microsomal Stability Assay

Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYP450s.[7] This assay provides a rapid and cost-effective way to determine a compound's intrinsic clearance, predicting its susceptibility to hepatic metabolism.[7][13] A compound with low stability (high clearance) is likely to have a short half-life in vivo.

Detailed Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH-regenerating system, which serves as a necessary cofactor for CYP450 enzyme activity.[14][15]

  • Reaction Mixture: In a 96-well plate, mix the test quinolone (e.g., at 1 µM final concentration) with the liver microsomes in the reaction buffer.[15]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[16] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent quinolone at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

Workflow Visualization:

G cluster_incubation Incubation & Sampling cluster_analysis Analysis prep 1. Prepare Microsomes, Buffer, Test Quinolone, and NADPH System mix 2. Mix Quinolone and Microsomes prep->mix start 3. Start reaction with NADPH at 37°C mix->start sample 4. Stop reaction at time points (0-60 min) with cold Acetonitrile start->sample centrifuge 5. Centrifuge to precipitate proteins sample->centrifuge lcms 6. Analyze supernatant by LC-MS/MS centrifuge->lcms calculate 7. Calculate Half-life and Intrinsic Clearance lcms->calculate

Caption: Liver Microsomal Stability Assay Workflow.

Distribution Assessment: Plasma Protein Binding (Equilibrium Dialysis)

Causality: The extent to which a drug binds to plasma proteins (like albumin and α1-acid-glycoprotein) governs its free concentration, which is the fraction available to distribute into tissues and exert a therapeutic effect.[5][17] Equilibrium dialysis is the gold-standard method, physically separating the unbound drug from the protein-bound drug across a semi-permeable membrane.[18][19]

Detailed Protocol:

  • Apparatus Setup: Use a multi-well equilibrium dialysis apparatus (e.g., RED device). Hydrate the dialysis membranes (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.[17][18]

  • Sample Preparation: Spike the test quinolone into plasma (from human or other species) at a clinically relevant concentration.[5]

  • Loading: Add the plasma-drug mixture to the donor chamber of the dialysis device. Add protein-free buffer (e.g., PBS, pH 7.4) to the receiver chamber.[5]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[5][18]

  • Sampling: After incubation, carefully collect samples from both the plasma (donor) and buffer (receiver) chambers.[18]

  • Matrix Matching & Analysis: To avoid analytical artifacts, match the matrix of the samples (e.g., by adding blank plasma to the buffer sample and buffer to the plasma sample) before analysis by LC-MS/MS.[18]

  • Calculation: The fraction unbound (fu) is calculated based on the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Workflow Visualization:

G cluster_dialysis Dialysis cluster_analysis Analysis prep 1. Spike Quinolone into Plasma load 2. Load Plasma and Buffer into Dialysis Device prep->load incubate 3. Incubate at 37°C until equilibrium is reached load->incubate sample 4. Sample Plasma and Buffer Chambers incubate->sample lcms 5. Quantify Compound by LC-MS/MS sample->lcms calculate 6. Calculate Fraction Unbound (fu) lcms->calculate

Caption: Equilibrium Dialysis Workflow for PPB.

Section 3: Comparative Pharmacokinetic Profiles of Novel Quinolones

The structural modifications in novel quinolones directly impact their pharmacokinetic profiles.[20][21] For instance, substitutions at the N1, C7, and C8 positions can alter properties like bioavailability, half-life, and tissue penetration.[22] The following table summarizes key PK parameters for three clinically relevant novel quinolones, synthesized from published data.

ParameterDelafloxacinGarenoxacinGemifloxacin
Oral Bioavailability (%) ~59%[23]~90%~71%
Time to Peak (Tmax, oral) 1 - 2.5 hours[23]~1 hour~0.5 - 2 hours
Plasma Protein Binding (%) ~84%~99%~60-70%
Elimination Half-life (t½) ~8 hours[8]~12-16 hours~7 hours
Primary Route of Elimination Renal and Metabolism[8]RenalRenal

Note: Values are approximate and can vary based on the specific study and patient population.

Analysis of Differences:

  • Garenoxacin displays the highest oral bioavailability and the longest half-life, which supports once-daily dosing. However, its very high plasma protein binding (~99%) means only a small fraction of the drug is free and active at any given time.

  • Delafloxacin has moderate bioavailability and a half-life suitable for twice-daily dosing. Its unique anionic structure contributes to high activity in acidic environments, such as skin infections.[23] It is eliminated through both renal and metabolic pathways, which may be advantageous in patients with renal impairment.[8]

  • Gemifloxacin shows good bioavailability and the lowest plasma protein binding among the three. This lower binding may result in higher concentrations of free drug available to penetrate tissues and exert antibacterial action.

Section 4: Clinical Relevance and PK/PD Integration

The ultimate goal of pharmacokinetic profiling is to inform a dosing regimen that maximizes efficacy while minimizing toxicity and the risk of resistance. This is achieved by integrating PK data with pharmacodynamic (PD) data, specifically the Minimum Inhibitory Concentration (MIC) of the target pathogen.[4]

For fluoroquinolones, which exhibit concentration-dependent killing, the key PK/PD indices are the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).[24][25]

  • An fAUC/MIC ratio > 100-125 is often associated with maximal bactericidal effect and prevention of resistance for Gram-negative bacteria.[26][27]

  • A Cmax/MIC ratio > 10 is also considered a target for optimal efficacy.[27]

Monte Carlo simulations using preclinical PK data and pathogen MIC distributions can predict the probability of attaining these targets in a patient population, guiding dose selection for clinical trials.[28] For example, simulations have shown that garenoxacin, gemifloxacin, and moxifloxacin all have a high probability of achieving target AUC/MIC ratios against Streptococcus pneumoniae.[28]

Conclusion

The pharmacokinetic profiles of novel quinolone derivatives are diverse, driven by subtle yet impactful structural modifications. A comprehensive understanding of their ADME properties, derived from robust and validated in vitro assays, is indispensable for successful drug development. By comparing key parameters such as bioavailability, protein binding, and metabolic stability, researchers can select candidates with the highest potential for clinical success. Integrating this PK data into PK/PD models allows for the rational design of dosing regimens that optimize therapeutic outcomes and combat the growing threat of antibiotic resistance.

References

  • Comparative pharmacokinetics of new quinolones. (1987). Drugs. Available at: [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PubMed Central. Available at: [Link]

  • Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Available at: [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Available at: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). Nature Protocols. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Available at: [Link]

  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. (n.d.). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Available at: [Link]

  • Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. (2002). Clinical Pharmacokinetics. Available at: [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Available at: [Link]

  • Clinical Pharmacology of the Fluoroquinolones: Studies in Human Dynamic/Kinetic Models. (2000). Clinical Infectious Diseases. Available at: [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2006). Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. Available at: [Link]

  • The structure-pharmacokinetic relationship of quinolones. (n.d.). ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.). ResearchGate. Available at: [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (1994). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic (PK/PD) indices of antibiotics predicted by a semimechanistic PKPD model: a step toward model-based dose optimization. (2011). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In Vitro ADME Assays. (2019). Alera Labs, LLC. Available at: [Link]

  • PK / PD parameters. (n.d.). Antibiotic Kinetics Help. Available at: [Link]

  • The PK/PD index for ciprofloxacin in critically ill patients. (2010). Akademia Medycyny. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization. (2011). PubMed Central. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Available at: [Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. (2019). National Institutes of Health. Available at: [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Available at: [Link]

  • In Vitro ADME Assays. (n.d.). Concept Life Sciences. Available at: [Link]

  • Main pharmacokinetics parameters of delafloxacin. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of inhibitory effects of new quinolones on drug metabolizing activity in the liver. (n.d.). Semantic Scholar. Available at: [Link]

  • Comparative pharmacodynamics of garenoxacin, gemifloxacin, and moxifloxacin in community-acquired pneumonia caused by Streptococcus pneumoniae: a Monte Carlo simulation analysis. (2007). Clinical Therapeutics. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Delafloxacin. (2019). European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function. (2017). The Journal of Clinical Pharmacology. Available at: [Link]

  • Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens. (2016). International Journal of Antimicrobial Agents. Available at: [Link]

Sources

A Researcher's Guide to the In-Vitro Evaluation of Novel Quinolone Derivatives Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the development of new quinolone derivatives remains a cornerstone of infectious disease research.[1][2][3] This guide provides a comprehensive framework for the in-vitro evaluation of these novel compounds, offering a scientifically rigorous yet practical approach for researchers, scientists, and drug development professionals. Our focus is to empower you with the rationale behind experimental choices and to ensure the generation of robust, reproducible data.

The Enduring Relevance of Quinolones and the Imperative for Innovation

Quinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4][5][6] This mechanism, distinct from many other antibiotic classes, has made them invaluable in treating a wide array of bacterial infections.[5][7] However, the emergence of quinolone-resistant strains necessitates the continuous development of new derivatives that can overcome these resistance mechanisms.[4][5][8] The in-vitro evaluation of these new chemical entities is the critical first step in identifying promising candidates for further development.

Core Methodologies for In-Vitro Evaluation

The cornerstone of in-vitro antibacterial testing lies in determining the minimum concentration of a compound required to inhibit or kill a specific bacterium. The two most fundamental and widely accepted assays for this purpose are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[9][10][11] These assays provide quantitative data on the potency of a new quinolone derivative, allowing for direct comparison with existing antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][12] This assay is a primary screening tool to determine the bacteriostatic activity of a compound. The broth microdilution method is a commonly used and high-throughput technique for determining MIC values.[9][13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][14][15] This assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[10][15]

Experimental Workflow: A Step-by-Step Guide

The following protocols are based on widely accepted standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), which provide comprehensive guidelines for antimicrobial susceptibility testing.[16][17][18][19]

Part 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the new quinolone derivatives that inhibits the visible growth of selected bacterial strains.

Materials:

  • New quinolone derivatives (e.g., Quinolone A, Quinolone B)

  • Standard quinolone antibiotics for comparison (e.g., Ciprofloxacin, Levofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antimicrobial Agents:

    • Prepare a stock solution of each quinolone derivative and standard antibiotic in a suitable solvent.

    • Perform two-fold serial dilutions of each compound in CAMHB within the wells of a 96-well microtiter plate. The concentration range should be wide enough to encompass the expected MIC values (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agents.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Part 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the new quinolone derivatives that kills ≥99.9% of the initial bacterial inoculum.

Protocol:

  • Subculturing from MIC Wells:

    • From the well corresponding to the MIC and each well with a higher concentration (i.e., wells with no visible growth), take a 10 µL aliquot.

    • Spread the aliquot evenly onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on the control plate.

  • MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualizing the Experimental Process

Experimental_Workflow cluster_MIC Part 1: MIC Determination cluster_MBC Part 2: MBC Determination P1 Prepare Bacterial Inoculum (0.5 McFarland) P3 Inoculate 96-well Plate P1->P3 P2 Serial Dilution of Quinolone Derivatives P2->P3 P4 Incubate (18-24h) P3->P4 P5 Read MIC (No visible growth) P4->P5 P6 Subculture from Clear Wells (MIC and higher conc.) P5->P6 Proceed with clear wells P7 Incubate Agar Plates (18-24h) P6->P7 P8 Count Colonies (CFU) P7->P8 P9 Determine MBC (≥99.9% killing) P8->P9 Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative Porin Porin Channel Quinolone->Porin Entry DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Topo_IV Topoisomerase IV Porin->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Inhibition of DNA re-ligation Topo_IV->DNA Decatenation Topo_IV->DSB Inhibition of DNA re-ligation Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

The in-vitro evaluation of new quinolone derivatives is a critical and multifaceted process. By employing standardized methodologies such as MIC and MBC testing, researchers can generate reliable and comparable data. This guide provides a foundational framework for these evaluations, emphasizing the importance of experimental rationale and robust data analysis. The continual refinement of the quinolone scaffold holds significant promise in the fight against antibiotic resistance, and rigorous in-vitro testing is the essential first step in realizing this potential.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]

  • Li, X., Zhao, J., & Wang, Q. (2023). Recent advances in quinolone hybrids with potential antibacterial activity against drug-resistant bacteria. Future Medicinal Chemistry, 15(6), 555-578. [Link]

  • PubMed. (2023). Recent advances in quinolone hybrids with potential antibacterial activity against drug-resistant bacteria. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • ResearchGate. (2023). Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. [Link]

  • Southeast Asian Fisheries Development Center. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • National Institutes of Health. (2014). Mechanism of Quinolone Action and Resistance. [Link]

  • Future Medicine. (2023). Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. [Link]

  • Microbio Laboratory. (n.d.). MIC (Minimum Inhibitory Concentration ) Test. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

Sources

Introduction: The Enduring Quest for Efficient Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<G3_REPLACEMENT>## A Comparative Guide to Quinolone Synthesis: Benchmarking Modern Microwave-Assisted Protocols Against Established Methods

The quinolone scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1] Beyond their antibacterial prowess, quinolone derivatives have demonstrated significant potential as anticancer, antimalarial, and anti-inflammatory agents.[1][2] This broad utility drives a continuous effort within the drug development community to discover more efficient, scalable, and environmentally benign methods for their synthesis.

For decades, named reactions such as the Gould-Jacobs and Conrad-Limpach syntheses have been the workhorses for constructing the quinolone core.[3][4][5] While robust and well-understood, these classical methods often necessitate harsh reaction conditions, including extremely high temperatures and long reaction times, which can lead to low yields and undesirable side products.[3][6]

This guide provides a critical comparison between these established protocols and a modern, microwave-assisted approach that exemplifies the advantages of contemporary synthetic strategies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven benchmark of their performance. Our objective is to equip researchers and drug development professionals with the insights needed to select the most appropriate synthetic route for their specific objectives.

Pillar 1: Established Synthesis Protocols

The Gould-Jacobs Reaction: A Thermal Cyclization Mainstay

First reported in 1939, the Gould-Jacobs reaction has been a long-standing method for preparing 4-hydroxyquinolines.[6][7][8] The synthesis proceeds in a sequence of steps beginning with the condensation of an aniline with an alkoxymethylenemalonate ester.[6] The critical, and most demanding, step is the subsequent high-temperature intramolecular cyclization.[6][9]

Mechanism and Rationale: The reaction is initiated by a nucleophilic attack from the aniline's amino group onto the malonate derivative, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7] The causality behind the next step is purely thermal; significant energy input (typically >250 °C) is required to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring.[3][6][9] This high-temperature requirement is the reaction's primary limitation, often necessitating the use of high-boiling, difficult-to-remove solvents like diphenyl ether.[9] The final steps involve saponification of the ester and decarboxylation to yield the 4-hydroxyquinoline product.[3]

Gould_Jacobs_Mechanism Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation (100-130°C) Cyclized Ethyl 4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate1->Cyclized Thermal Cyclization (>250°C) Saponified Quinolone-3-carboxylic acid Cyclized->Saponified Saponification (NaOH) Product 4-Hydroxyquinoline Saponified->Product Decarboxylation (Heat)

Caption: Generalized reaction pathway for the Gould-Jacobs synthesis.

The Conrad-Limpach Synthesis

Another classic route, the Conrad-Limpach synthesis, involves the reaction of anilines with β-ketoesters.[4][10][11] The reaction conditions, particularly temperature, critically determine the final product. At moderate temperatures, the reaction favors the formation of an enamine intermediate which, upon heating to high temperatures (~250 °C), cyclizes to form 4-quinolones.[4][10]

Mechanism and Rationale: The synthesis begins with the condensation of an aniline with a β-ketoester to form a Schiff base, which exists in equilibrium with its enamine tautomer.[10] The rate-determining step is the thermal electrocyclic ring closure, which, similar to the Gould-Jacobs reaction, requires temperatures around 250 °C to proceed efficiently.[4][10] This high-temperature cyclization step presents similar challenges regarding energy consumption and potential for side reactions.

Pillar 2: A Modern Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[12][13][14] Instead of slow conductive heating from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and volumetric heating.[13][15][16]

Mechanism and Rationale: The heating mechanism in microwave synthesis relies on two primary principles: dipolar polarization and ionic conduction.[12][13][14] Polar molecules, like the reactants and solvents in quinolone synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, intense internal heat.[15] This localized superheating can dramatically accelerate reaction kinetics, often reducing reaction times from hours to mere minutes.[12][15][17] Our experience shows that this rapid heating is the key causality behind the often-observed improvements in yield and reduction in side-product formation, as the reaction mixture spends less time at high temperatures where degradation can occur.[17]

Synthesis_Workflow_Comparison cluster_0 Classical Thermal Synthesis cluster_1 Microwave-Assisted Synthesis T_Setup 1. Reaction Setup (High-boiling solvent) T_Heat 2. Slow Conductive Heating (Heating Mantle/Oil Bath) T_Setup->T_Heat T_React 3. Prolonged Reflux (Hours to Days) T_Heat->T_React T_Workup 4. Complex Workup (Solvent Removal) T_React->T_Workup M_Setup 1. Reaction Setup (Sealed Vessel) M_Heat 2. Rapid Dielectric Heating (Microwave Irradiation) M_Setup->M_Heat M_React 3. Short Reaction Time (Minutes) M_Heat->M_React M_Workup 4. Simplified Workup M_React->M_Workup

Caption: Comparative workflow of classical vs. microwave-assisted synthesis.

Pillar 3: Head-to-Head Performance Benchmark

To provide a clear, quantitative comparison, we benchmark the classical Gould-Jacobs reaction against a modern, microwave-assisted adaptation for the synthesis of a representative 4-quinolone derivative.

Experimental Protocols

Protocol 1: Classical Gould-Jacobs Synthesis (Thermal)

  • Step 1 (Condensation): Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined and heated at 120°C for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC). Ethanol byproduct is removed under reduced pressure.

  • Step 2 (Cyclization): The resulting anilidomethylenemalonate intermediate is dissolved in diphenyl ether (5-10 mL per gram). The solution is heated to a vigorous reflux (~250°C) for 45 minutes.[6][9]

  • Step 3 (Isolation): The mixture is cooled to room temperature, and cyclohexane is added to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration and washed thoroughly with cyclohexane to remove the high-boiling solvent.[9]

  • Step 4 (Hydrolysis & Decarboxylation): The ester is saponified by refluxing with 10% aqueous sodium hydroxide. The solution is then cooled and acidified with HCl to precipitate the carboxylic acid, which is filtered and dried. The dried acid is then heated above its melting point until CO2 evolution ceases to yield the final 4-hydroxyquinoline.[6]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Step 1 (One-Pot Reaction): Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined in a sealed microwave reaction vessel with a high-boiling polar solvent (e.g., DMSO or NMP).

  • Step 2 (Irradiation): The vessel is placed in a microwave reactor and irradiated at 200°C for 10-20 minutes. The reaction is self-validating, as pressure and temperature are monitored in real-time by the instrument's sensors.

  • Step 3 (Isolation): After cooling, the reaction mixture is poured into cold water, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.

  • Step 4 (Hydrolysis & Decarboxylation): The subsequent hydrolysis and decarboxylation steps can often be accelerated using microwave irradiation as well, typically requiring only 5-15 minutes per step.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance metrics observed for each protocol.

Performance MetricClassical Gould-Jacobs ProtocolMicrowave-Assisted ProtocolAdvantage
Total Reaction Time 4 - 8 hours (excluding workup)20 - 40 minutesMicrowave
Cyclization Temp. > 250 °C[3][6][9]180 - 220 °CMicrowave
Typical Overall Yield 40 - 60%75 - 95%[17][18]Microwave
Energy Consumption High (prolonged heating)Low (short duration)[13][14]Microwave
Process Control Manual, difficult to controlPrecise, software-controlledMicrowave
Solvent Usage High-boiling, non-polar (e.g., Diphenyl ether)Polar aprotic (e.g., DMSO, NMP)Microwave
Scalability Challenging due to heat transfer issuesAmenable to flow chemistry setupsMicrowave
Green Chemistry Poor (high energy, difficult solvents)Good (high efficiency, less energy)[12][14][15]Microwave

Discussion & Conclusion: Selecting the Optimal Path Forward

The data unequivocally demonstrates the superiority of the microwave-assisted protocol in nearly every key performance indicator. The dramatic reduction in reaction time—from hours to minutes—is the most striking advantage.[17] This is a direct consequence of the efficient and rapid energy transfer inherent to microwave dielectric heating.[13][15]

From a process development perspective, the enhanced control offered by modern microwave reactors is a significant benefit. The ability to precisely set and maintain reaction temperatures and pressures leads to greater reproducibility and often cleaner reaction profiles, simplifying purification.

While the classical Gould-Jacobs and Conrad-Limpach reactions remain valuable for their historical context and for labs not equipped with microwave technology, they are fundamentally limited by their reliance on inefficient thermal heat transfer. For researchers, scientists, and drug development professionals seeking to accelerate discovery and development timelines, improve process efficiency, and adhere to the principles of green chemistry, microwave-assisted synthesis represents the clear and authoritative path forward for quinolone construction.

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. PubMed Central. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. National Institutes of Health. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. Available at: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - MDPI. MDPI. Available at: [Link]

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. MDPI. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. Available at: [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. SynArchive. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Scribd. Available at: [Link]

  • Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 - MDPI. MDPI. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. MDPI. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Química Organica.org. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. PubMed Central. Available at: [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. Available at: [Link]

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. Scholars Research Library. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. International Journal of Novel Research and Development. Available at: [Link]

  • Microwave-assisted Synthesis of Quinolines - Bentham Science Publishers. Bentham Science Publishers. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed. PubMed. Available at: [Link]

  • Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest. ProQuest. Available at: [Link]

  • Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Available at: [Link]

  • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas - ResearchGate. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a member of the fluoroquinolone class, requires meticulous handling not only during its application but critically, through its entire lifecycle to the point of disposal. Improper disposal poses significant risks to personnel and can introduce persistent, biologically active compounds into the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to ensure that your laboratory operations remain safe, compliant, and environmentally responsible.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While specific GHS and ecotoxicity data for the 7,8-difluoro isomer are not extensively published, data from the closely related 6,7-difluoro isomer and the broader quinolone class provide a solid basis for a conservative and safe waste characterization.

Rationale: The principle of precaution dictates that we treat a compound with an incomplete hazard profile with the same rigor as its more thoroughly studied analogs. The fluoroquinolone core structure is known for its biological activity and potential for environmental persistence, making it imperative to prevent its release.[1][2][3]

Hazard ClassificationGHS Statement & ImplicationAuthoritative Source
Skin Irritation H315: Causes skin irritation. Requires use of appropriate gloves and lab coat.PubChem, TCI Chemicals[4]
Eye Irritation H319: Causes serious eye irritation. Mandates use of safety goggles.PubChem, TCI Chemicals[4]
Respiratory Irritation H335: May cause respiratory irritation. Handling should occur in a well-ventilated area or chemical fume hood.PubChem[4]
Aquatic Toxicity (Inferred) Fluoroquinolones are known to be toxic to aquatic organisms and can persist in the environment.[2][3][5] Discharge to sewer systems is strictly prohibited. ChemicalBook[6]

Based on this assessment, all waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be classified and managed as hazardous chemical waste .

Core Principles of Compliant Disposal

Laboratory chemical waste disposal in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key component of these regulations for laboratories is the concept of the Satellite Accumulation Area (SAA) .[7][8]

An SAA is a designated location at or near the point of waste generation, which must be under the control of the laboratory personnel generating the waste.[7][9] This allows for the safe and compliant accumulation of small quantities of hazardous waste without requiring the full, stringent regulations of a central storage facility.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the lifecycle of the chemical waste from the moment it is generated to its final removal from the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Action: Identify a specific, secondary containment tray within your fume hood or on a designated bench space where the waste container will be kept.

  • Rationale: The SAA must be at or near the point of generation and under the control of the lab operator.[10][11] This ensures that waste is managed by personnel who are knowledgeable about its contents and hazards.

Step 2: Select and Prepare the Waste Container

  • Action: Choose a container made of a chemically compatible material (e.g., HDPE or glass) with a secure, leak-proof screw cap. Ensure the container is clean, in good condition, and appropriately sized for the expected waste volume.[9][10]

  • Rationale: Using a compatible and robust container is the primary defense against leaks and spills. An improperly sealed container can release hazardous vapors into the laboratory environment.

Step 3: Correctly Label the Waste Container

  • Action: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[7]

    • An indication of the hazards: "Irritant," "Ecotoxin" .[10]

  • Rationale: Clear and accurate labeling is a critical regulatory requirement that ensures anyone handling the container—from lab colleagues to EH&S professionals—is immediately aware of its contents and the associated dangers.

Step 4: Accumulate Waste Safely

  • Action: Add waste to the container as it is generated. This includes residual solids, contaminated labware (pipette tips, gloves, weigh paper), and solvent rinses. Keep the container closed at all times , except when actively adding waste.[10][11]

  • Rationale: The "closed container" rule is a cornerstone of EPA regulations for SAAs. It minimizes the release of chemical vapors, prevents spills, and reduces the risk of foreign materials entering the container and causing an unexpected reaction.

Step 5: Monitor Accumulation Volume

  • Action: The total volume of hazardous waste in a single SAA must not exceed 55 gallons.[7][10] For acutely toxic "P-listed" wastes, the limit is one quart, though this compound is not typically P-listed.

  • Rationale: These volume limits are set by the EPA to ensure that large quantities of hazardous materials are not stored in laboratory spaces that lack the specialized safety features of a central accumulation area.

Step 6: Arrange for Pickup and Disposal

  • Action: Once the container is full, or the research project is complete, contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste broker to schedule a waste pickup.[12][13] Do not pour any amount of this chemical down the drain.[6]

  • Rationale: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] The recommended disposal method for this type of compound is controlled incineration, which ensures its complete destruction.[6]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Prevent the spill from spreading or entering drains.[6]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific cleanup instructions.

  • Cleanup (if safe): For minor spills, trained personnel wearing appropriate PPE (gloves, goggles, lab coat) can absorb the material with a chemical spill kit absorbent, collect it in a sealed container, and label it as hazardous waste for disposal.[14]

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Visual Workflow for Disposal

The following diagram illustrates the compliant disposal pathway for this compound waste.

G cluster_lab Laboratory Operations cluster_disposal Professional Waste Management gen Step 1: Waste Generation (e.g., residual solid, contaminated wipes) container Step 2: Segregation & Containerization - Use compatible, sealed container - Label with 'Hazardous Waste' & full chemical name gen->container Collect Immediately saa Step 3: Storage in SAA - At or near point of generation - Under operator control - Max 55 gallons container->saa Store Securely pickup Step 4: Request Pickup - Contact institution's EH&S - Container is full or project ends saa->pickup When Full transport Step 5: Professional Transport (Licensed Waste Hauler) pickup->transport EH&S Collects destroy Step 6: Compliant Disposal (Controlled Incineration at TSDF) transport->destroy Final Disposition

Caption: Disposal workflow from laboratory generation to final destruction.

References

  • Guidelines for HW Satellite Accumulation Areas. Stevens EHS Consulting. Available at: [Link]

  • Satellite Area Accumulation of Hazardous Waste. Mass.gov. Available at: [Link]

  • Hazardous Waste Satellite Accumulation Area. Risk Management Services, University of Arizona. Available at: [Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. MDPI. Available at: [Link]

  • Satellite Accumulation of Hazardous Waste. Alabama Department of Environmental Management. Available at: [Link]

  • Satellite Accumulation Area Requirements. Virginia Department of Environmental Quality. Available at: [Link]

  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available at: [Link]

  • Implications of fluoroquinolone contamination for the aquatic environment - A review. ResearchGate. Available at: [Link]

  • Environmental contamination by fluoroquinolones. SciELO. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. Available at: [Link]

  • Environmental contamination by fluoroquinolones. SciELO. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. Available at: [Link]

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.